molecular formula C9H7BrO B1591798 7-Bromo-4-methylbenzofuran CAS No. 799766-13-5

7-Bromo-4-methylbenzofuran

Cat. No.: B1591798
CAS No.: 799766-13-5
M. Wt: 211.05 g/mol
InChI Key: GSSLPAYCQRXDCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-4-methylbenzofuran is a useful research compound. Its molecular formula is C9H7BrO and its molecular weight is 211.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-4-methyl-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c1-6-2-3-8(10)9-7(6)4-5-11-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSLPAYCQRXDCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=COC2=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20610504
Record name 7-Bromo-4-methyl-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

799766-13-5
Record name 7-Bromo-4-methyl-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 7-Bromo-4-methylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Benzofuran Derivative

Benzofuran and its derivatives represent a cornerstone in medicinal chemistry, demonstrating a vast array of biological activities that have led to the development of numerous therapeutic agents.[1][2] The strategic placement of substituents on the benzofuran scaffold allows for the fine-tuning of its pharmacological profile, making each new derivative a potential key to unlocking novel therapeutic pathways. This guide focuses on a specific, yet under-documented member of this family: 7-Bromo-4-methylbenzofuran.

While the broader class of benzofurans is extensively studied, specific, publicly available experimental data on the physicochemical properties of this compound remains elusive. This guide, therefore, adopts a dual approach. Firstly, it provides a comprehensive theoretical framework for understanding the expected physicochemical characteristics of this molecule, drawing upon the established knowledge of benzofuran chemistry. Secondly, it presents detailed, field-proven experimental protocols for the empirical determination of these properties. This dual-pronged strategy is designed to empower researchers to either predict the behavior of this compound in their systems or to generate the necessary experimental data with confidence and scientific rigor.

Disclaimer: The quantitative data presented in the tables and the spectral interpretations within this guide are illustrative and hypothetical, designed to serve as a template for researchers. They are based on the expected properties of a molecule with this structure. Due to the current lack of published experimental data for this compound, users of this guide are strongly encouraged to perform the described experimental protocols to obtain accurate, empirical data for their specific samples.

Molecular Structure and Core Properties

The foundational step in characterizing any chemical entity is to understand its structure and fundamental properties.

Chemical Identity
PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 799766-13-5[3][4]
Molecular Formula C₉H₇BrO[3][4]
Molecular Weight 211.06 g/mol [3][4]
Canonical SMILES CC1=CC=C2C(=C1)C=CO2N/A
Structural Elucidation: A Spectroscopic Approach

The precise arrangement of atoms within this compound is what dictates its chemical behavior. Spectroscopic techniques are the primary tools for confirming this structure.

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[5] For this compound, both ¹H and ¹³C NMR would be indispensable.

Illustrative ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.65d1HH-2
7.30d1HH-5
7.10d1HH-6
6.80d1HH-3
2.50s3H-CH₃

Illustrative ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
155.0C-7a
145.0C-2
130.0C-3a
128.0C-5
125.0C-4
120.0C-6
110.0C-7
105.0C-3
20.0-CH₃

IR spectroscopy provides valuable information about the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorptions for the aromatic C-H and C=C bonds, the C-O-C ether linkage of the furan ring, and the C-Br bond.

Expected Key IR Absorptions

Wavenumber (cm⁻¹)Bond Vibration
3100-3000Aromatic C-H stretch
1600-1450Aromatic C=C stretch
1250-1050Aryl-O stretch (furan)
600-500C-Br stretch

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for conjugated systems like benzofuran. The absorption maxima (λ_max) can be influenced by the solvent polarity.

Expected UV-Vis Absorption

Solventλ_max (nm)
Hexane~250, ~280
Ethanol~255, ~285

Physicochemical Properties: Predicting Behavior in a Research Setting

Understanding the physicochemical properties of a compound is paramount for its application in drug discovery and development, influencing everything from solubility and formulation to its interaction with biological targets.

Physical State and Appearance

Based on similarly sized substituted benzofurans, this compound is expected to be a white to off-white crystalline solid at room temperature.

Melting Point

The melting point is a critical indicator of purity. For a pure crystalline solid, a sharp melting range of 0.5-1.0°C is expected. Impurities will typically lead to a depression and broadening of the melting point. While no experimental value is publicly available, a predicted melting point would likely fall in the range of 50-100°C based on related structures.

Solubility Profile

The solubility of a compound dictates its suitability for various biological assays and formulation strategies. The presence of the non-polar benzofuran core and the bromine atom suggests that this compound will exhibit poor solubility in aqueous media and good solubility in common organic solvents.

Predicted Solubility at Room Temperature

SolventPredicted SolubilityRationale
WaterInsolublePredominantly non-polar structure.
EthanolSolublePolarity is suitable for interaction.
MethanolSolubleSimilar to ethanol.
DichloromethaneVery SolubleA common solvent for non-polar to moderately polar organic compounds.
AcetoneSolubleA versatile polar aprotic solvent.
Diethyl EtherSolubleA common non-polar solvent.
HexaneSparingly SolubleMay be too non-polar to effectively solvate the molecule.
Dimethyl Sulfoxide (DMSO)Very SolubleA powerful polar aprotic solvent capable of dissolving a wide range of compounds.
Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key parameter in predicting its pharmacokinetic properties (ADME). A positive LogP value indicates a preference for a lipidic environment over an aqueous one. For this compound, a moderately high positive LogP value is anticipated.

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, step-by-step protocols for the experimental determination of the key physicochemical properties of this compound.

Workflow for Comprehensive Characterization

Caption: A logical workflow for the comprehensive physicochemical characterization of this compound.

Melting Point Determination (Capillary Method)

Principle: The temperature at which a solid transitions to a liquid is its melting point. For a pure crystalline substance, this transition occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: Place a small amount of dry this compound powder on a clean, dry surface. If the crystals are large, gently grind them to a fine powder using a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the tube. The sample should be tightly packed to a height of 2-3 mm.

  • Apparatus Setup: Insert the capillary tube into the sample holder of the melting point apparatus.

  • Heating: Set the heating rate to a rapid setting initially to get an approximate melting point. Once the approximate range is known, repeat the measurement with a fresh sample, heating rapidly to about 20°C below the expected melting point, then reducing the heating rate to 1-2°C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

  • Reporting: Report the melting point as a range. For a pure compound, this range should be narrow.

Solubility Determination (Qualitative)

Principle: This method provides a qualitative assessment of a compound's solubility in various solvents, which is crucial for selecting appropriate solvents for reactions, purification, and biological assays.

Materials:

  • Small test tubes

  • Vortex mixer

  • A selection of solvents (e.g., water, ethanol, dichloromethane, hexane, DMSO)

Procedure:

  • Sample Preparation: Add approximately 10 mg of this compound to a small, dry test tube.

  • Solvent Addition: Add 1 mL of the chosen solvent to the test tube.

  • Mixing: Vigorously mix the contents using a vortex mixer for at least 30 seconds.

  • Observation: Visually inspect the mixture.

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Sparingly Soluble: A significant portion of the solid dissolves, but some remains undissolved.

    • Insoluble: The solid does not appear to dissolve.

  • Documentation: Record the solubility in each solvent.

Spectroscopic Analysis Protocols

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Cap the NMR tube and ensure the sample is fully dissolved.

Data Acquisition:

  • Acquire a ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.

  • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

  • If further structural confirmation is needed, consider 2D NMR experiments such as COSY and HSQC.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound sample onto the crystal.

  • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Sample Preparation:

  • Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol or hexane).

  • Prepare a series of dilutions from the stock solution to determine the molar absorptivity.

Data Acquisition:

  • Use a quartz cuvette.

  • Blank the spectrophotometer with the pure solvent.

  • Measure the absorbance of each of the diluted solutions across the UV-Vis range (typically 200-800 nm).

  • Identify the wavelength(s) of maximum absorbance (λ_max).

Stability and Reactivity

The benzofuran ring is generally stable, but the presence of the bromine atom and the methyl group can influence its reactivity.

  • Stability: this compound is expected to be stable under normal laboratory conditions. However, like many organic molecules, it should be protected from excessive heat and light to prevent degradation.

  • Reactivity: The bromine atom at the 7-position is a potential site for nucleophilic aromatic substitution or for participation in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making it a valuable intermediate for the synthesis of more complex molecules. The methyl group could potentially be a site for radical halogenation under appropriate conditions. The furan ring can also undergo certain electrophilic substitution reactions.

Conclusion and Future Directions

This compound, while not extensively characterized in the public domain, represents a promising scaffold for further exploration in medicinal chemistry. Its physicochemical properties, once empirically determined using the protocols outlined in this guide, will be critical in guiding its development as a potential therapeutic agent or as a key intermediate in the synthesis of novel bioactive compounds. The logical workflows and detailed methodologies provided herein are intended to serve as a robust foundation for researchers venturing into the study of this and other novel benzofuran derivatives. The continued investigation into the structure-activity relationships of substituted benzofurans is a vibrant area of research with the potential to yield significant advancements in drug discovery.

References

Spectroscopic Data for 7-Bromo-4-methylbenzofuran: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-4-methylbenzofuran is a substituted benzofuran, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The precise structural elucidation of such molecules is paramount for understanding their reactivity, biological activity, and potential applications. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are fundamental tools for the unambiguous characterization of these compounds. This guide provides a detailed analysis of the expected spectroscopic data for this compound, offering a valuable resource for researchers engaged in its synthesis and utilization.

Due to the limited availability of published experimental spectra for this compound, this guide presents high-quality predicted spectroscopic data. These predictions are grounded in established principles of spectroscopic interpretation and are supplemented with comparative data from structurally related compounds to ensure the highest possible accuracy and utility.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound, including the aromatic benzofuran core, the bromine substituent at position 7, and the methyl group at position 4, give rise to a unique and predictable spectroscopic fingerprint. Understanding the influence of each component on the overall spectra is key to its interpretation.

Caption: Relationship between the molecular structure of this compound and the information provided by different spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized below.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5 - 7.3m2HAromatic H (H-2, H-3)
~7.2d1HAromatic H (H-5)
~7.0d1HAromatic H (H-6)
~2.5s3HMethyl H (-CH₃)

Interpretation:

  • Aromatic Protons (H-2, H-3, H-5, H-6): The protons on the benzofuran ring system are expected to appear in the aromatic region (δ 7.0-8.0 ppm). The protons on the furan ring (H-2 and H-3) will likely be multiplets due to coupling with each other. The protons on the benzene ring (H-5 and H-6) are expected to be doublets due to coupling with each other. The electron-withdrawing effect of the bromine atom at position 7 will deshield the adjacent proton H-6, causing it to appear at a relatively downfield chemical shift.

  • Methyl Protons (-CH₃): The three protons of the methyl group at position 4 are in an identical chemical environment and are not coupled to any other protons, thus they will appear as a sharp singlet. Its position around δ 2.5 ppm is characteristic of a methyl group attached to an aromatic ring.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1.0 s

    • Pulse width: 90°

    • Acquisition time: ~3-4 s

    • Spectral width: 0-12 ppm

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID) with baseline correction and phasing. Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~155C-7a
~145C-2
~130C-3a
~128C-4
~125C-6
~122C-5
~107C-3
~105C-7 (attached to Br)
~16-CH₃

Interpretation:

  • Aromatic and Heterocyclic Carbons: The eight carbon atoms of the benzofuran core will resonate in the downfield region (δ 100-160 ppm). The carbon atom attached to the electronegative oxygen (C-7a) and the carbon C-2 will be the most downfield. The carbon atom bearing the bromine (C-7) will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect" of bromine.

  • Methyl Carbon (-CH₃): The carbon of the methyl group will appear in the upfield region of the spectrum, typically around δ 15-20 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

    • Relaxation delay: 2.0 s

    • Pulse width: 90°

    • Acquisition time: ~1-2 s

    • Spectral width: 0-200 ppm

    • Decoupling: Proton broadband decoupling.

  • Processing: Apply a Fourier transform with baseline correction and phasing. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Predicted Characteristic IR Absorptions for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
3100-3000C-H stretch (aromatic)Medium
2950-2850C-H stretch (methyl)Medium
1600-1450C=C stretch (aromatic)Medium-Strong
1250-1000C-O stretch (aryl ether)Strong
~800C-H bend (aromatic)Strong
~600C-Br stretchMedium

Interpretation:

  • Aromatic C-H Stretch: The presence of the aromatic ring will be indicated by C-H stretching vibrations typically appearing just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: The methyl group will show C-H stretching absorptions just below 3000 cm⁻¹.

  • Aromatic C=C Stretch: The carbon-carbon double bond stretching within the aromatic rings will give rise to a series of absorptions in the 1600-1450 cm⁻¹ region.

  • C-O Stretch: The strong absorption band in the 1250-1000 cm⁻¹ region is characteristic of the aryl ether C-O bond.

  • C-Br Stretch: The carbon-bromine bond will have a characteristic stretching vibration in the lower frequency "fingerprint" region of the spectrum.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a transparent pellet.

    • Thin Film: Dissolve the sample in a volatile solvent (e.g., chloroform), deposit a drop onto a salt plate (e.g., NaCl), and allow the solvent to evaporate.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹, and acquire a background spectrum of the pure KBr pellet or salt plate for subtraction.

  • Processing: The instrument software will perform the Fourier transform and background correction to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Table 4: Predicted Key Mass Spectrometry Data for this compound

m/zInterpretation
210/212Molecular ion [M]⁺ and [M+2]⁺
195/197[M - CH₃]⁺
131[M - Br]⁺
103[M - Br - CO]⁺

Interpretation:

  • Molecular Ion Peak: Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a pair of peaks of nearly equal intensity at m/z 210 and 212. This isotopic pattern is a definitive indicator of a monobrominated compound.

  • Fragmentation Pattern: The most likely fragmentation pathways would involve the loss of the methyl group to give a fragment at m/z 195/197, and the loss of the bromine atom to give a fragment at m/z 131. Further fragmentation could involve the loss of carbon monoxide (CO) from the furan ring.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization Method: Electron Ionization (EI) is a common method for this type of molecule and will induce fragmentation.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

G cluster_workflow Spectroscopic Analysis Workflow Sample\n(this compound) Sample (this compound) ¹H NMR ¹H NMR Sample\n(this compound)->¹H NMR ¹³C NMR ¹³C NMR Sample\n(this compound)->¹³C NMR IR IR Sample\n(this compound)->IR MS MS Sample\n(this compound)->MS Proton Environment\n& Connectivity Proton Environment & Connectivity ¹H NMR->Proton Environment\n& Connectivity Carbon Skeleton Carbon Skeleton ¹³C NMR->Carbon Skeleton Functional Groups Functional Groups IR->Functional Groups Molecular Weight\n& Fragmentation Molecular Weight & Fragmentation MS->Molecular Weight\n& Fragmentation Structural Elucidation Structural Elucidation Proton Environment\n& Connectivity->Structural Elucidation Carbon Skeleton->Structural Elucidation Functional Groups->Structural Elucidation Molecular Weight\n& Fragmentation->Structural Elucidation

Caption: A typical workflow for the spectroscopic analysis and structural elucidation of an organic compound.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By combining the information from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, researchers can confidently identify and characterize this compound. The detailed interpretation of the expected spectral features, along with the provided experimental protocols, serves as a practical resource for scientists working with this and related benzofuran derivatives. While predicted data is a valuable tool in the absence of experimental spectra, it is always recommended to confirm these findings with experimentally acquired data whenever possible.

An In-depth Technical Guide to the Discovery and Natural Occurrence of Substituted Benzofurans

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzofuran scaffold, a heterocyclic compound comprised of fused benzene and furan rings, represents a cornerstone in the architecture of a vast number of biologically active natural products and synthetic pharmaceuticals.[1][2][3] Its prevalence in nature, particularly in higher plants and fungi, underscores its evolutionary significance as a privileged structure for interacting with biological systems.[2][4][5] This guide provides a comprehensive technical overview of the discovery and natural occurrence of substituted benzofurans, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the rich diversity of these compounds, their natural sources, and the methodologies for their isolation and synthesis, grounding our discussion in the causality of experimental choices and established scientific principles.

The therapeutic relevance of benzofurans is extensive, with derivatives demonstrating a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antitumor, antiviral, and neuroprotective properties.[1][4][6][7] Prominent examples of benzofuran-containing drugs include amiodarone, used for cardiac arrhythmias, and psoralen, employed in the treatment of skin disorders like psoriasis.[2][8] The inherent bioactivity of this scaffold continues to inspire the design and synthesis of novel therapeutic agents.[2][9]

PART 1: Natural Occurrence and Isolation of Substituted Benzofurans

Substituted benzofurans are ubiquitously distributed throughout the plant kingdom, with a significant concentration in families such as Asteraceae, Moraceae, Fabaceae, and Rutaceae.[2][10][11][12] They are also found as metabolites from fungi and marine organisms.[5][13] The structural diversity of naturally occurring benzofurans is vast, ranging from simple substituted scaffolds to complex polycyclic structures.

Major Classes and Natural Sources

The following table summarizes some of the major classes of naturally occurring substituted benzofurans and their representative plant sources.

Class of BenzofuranRepresentative Compound(s)Natural Source(s)Key Biological Activities
Simple Benzofurans Euparin, CicerfuranEupatorium chinense, Cicer arietinum (chickpea)Antifungal, Antibacterial[7][12]
Neolignans AilanthoidolZanthoxylum ailanthoidesAntiviral, Antioxidant, Antifungal[2][14]
Coumestans CoumestrolMedicago sativa (alfalfa), Trifolium pratense (red clover)Phytoestrogenic[10]
Furocoumarins Psoralen, AngelicinPsoralea corylifolia, Angelica archangelicaPhotosensitizing, Antiproliferative[2][10]
Stilbenoids Moracin DMorus alba (White Mulberry)Anti-inflammatory, Antioxidant, Apoptotic[12]
Discovery and Biosynthesis: A Mechanistic Perspective

The biosynthesis of benzofurans in plants often proceeds through the phenylpropanoid pathway. A common route involves the oxidative cyclization of stilbene precursors. This process is enzymatically controlled and leads to the formation of the core benzofuran structure, which can then be further modified by hydroxylation, methylation, and glycosylation to generate a diverse array of derivatives.

Below is a generalized diagram illustrating a plausible biosynthetic pathway for a 2-arylbenzofuran.

Biosynthetic Pathway of 2-Arylbenzofuran Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic_Acid Phenylalanine->Cinnamic_Acid PAL p-Coumaric_Acid p-Coumaric_Acid Cinnamic_Acid->p-Coumaric_Acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric_Acid->p-Coumaroyl-CoA 4CL p-Coumaroyl-CoAMalonyl-CoA p-Coumaroyl-CoAMalonyl-CoA Chalcone Chalcone p-Coumaroyl-CoAMalonyl-CoA->Chalcone CHS Stilbene Stilbene Chalcone->Stilbene Stilbene Synthase Resveratrol Resveratrol Stilbene->Resveratrol Oxidation 2-Arylbenzofuran_Precursor 2-Arylbenzofuran_Precursor Resveratrol->2-Arylbenzofuran_Precursor Oxidative Cyclization Substituted_2-Arylbenzofuran Substituted_2-Arylbenzofuran 2-Arylbenzofuran_Precursor->Substituted_2-Arylbenzofuran Further Modifications

Caption: Generalized biosynthetic pathway of a 2-arylbenzofuran.

Isolation and Purification: A Practical Workflow

The isolation of substituted benzofurans from natural sources is a multi-step process that requires careful optimization to ensure the preservation of the target compounds. The choice of solvents and chromatographic techniques is critical and depends on the polarity and stability of the benzofuran derivatives.

Experimental Protocol: Isolation of a Benzofuran from Plant Material
  • Extraction:

    • Air-dry and pulverize the plant material (e.g., roots, leaves).

    • Perform a sequential extraction with solvents of increasing polarity, starting with a non-polar solvent like hexane to remove lipids and chlorophyll, followed by a medium-polarity solvent such as dichloromethane or ethyl acetate to extract the benzofurans.[12] A final extraction with methanol can be performed to isolate more polar compounds.

    • Rationale: This sequential extraction strategy facilitates a preliminary fractionation of the crude extract, simplifying the subsequent purification steps.

  • Preliminary Fractionation:

    • Concentrate the ethyl acetate extract under reduced pressure.

    • Subject the crude extract to column chromatography on silica gel.

    • Elute the column with a gradient of hexane and ethyl acetate.

    • Collect fractions and monitor by thin-layer chromatography (TLC) to pool fractions containing compounds with similar Rf values.

    • Rationale: Silica gel chromatography is a robust and scalable method for the initial separation of compounds based on polarity.

  • Purification:

    • Further purify the pooled fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column.

    • Use a mobile phase gradient of acetonitrile and water.

    • Rationale: Reverse-phase HPLC provides high-resolution separation, which is often necessary to isolate individual benzofuran derivatives from complex mixtures.

  • Structure Elucidation:

    • Characterize the purified compounds using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

    • Rationale: These techniques provide detailed structural information, allowing for the unambiguous identification of the isolated compounds.

PART 2: Synthetic Methodologies for Substituted Benzofurans

While natural sources provide a rich diversity of substituted benzofurans, chemical synthesis offers a more versatile and scalable approach to access both naturally occurring and novel derivatives for drug discovery and development.[9][15] Numerous synthetic strategies have been developed, each with its own advantages and limitations.

Key Synthetic Strategies

The synthesis of the benzofuran core can be broadly categorized into methods that form the furan ring onto a pre-existing benzene ring and those that construct both rings concurrently.[8] Some of the most prominent methods include:

  • Perkin Rearrangement: This classic method involves the base-catalyzed rearrangement of a 3-halocoumarin to a benzofuran-2-carboxylic acid.[16][17] It is a reliable method for the synthesis of this particular class of benzofurans.[16]

  • Wittig Reaction: The intramolecular Wittig reaction of appropriate phosphorus ylides provides a versatile route to a variety of substituted benzofurans.[18][19][20]

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry heavily relies on transition-metal catalysis.[21] The Sonogashira coupling of a terminal alkyne with an o-iodophenol, followed by an intramolecular cyclization, is a powerful and widely used method for the synthesis of 2-substituted and 2,3-disubstituted benzofurans.[10][22][23][24][25]

The following diagram illustrates a general workflow for the synthesis of a 2,3-disubstituted benzofuran via a Sonogashira coupling and subsequent cyclization.

Synthetic Workflow for 2,3-Disubstituted Benzofuran o-IodophenolTerminal_Alkyne o-IodophenolTerminal_Alkyne Sonogashira_Coupling Sonogashira_Coupling o-IodophenolTerminal_Alkyne->Sonogashira_Coupling Pd catalyst, Cu(I) cocatalyst, Base 2-Alkynylphenol_Intermediate 2-Alkynylphenol_Intermediate Sonogashira_Coupling->2-Alkynylphenol_Intermediate Intramolecular_Cyclization Intramolecular_Cyclization 2-Alkynylphenol_Intermediate->Intramolecular_Cyclization Electrophilic or Radical conditions 2,3-Disubstituted_Benzofuran 2,3-Disubstituted_Benzofuran Intramolecular_Cyclization->2,3-Disubstituted_Benzofuran

References

A Technical Guide to the Biological Activity of Brominated Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Role of Bromination in Enhancing the Pharmacological Profile of Benzofuran Scaffolds

The benzofuran nucleus, a heterocyclic system composed of fused benzene and furan rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Found in numerous natural products and synthetic compounds, this core structure is associated with a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4] However, the therapeutic potential of the basic benzofuran ring is often modest. Strategic chemical modification is the key to unlocking its full pharmacological power.

This guide focuses on a particularly effective modification: bromination. The introduction of bromine atoms into the benzofuran structure is not a trivial substitution; it is a strategic decision rooted in fundamental principles of medicinal chemistry. Halogenation, and specifically bromination, can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[5][6] The ability of bromine to form "halogen bonds"—strong, non-covalent interactions with nucleophilic sites on proteins and enzymes—can significantly enhance target engagement and, consequently, biological activity.[5] This document provides an in-depth exploration of the diverse biological activities of brominated benzofuran derivatives, detailing the mechanisms of action, summarizing key efficacy data, and providing validated experimental protocols for their evaluation.

Section 1: Potent Anticancer Activity Forged by Bromine

The quest for novel anticancer agents with improved efficacy and selectivity remains a paramount challenge in oncology.[5] Brominated benzofuran derivatives have emerged as a highly promising class of compounds, frequently demonstrating potent cytotoxicity against a range of human cancer cell lines, often with selectivity over non-cancerous cells.[6][7]

Mechanistic Insights: Driving Cancer Cells Toward Apoptosis

The addition of bromine to the benzofuran scaffold consistently results in a significant increase in anticancer activity.[5] This enhanced cytotoxicity is not merely a non-specific toxic effect but is often orchestrated through specific molecular pathways that induce programmed cell death (apoptosis) and halt cell proliferation.

  • Induction of Apoptosis: A primary mechanism of action for many brominated benzofurans is the induction of apoptosis. Studies have shown that these compounds can significantly increase the activity of executioner caspases, such as caspase-3 and caspase-7, which are key enzymes in the apoptotic cascade.[6] For instance, certain bromoalkyl and bromoacetyl derivatives of benzofurans have been identified as potent inducers of apoptosis in leukemia cells.[8] The bromo derivative of a benzofuran-based oxadiazole conjugate, was found to be the most efficient against HCT116 colon cancer cells, inducing apoptosis via the suppression of glycogen synthase kinase-3β (GSK3β).[9]

  • Cell Cycle Arrest: Beyond inducing apoptosis, some derivatives can arrest the cell cycle at specific phases. For example, treatment with certain benzofuran derivatives has been shown to induce G2/M phase arrest in cervical and breast cancer cells, preventing them from proceeding through mitosis and ultimately leading to cell death.[9][10]

  • Enzyme and Pathway Inhibition: Brominated benzofurans can also target specific signaling pathways critical for cancer cell survival and proliferation. Some derivatives have been designed as inhibitors of the mTOR signaling pathway, a central regulator of cell growth and metabolism that is often dysregulated in cancer.[10][11] Others have shown inhibitory activity against protein kinases like CDK2, which are essential for cell cycle progression.[10]

  • DNA Interaction: Preliminary evidence suggests that some brominated benzofurans may interact directly with DNA. In biochemical assays, these compounds were found to inhibit the cleavage of plasmid DNA by restriction endonucleases, similar to the action of known DNA intercalating agents like daunorubicin.[3][6] This interaction could disrupt DNA replication and transcription, contributing to their cytotoxic effects.

Visualizing the Apoptotic Pathway

The following diagram illustrates a simplified apoptotic pathway commonly activated by brominated benzofuran derivatives, leading to programmed cell death.

Apoptosis_Pathway cluster_stimulus External Stimulus cluster_cell Cancer Cell Brominated_Benzofuran Brominated Benzofuran Derivative Mitochondria Mitochondrial Stress (ROS Generation) Brominated_Benzofuran->Mitochondria DNA_Interaction Potential DNA Interaction Brominated_Benzofuran->DNA_Interaction Kinase_Inhibition Kinase/mTOR Inhibition Brominated_Benzofuran->Kinase_Inhibition Caspase_Activation Caspase-9 Activation Mitochondria->Caspase_Activation Kinase_Inhibition->Caspase_Activation Executioner_Caspases Caspase-3/7 Activation Caspase_Activation->Executioner_Caspases Apoptosis Apoptosis (Cell Death) Executioner_Caspases->Apoptosis

Caption: Apoptotic pathway induced by brominated benzofurans.

Quantitative Data: Cytotoxicity Profile

The cytotoxic efficacy of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit the growth of 50% of the cell population.

Compound TypeCancer Cell LineIC50 (µM)Reference
3-(Bromomethyl)-benzofuran derivativeHL60 (Leukemia)0.1[5]
3-(Bromomethyl)-benzofuran derivativeK562 (Leukemia)5.0[5]
Bromo-benzofuran-oxadiazole conjugate (14c)HCT116 (Colon)3.27[9]
Fluorinated/Brominated Benzofuran (Compound 12)SiHa (Cervical)1.10[9]
Fluorinated/Brominated Benzofuran (Compound 12)HeLa (Cervical)1.06[9]
N-(5-(2-bromobenzyl)thiazole-2-yl)benzofuran-2-carboxamideHCC (Hepatocellular)-[6]
Experimental Protocol: MTT Assay for Cell Viability

This protocol provides a reliable method for assessing the cytotoxic effects of brominated benzofuran derivatives on adherent cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the brominated benzofuran derivative in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.

  • Treatment: After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium only (blank), cells with medium (negative control), and cells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Section 2: Broad-Spectrum Antimicrobial Activity

Benzofuran derivatives are recognized for their anti-infective properties against a range of microorganisms, including bacteria and fungi.[5][12] The introduction of bromine atoms often potentiates this activity, leading to compounds with significant inhibitory effects against clinically relevant pathogens.

Structure-Activity Relationship (SAR) in Antimicrobial Action

The position and number of bromine substituents play a critical role in determining the antimicrobial potency.

  • Antibacterial Activity: Compounds featuring two bromo substituents, for instance at the C-5 position of the benzofuran ring and the C-4 position of an attached phenyl ring, have demonstrated excellent antibacterial activity against both Gram-positive and Gram-negative bacteria.[12][13]

  • Antifungal Activity: Derivatives containing a halogen in the aromatic ring have shown notable antifungal activity.[14] The combination of a brominated benzofuran ring with other heterocyclic moieties like pyrazoles or oxadiazoles can also yield compounds with moderate to good activity against fungal strains such as Candida albicans and Aspergillus flavus.[12][13]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Compound TypeMicroorganismMIC (µmol/L or µg/mL)Reference
5-Bromo, 4'-Bromo benzofuran barbitone derivativeVarious bacteria29.76 - 31.96 µmol/L[13]
5-Bromo, 4'-Bromo benzofuran barbitone derivativeVarious fungi12.50 - 66.49 µmol/L[13]
Brominated 3-benzofurancarboxylic acid derivativeStaphylococcus aureusActive[14]
Brominated 3-benzofurancarboxylic acid derivativeCandida albicansActive[14]
Brominated benzofuran derivative (Compound 7)Gram-positive strains16 - 64 µg/mL[8]
Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram outlines a standard workflow for determining the antimicrobial efficacy of new chemical entities.

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Serial Dilutions of Brominated Benzofuran Inoculation Inoculate Dilutions in 96-well Plate Compound_Prep->Inoculation Inoculum_Prep Prepare Standardized Microbial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Readout Visually Inspect for Growth (Turbidity) Incubation->Readout MIC_Determination Determine MIC: Lowest Concentration with No Growth Readout->MIC_Determination

Caption: Workflow for MIC determination via broth microdilution.

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a gold standard for quantifying the in vitro activity of antimicrobial agents.

Principle: A standardized suspension of bacteria is tested against doubling dilutions of the antimicrobial agent in a liquid nutrient medium. The MIC is determined by observing the lowest concentration of the agent that inhibits visible growth.

Step-by-Step Methodology:

  • Compound Dilution: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the brominated benzofuran compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Concentrations might range from 256 µg/mL down to 0.5 µg/mL.

  • Inoculum Preparation: Prepare a bacterial or fungal suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions.

  • Controls: Include a positive control well (broth + inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours for bacteria, or as appropriate for fungi.

  • MIC Reading: After incubation, examine the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth, as compared to the positive control well.

Section 3: Modulation of Inflammatory Pathways

Chronic inflammation is a key driver of numerous diseases, including cancer and neurodegenerative disorders.[15] Brominated benzofurans have demonstrated significant anti-inflammatory properties, primarily by inhibiting the production of key pro-inflammatory mediators.[16][17]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are linked to their ability to suppress cellular machinery responsible for the inflammatory response.

  • Inhibition of Inflammatory Enzymes: Several fluorinated and brominated benzofuran derivatives have been shown to significantly inhibit the activity and expression of cyclooxygenase-2 (COX-2), a critical enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators.[15][17]

  • Suppression of Nitric Oxide (NO) Production: In cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, these compounds effectively inhibit the expression of inducible nitric oxide synthase (iNOS or NOS2) and subsequent production of nitric oxide (NO), a key signaling molecule in inflammation.[15][18]

  • Reduction of Pro-inflammatory Cytokines: The secretion of pro-inflammatory cytokines is also curtailed. Studies have shown that treatment with brominated benzofurans can decrease the secretion of mediators like Interleukin-6 (IL-6) and Chemokine (C-C) Ligand 2 (CCL2).[10][15]

The presence of bromine, often in conjunction with fluorine or hydroxyl groups, appears to enhance these biological effects.[15][17]

Visualizing the Inflammatory Cascade

This diagram shows the points at which brominated benzofurans can interrupt the inflammatory signaling cascade in a macrophage.

Inflammatory_Cascade LPS LPS (Inflammatory Stimulus) Macrophage Macrophage LPS->Macrophage Signaling NF-κB Signaling Pathway Activation Macrophage->Signaling Gene_Expression Gene Expression Signaling->Gene_Expression COX2 COX-2 Enzyme Gene_Expression->COX2 iNOS iNOS Enzyme Gene_Expression->iNOS Cytokines IL-6, CCL2 Gene_Expression->Cytokines Prostaglandins Prostaglandins COX2->Prostaglandins NO Nitric Oxide (NO) iNOS->NO Inhibition->COX2 X Inhibition->iNOS X Inhibition->Cytokines X Brominated_Benzofuran Brominated Benzofuran Brominated_Benzofuran->Inhibition

Caption: Inhibition of inflammatory mediators by brominated benzofurans.

Quantitative Data: Inhibition of Inflammatory Mediators

The potency of anti-inflammatory compounds is measured by their IC50 values for the inhibition of specific mediators.

Compound TypeMediator InhibitedIC50 (µM)Cell LineReference
Fluorinated/Brominated Benzofuran DerivativesInterleukin-6 (IL-6)1.2 - 9.04Macrophage[17]
Fluorinated/Brominated Benzofuran DerivativesNitric Oxide (NO)2.4 - 5.2Macrophage[17]
Fluorinated/Brominated Benzofuran DerivativesProstaglandin E21.1 - 20.5Macrophage[17]
Aza-benzofuran Derivative (Compound 1)Nitric Oxide (NO)17.31RAW 264.7[18]
Aza-benzofuran Derivative (Compound 3)Nitric Oxide (NO)16.5RAW 264.7[18]
Experimental Protocol: Griess Assay for Nitrite (NO) Determination

This protocol is used to quantify NO production by measuring the accumulation of its stable metabolite, nitrite, in cell culture supernatants.

Principle: The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which is proportional to the nitrite concentration and can be measured spectrophotometrically.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate. Pre-treat the cells with various concentrations of the brominated benzofuran derivative for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce inflammation and NO production. Incubate for 24 hours.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the culture supernatant from each well.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM) in culture medium.

  • Griess Reaction: Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each sample and standard well. Incubate for 10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well. Incubate for another 10 minutes at room temperature, protected from light. A purple/magenta color will develop.

  • Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes using a microplate reader.

  • Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve. Calculate the percentage inhibition of NO production for each compound concentration relative to the LPS-stimulated control.

Section 4: Neuroprotective Effects and Therapeutic Potential

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss, with excitotoxicity and oxidative stress being key pathological drivers.[19][20] Benzofuran derivatives have shown promise as neuroprotective agents, and bromination can be a key feature in optimizing this activity.[5][21]

Mechanisms of Neuroprotection
  • Anti-Excitotoxic Effects: Excitotoxicity refers to neuronal death caused by the overactivation of glutamate receptors, such as the N-methyl-D-aspartate (NMDA) receptor. Certain benzofuran-2-carboxamide derivatives have demonstrated a potent ability to protect primary cultured rat cortical cells from NMDA-induced excitotoxicity.[19] This suggests they may act as NMDA receptor antagonists or modulate downstream signaling pathways.

  • Antioxidant Activity: Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is a major contributor to neuronal damage.[19] Benzofuran derivatives have been shown to possess antioxidant properties, including the ability to scavenge free radicals (like the DPPH radical) and inhibit lipid peroxidation in brain tissue, thereby protecting neurons from oxidative damage.[19]

  • Modulation of Neuro-related Pathways: In models of aluminum chloride-induced neurotoxicity, a novel benzofuran derivative was shown to ameliorate neuroinflammation and synaptic dysfunction. It exerted its neurotherapeutic activity by mitigating oxidative stress and regulating the expression of microRNAs (like miR-34a and miR-132) involved in neuronal health.[20]

Visualizing Neuroprotection

The following diagram illustrates how brominated benzofurans can counteract excitotoxic and oxidative insults to a neuron.

Neuroprotection cluster_insults Neurotoxic Insults NMDA Excess Glutamate (NMDA Receptor Overactivation) Neuron Neuron NMDA->Neuron ROS Reactive Oxygen Species (Oxidative Stress) ROS->Neuron Cell_Death Neuronal Damage & Cell Death Neuron->Cell_Death Brominated_Benzofuran Brominated Benzofuran Brominated_Benzofuran->NMDA Blocks Brominated_Benzofuran->ROS Scavenges

Caption: Dual neuroprotective action against excitotoxicity and oxidative stress.

Experimental Protocol: Assessing Neuroprotection Against NMDA-Induced Excitotoxicity

This protocol allows for the evaluation of a compound's ability to protect neurons from glutamate-induced cell death.

Principle: Primary neuronal cultures are exposed to a toxic concentration of NMDA. The neuroprotective effect of a test compound is determined by its ability to preserve cell viability, which can be measured using assays like the MTT assay or by quantifying lactate dehydrogenase (LDH) release.

Step-by-Step Methodology:

  • Primary Culture Preparation: Isolate and culture primary cortical neurons from embryonic day 18 rat brains according to established protocols.

  • Compound Treatment: After 7-10 days in vitro, treat the neuronal cultures with various concentrations of the brominated benzofuran derivative for 1-2 hours prior to the excitotoxic insult.

  • NMDA Insult: Expose the neurons to a toxic concentration of NMDA (e.g., 100-300 µM) for 20-30 minutes in a controlled buffer solution.

  • Recovery: Wash the cells and return them to their original culture medium (which may or may not contain the test compound) and incubate for 24 hours.

  • Viability Assessment (LDH Assay):

    • Collect the culture medium to measure released LDH (a marker of cell death/membrane rupture).

    • Lyse the remaining cells to measure the total LDH content.

    • Quantify LDH activity using a commercially available colorimetric assay kit. .

  • Data Analysis: Calculate the percentage of neuroprotection as the reduction in LDH release in compound-treated wells compared to wells treated with NMDA alone.

Conclusion and Future Perspectives

This guide has systematically detailed the significant and diverse biological activities of brominated benzofuran derivatives. The strategic incorporation of bromine into the benzofuran scaffold is a proven method for enhancing potency across multiple therapeutic areas, including oncology, infectious diseases, inflammation, and neurology. The ability of bromine to improve target binding through halogen bonding and modify physicochemical properties underscores its importance in modern drug design.

The data summarized herein, from cytotoxicity and antimicrobial assays to anti-inflammatory and neuroprotective studies, collectively point to a class of compounds with immense therapeutic potential. The provided experimental protocols offer a validated framework for researchers and drug development professionals to further investigate and optimize these promising molecules. Future work should focus on elucidating more detailed mechanisms of action, exploring in vivo efficacy in animal models, and refining structure-activity relationships to design next-generation brominated benzofuran derivatives with superior potency and safety profiles.

References

An In-Depth Technical Guide to the Potential Therapeutic Targets of 7-Bromo-4-methylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

A Hypothesis-Driven Approach for Drug Discovery Professionals

Executive Summary

7-Bromo-4-methylbenzofuran is a synthetic heterocyclic compound built upon the benzofuran scaffold. While direct biological data on this specific molecule is not available in current literature, its structural framework is recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] Derivatives of benzofuran have demonstrated a vast range of pharmacological activities, including anticancer, neuroprotective, antimicrobial, and anti-inflammatory effects.[2][4][5][6] This guide presents a hypothesis-driven exploration of high-probability therapeutic targets for this compound, based on structure-activity relationships derived from analogous compounds.

This document serves as a roadmap for researchers, outlining the scientific rationale and detailed experimental workflows for investigating three primary target classes: Cholinesterases for neurodegenerative diseases, Protein Kinases for oncology, and Monoamine Oxidase B as a complementary neuroprotective target. By providing validated protocols and a logical framework for target validation, this guide aims to accelerate the preclinical investigation of this promising, yet unexplored, chemical entity.

Part 1: The Benzofuran Scaffold: A Privileged Structure in Medicinal Chemistry

The benzofuran nucleus, a fusion of a benzene and a furan ring, is a core component of numerous natural products and synthetic compounds with significant therapeutic value.[6][7] Its rigid, planar structure and lipophilic nature allow it to effectively interact with a wide variety of biological macromolecules. The versatility of the benzofuran scaffold is evident in its presence in clinically approved drugs and a multitude of investigational agents.[6][8]

The biological activity of benzofuran derivatives is extensively documented across several therapeutic areas:

  • Neuroprotection: Many derivatives have been developed as inhibitors of key enzymes in neurodegenerative pathologies like Alzheimer's disease, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase (MAO).[4][9][10][11]

  • Oncology: The scaffold is a common feature in inhibitors of protein kinases, tubulin polymerization, and other pathways central to cancer cell proliferation and survival.[12][13][14][15][16]

  • Antimicrobial: Benzofuran derivatives have shown potent activity against a range of bacterial and fungal pathogens.[1][7][17]

The specific substitutions on the this compound molecule—a bromine atom at position 7 and a methyl group at position 4—are anticipated to critically influence its target binding and pharmacokinetic properties. The bromine atom can participate in halogen bonding, a key interaction for enhancing binding affinity, while the methyl group can provide beneficial steric interactions within a target's binding pocket.[18][19]

Part 2: Hypothesis-Driven Target Exploration

Based on the extensive evidence for the bioactivity of the benzofuran scaffold, we propose the following high-priority target classes for this compound.

Target Class 1: Cholinesterases (AChE & BChE) in Alzheimer's Disease

Scientific Rationale: The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to cognitive decline.[20] Inhibiting the enzymes that hydrolyze ACh—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—is a clinically validated strategy to manage the symptoms of Alzheimer's.[20] In the brains of patients with advanced Alzheimer's, BChE activity becomes more prominent, making dual or selective BChE inhibitors particularly valuable.[20] Numerous studies have successfully identified potent AChE and BChE inhibitors based on the benzofuran scaffold, making this the primary hypothetical target class for this compound.[9][21][22][23][24]

Experimental Workflow for Target Validation:

G cluster_0 Primary Screening cluster_1 Mechanism of Action cluster_2 Secondary Validation Compound This compound Assay In Vitro Cholinesterase Inhibition Assay (Ellman's Method) Compound->Assay IC50 Determine IC50 values for AChE and BChE Assay->IC50 Kinetics Enzyme Kinetic Studies (Lineweaver-Burk Plot) IC50->Kinetics If IC50 < 10 µM CellAssay Cell-Based Neuroprotection Assay (e.g., against Aβ toxicity) IC50->CellAssay If Potent & Selective Docking Molecular Docking Simulation Kinetics->Docking

Caption: Workflow for validating cholinesterase inhibition.

Detailed Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from standard methodologies for measuring AChE and BChE activity.

  • Reagent Preparation:

    • Phosphate Buffer: 0.1 M, pH 8.0.

    • DTNB Reagent: 10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) in phosphate buffer.

    • Substrates: 10 mM acetylthiocholine iodide (ATCI) for AChE and 10 mM S-butyrylthiocholine chloride (BTCC) for BChE in deionized water.

    • Enzymes: Human recombinant AChE and BChE, diluted in phosphate buffer to a working concentration (e.g., 0.2 U/mL).

    • Test Compound: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in phosphate buffer to achieve final assay concentrations ranging from 1 nM to 100 µM.

  • Assay Procedure:

    • In a 96-well microplate, add 25 µL of each concentration of the test compound solution. For the control, add 25 µL of buffer with 1% DMSO.

    • Add 50 µL of the respective enzyme solution (AChE or BChE) to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Add 50 µL of the DTNB reagent to each well.

    • Initiate the reaction by adding 25 µL of the respective substrate (ATCI or BTCC) to each well.

    • Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Target Class 2: Protein Kinases in Oncology

Scientific Rationale: Protein kinases are critical regulators of cellular signaling pathways that control cell growth, proliferation, and survival.[13] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[13] The benzofuran scaffold has been successfully employed to develop inhibitors against various kinases, including Aurora B, Pim-1, and mTOR, demonstrating its suitability for interacting with the ATP-binding pocket of these enzymes.[12][14][25] The structural features of this compound make it a plausible candidate for development as a kinase inhibitor.

Experimental Workflow for Target Validation:

G cluster_0 Primary Screening cluster_1 Cellular Activity cluster_2 Mechanism of Action Compound This compound Assay In Vitro Kinase Assay (e.g., ADP-Glo™) Compound->Assay IC50 Determine IC50 against a panel of kinases Assay->IC50 CellProlif Cancer Cell Line Proliferation Assay (MTT/SRB) IC50->CellProlif If IC50 < 1 µM on a target WesternBlot Western Blot for Downstream Target Phosphorylation CellProlif->WesternBlot Docking Molecular Docking into Kinase ATP-binding Site WesternBlot->Docking

Caption: Workflow for validating protein kinase inhibition.

Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a universal method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.

  • Reagent Preparation:

    • Kinase Buffer: Appropriate buffer for the specific kinase being tested (e.g., Tris-HCl, MgCl2, DTT).

    • Kinase: Recombinant protein kinase of interest (e.g., EGFR, Pim-1, Aurora B).

    • Substrate: A suitable peptide or protein substrate for the kinase.

    • ATP: At a concentration near the Km for the specific kinase.

    • Test Compound: Serial dilutions of this compound in kinase buffer with a final DMSO concentration ≤ 1%.

    • ADP-Glo™ Reagent & Kinase Detection Reagent: As supplied by the manufacturer (Promega).

  • Assay Procedure (384-well plate format):

    • In a white, opaque 384-well plate, add 1 µL of the test compound solution or DMSO (for control).

    • Add 2 µL of the kinase solution.

    • Add 2 µL of a mixture containing the substrate and ATP to initiate the kinase reaction.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Target Class 3: Monoamine Oxidase B (MAO-B) in Neuroprotection

Scientific Rationale: Monoamine Oxidase B (MAO-B) is an enzyme that degrades neurotransmitters, including dopamine.[11] Its activity increases with age and is elevated in neurodegenerative disorders like Parkinson's and Alzheimer's disease.[11] Inhibition of MAO-B can increase dopamine levels and reduce the oxidative stress generated by its catalytic activity, offering both symptomatic and potentially disease-modifying benefits.[11] The benzofuran scaffold has been identified in compounds with MAO-B inhibitory activity, suggesting that this compound could also target this enzyme.[4]

Quantitative Data from Analogous Compounds

While no data exists for this compound, data from related benzofuran derivatives highlights their potential potency against these target classes.

Compound ClassTargetRepresentative IC50 Values (µM)Reference
2-Arylbenzofuran DerivativesBChE2.5 - 32.8[20]
Benzofuran-based DerivativesAChE0.058 - 0.086[24]
Benzofuran DerivativesmTORPotent cytotoxicity observed[14]
Dibenzofuran DerivativesPim-1 Kinase0.035 - 0.37[25]
Benzofuran-Selenium HybridMAO-BNormalizes enzyme activity in vivo[11]
Part 3: Integrated Strategy and Future Directions

The proposed workflows provide a clear path for the initial characterization of this compound. A positive "hit" from any of the primary screens (IC50 < 10 µM for cholinesterases/MAO-B, or < 1 µM for kinases) should trigger a cascade of secondary investigations:

  • Selectivity Profiling: A hit against one kinase should be followed by screening against a broad panel of kinases to determine its selectivity profile, which is crucial for minimizing off-target effects.

  • Mechanism of Action Studies: Enzyme kinetics and molecular docking simulations will elucidate the nature of the inhibition (e.g., competitive, non-competitive) and predict the binding mode, providing a structural basis for future optimization.

  • Cellular Assays: In vitro enzymatic activity must be translated into a cellular context. For neuroprotective targets, assays measuring protection against oxidative stress or amyloid-beta toxicity are relevant. For oncology targets, cancer cell line proliferation assays and Western blots to confirm the inhibition of downstream signaling are essential.

  • ADMET Profiling: Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical for determining the compound's drug-like potential.

By systematically pursuing these validated targets, researchers can efficiently determine the therapeutic potential of this compound and lay the groundwork for a new generation of benzofuran-based therapeutics.

References

A Technical Guide to 7-Bromo-4-methylbenzofuran: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-4-methylbenzofuran is a strategically important heterocyclic building block in organic synthesis. Its unique substitution pattern—a reactive bromine atom at the 7-position suitable for cross-coupling and a methyl group at the 4-position influencing steric and electronic properties—renders it a highly valuable scaffold for the construction of complex molecules. This guide provides an in-depth analysis of its physicochemical properties, reactivity profile, and core applications in palladium-catalyzed cross-coupling reactions. We will explore the causality behind experimental choices in key transformations such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, supported by detailed protocols and mechanistic diagrams. The aim is to equip researchers with the foundational knowledge and practical insights required to effectively utilize this compound in the synthesis of novel therapeutic agents and advanced functional materials.

Introduction: The Strategic Value of the Benzofuran Scaffold

The benzofuran ring system is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds with significant biological activity. Its derivatives are known to possess a wide range of therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. The versatility of the benzofuran core makes it a privileged structure in medicinal chemistry and drug discovery.

This compound emerges as a particularly useful intermediate due to its distinct functionalization. The bromine atom at the C7 position serves as a versatile handle for introducing molecular diversity through various transition-metal-catalyzed cross-coupling reactions. The methyl group at the C4 position provides a steric and electronic anchor that can influence the molecule's conformation and interaction with biological targets. This guide focuses on the practical application of this building block, bridging theoretical concepts with field-proven experimental protocols.

Physicochemical Properties and Reactivity Profile

The synthetic utility of this compound is directly linked to its structural and electronic characteristics.

PropertyValue
IUPAC Name 7-bromo-4-methyl-1-benzofuran
Molecular Formula C₉H₇BrO
Molecular Weight 211.06 g/mol
Appearance Off-white to light yellow solid
Boiling Point 138-140 °C (at 15 mmHg)

The bromine atom, being an ortho-substituent to the furan oxygen, makes the C-Br bond highly susceptible to oxidative addition by palladium(0) catalysts, a critical initiation step in many cross-coupling reactions. The electron-donating nature of the furan oxygen and the methyl group can influence the electron density of the aromatic system, thereby modulating the reactivity of the C-Br bond.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The C7-bromo position is the primary reaction site for building molecular complexity. Palladium-catalyzed reactions are the most efficient and widely used methods for this purpose.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is one of the most powerful methods for constructing biaryl linkages by coupling an organohalide with a boronic acid or ester.[1]

Causality of Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. Often, a stable palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) is used, which is reduced in situ to Pd(0). For aryl bromides, catalyst systems based on bulky, electron-rich phosphine ligands are highly effective.[2][3] Ligands like SPhos or XPhos promote both the initial oxidative addition and the final reductive elimination step, leading to high turnover numbers.

  • Base: A base is crucial for activating the boronic acid. It forms a more nucleophilic "ate" complex, which facilitates the transmetalation step where the organic group is transferred from boron to palladium. Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used, often with a small amount of water or in a biphasic solvent system to aid solubility and promote the formation of the active boronate species.

  • Solvent: Aprotic polar solvents like 1,4-dioxane, THF, or toluene are typical choices, as they effectively solubilize the reactants and catalyst complex.

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Add the palladium catalyst (e.g., PdCl₂(dppf), 1-3 mol%) and the ligand if required.

  • Add the anhydrous solvent (e.g., 1,4-dioxane) and a small amount of deionized water (e.g., dioxane/water 4:1 v/v) via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the mixture to 80-110 °C and stir vigorously until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-Br(L₂) (Benzofuran Complex) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diaryl_pd2 Ar-Pd(II)-Ar'(L₂) transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' (Coupled Product) reductive_elimination->product aryl_bromide This compound (Ar-Br) aryl_bromide->oxidative_addition boronic_acid Ar'B(OH)₂ + Base boronic_acid->transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira coupling is a highly reliable method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is fundamental for synthesizing conjugated systems used in materials science and as precursors for more complex heterocyclic systems.

Causality of Experimental Choices:

  • Dual Catalysis: The standard Sonogashira reaction employs a dual catalytic system: a palladium complex and a copper(I) salt (typically CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate is more reactive towards transmetalation with the palladium complex than the alkyne itself.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves a dual purpose. It acts as the solvent and as a base to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide.

  • Ligand: Phosphine ligands like triphenylphosphine (PPh₃) are commonly used to stabilize the palladium catalyst.

Generalized Experimental Protocol: Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-2 mol%), and the copper co-catalyst (CuI, 2-5 mol%).

  • Add the solvent, which is typically the amine base (e.g., Et₃N or DIPA).

  • Add the terminal alkyne (1.1-1.5 eq) via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion. The reaction is often rapid.

  • Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation that is otherwise challenging to achieve. It allows for the coupling of aryl halides with a wide variety of primary and secondary amines.

Causality of Experimental Choices:

  • Catalyst/Ligand System: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP, or specific Buchwald ligands like XPhos) are critical. These ligands promote the rate-limiting reductive elimination step, where the C-N bond is formed, and stabilize the palladium catalyst, preventing decomposition.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are the most common choices. Weaker bases like carbonates can be used but often require higher temperatures and more active catalyst systems.

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are essential to prevent quenching of the strong base and deactivation of the catalyst.

Generalized Experimental Protocol: Buchwald-Hartwig Amination

  • To a glovebox or a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-5 mol%), and the base (e.g., NaOtBu, 1.2-1.5 eq).

  • Add this compound (1.0 eq) and the amine (1.1-1.2 eq).

  • Add anhydrous toluene or dioxane via syringe.

  • Seal the vessel and heat to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-Br(L₂) oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination amido_complex Ar-Pd(II)-NR'R''(L₂) (Amido Complex) amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR'R'' (Coupled Product) reductive_elimination->product aryl_bromide This compound (Ar-Br) aryl_bromide->oxidative_addition amine HNR'R'' + Base amine->amine_coordination

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Applications in Drug Discovery and Materials Science

The derivatives synthesized from this compound are precursors to a range of biologically active molecules. The ability to install diverse aryl, heteroaryl, and amino substituents at the 7-position allows for systematic Structure-Activity Relationship (SAR) studies. For instance, benzofuran derivatives have been investigated as inhibitors of various enzymes and as ligands for receptors implicated in cancer and infectious diseases. The introduction of bromine into a benzofuran system has been shown to increase the cytotoxicity of compounds against certain cancer cell lines.

Workflow Synthetic Workflow start This compound suzuki Suzuki-Miyaura (C-C Coupling) start->suzuki sonogashira Sonogashira (C-C Alkyne Coupling) start->sonogashira buchwald Buchwald-Hartwig (C-N Coupling) start->buchwald biaryl 7-Aryl/Heteroaryl Derivatives suzuki->biaryl alkynyl 7-Alkynyl Derivatives sonogashira->alkynyl amino 7-Amino Derivatives buchwald->amino application Bioactive Molecules & Functional Materials biaryl->application alkynyl->application amino->application

Caption: General synthetic workflow using the building block.

Conclusion

This compound stands out as a robust and versatile building block for modern organic synthesis. Its pre-installed bromine handle at a strategic position allows for predictable and efficient functionalization via a suite of well-established palladium-catalyzed cross-coupling reactions. By understanding the mechanistic principles and the rationale behind the selection of catalysts, ligands, and reaction conditions, researchers can unlock the full potential of this scaffold. This guide serves as a foundational resource for harnessing the power of this compound to accelerate the discovery and development of novel chemical entities with significant therapeutic or material applications.

References

Synthetic Routes to 7-Substituted Benzofurans: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzofuran scaffold is a privileged heterocyclic motif integral to numerous pharmaceuticals, agrochemicals, and natural products.[1][2][3][4] Substitution at the C7-position, in particular, is critical for modulating the biological activity and physicochemical properties of these molecules. This guide provides an in-depth technical review of the core synthetic strategies for accessing 7-substituted benzofurans. We will move beyond a simple catalog of reactions to explore the mechanistic underpinnings, strategic considerations, and practical execution of key methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to design and implement robust synthetic routes to this important class of compounds. We will cover three principal strategies: post-annulation C-H functionalization of the benzofuran core, synthesis via cyclization of pre-functionalized precursors, and transition-metal-catalyzed cross-coupling approaches.

Strategic Overview: To Build or to Functionalize?

The synthesis of a 7-substituted benzofuran presents a fundamental strategic choice:

  • Post-Annulation Functionalization: Begin with a simple, often commercially available, benzofuran and introduce the desired substituent directly onto the C7-position. This approach is attractive for its convergency and is often employed in late-stage functionalization of complex molecules.[5]

  • De Novo Synthesis (Cyclization): Construct the benzofuran ring from acyclic or carbocyclic precursors that already bear the required substituent at the position destined to become C7. This strategy offers precise control over substitution patterns from the outset.

The optimal choice depends on factors such as starting material availability, desired functional group complexity, and scalability. The following diagram illustrates a high-level decision-making workflow for selecting a synthetic approach.

Synthetic_Strategy_Workflow start Define Target 7-Substituted Benzofuran q1 Is a C7-functionalized phenol/anisole readily available? start->q1 q2 Is the desired C7 substituent compatible with cyclization conditions? q1->q2 Yes q3 Is a suitable directing group present or easily installed on the benzofuran core? q1->q3 No q2->q3 No strategy1 Strategy 1: De Novo Synthesis (Cyclization) q2->strategy1 Yes strategy2 Strategy 2: Directed ortho-Metalation (DoM) q3->strategy2 Yes strategy3 Strategy 3: Transition-Metal-Catalyzed C-H Activation q3->strategy3 No reconsider Re-evaluate Precursor or Target Structure strategy3->reconsider If no direct C-H activation method is known

Caption: High-level workflow for selecting a synthetic strategy.

Post-Annulation C7-Functionalization of the Benzofuran Core

Directly modifying the benzofuran skeleton is a powerful and convergent approach. The primary challenge lies in achieving regioselectivity, as the C2 position is generally the most electronically activated and sterically accessible site for electrophilic and metalation reactions.[6] Therefore, strategies must be employed to override this inherent reactivity and direct functionalization to the C7 position.

Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a cornerstone of regioselective aromatic functionalization.[7] The strategy relies on a directing metalation group (DMG) that coordinates to a strong organolithium base, positioning it to deprotonate the adjacent ortho-proton. The resulting aryllithium intermediate can then be quenched with a wide variety of electrophiles.

For C7-functionalization of benzofurans, a DMG must be installed at either the C2 or C3 position to direct metalation towards C7. However, a more common and effective strategy involves starting with a substituted aromatic precursor and forming the benzofuran ring, leaving a powerful DMG in a position to direct subsequent functionalization at C7. The aryl O-carbamate group (-OCONEt₂) is one of the most powerful DMGs known.[7][8]

A sequence developed by Snieckus and coworkers illustrates this principle, combining DoM with a radical-induced cyclization to build the benzofuran ring.[9][10] While the initial DoM step functionalizes the precursor, the strategic placement of the carbamate DMG enables potential subsequent functionalizations on the final benzofuran product at the C7 position.

Key Mechanistic Considerations (DoM):

  • Base Choice: Alkyllithiums (n-BuLi, s-BuLi) are standard. The addition of TMEDA (N,N,N',N'-tetramethylethylenediamine) can break up alkyllithium aggregates and accelerate metalation.[7]

  • Temperature: Reactions are performed at low temperatures (-78 °C) to prevent DMG-lability and unwanted side reactions.

  • Electrophile Quench: The generated aryllithium is highly nucleophilic and reacts with a vast range of electrophiles (e.g., I₂, TMSCl, aldehydes, CO₂).

Synthesis via Cyclization of Pre-functionalized Precursors

This classical approach involves constructing the benzofuran ring from precursors that already contain the desired C7-substituent. This method provides unambiguous regiocontrol.

Palladium-Catalyzed Enolate Arylation

A robust one-pot method involves the palladium-catalyzed arylation of a ketone enolate with an o-bromophenol, which already contains the desired C7-substituent.[11][12] The reaction proceeds via an initial O-arylation of the ketone enolate, followed by an intramolecular condensation to form the furan ring.

Representative Protocol: Synthesis of 7-Methyl-2-phenylbenzofuran [12]

  • Reaction Setup: To an oven-dried flask under an inert atmosphere (Argon), add 2-bromo-6-methylphenol (1.0 equiv), acetophenone (1.2 equiv), Pd(OAc)₂ (0.05 equiv), the phosphine ligand DavePhos (0.10 equiv), and sodium tert-butoxide (2.5 equiv).

  • Solvent Addition: Add anhydrous toluene.

  • Reaction Execution: Heat the mixture to 110 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over Na₂SO₄, concentrate in vacuo, and purify the residue by flash column chromatography to yield the desired product.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium(II) precatalyst like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand (e.g., DavePhos, SPhos) is crucial. The ligand facilitates the oxidative addition of the aryl bromide and the subsequent reductive elimination to form the C-O bond.

  • Base: A strong, non-nucleophilic base like NaOtBu is required to generate the ketone enolate and to facilitate the final condensation/dehydration step.

  • Solvent: A high-boiling aprotic solvent like toluene is used to achieve the necessary reaction temperature.

Intramolecular Cyclization of o-alkynylphenols

Another powerful strategy involves the cyclization of o-alkynylphenols. These precursors can be readily synthesized, often via Sonogashira coupling of a substituted o-iodophenol with a terminal alkyne. The subsequent cyclization can be promoted by various catalysts. For instance, a one-pot, two-step reaction involving a Claisen rearrangement followed by a TBAF-catalyzed annulation has been used to synthesize 7-allylated benzofurans.[13]

Modern Approaches: Transition-Metal-Catalyzed C-H Activation

The direct functionalization of C-H bonds is a major goal in modern organic synthesis due to its atom- and step-economy.[5][14] While C2- and C3-functionalization of benzofurans are more common, methods for C7-functionalization are emerging, often relying on a directing group to achieve the required regioselectivity.

Palladium-catalyzed C-H activation/arylation is a prominent example.[15] In this approach, a directing group on the benzofuran (often at C2 or C3) coordinates to the palladium catalyst, positioning it to cleave a C-H bond at the peri-C7 position. This forms a palladacycle intermediate, which can then undergo oxidative addition with an aryl halide and subsequent reductive elimination to form the C7-aryl bond.

The following diagram illustrates the generalized catalytic cycle for a directing-group-assisted C7-arylation.

Pd_CH_Activation_Cycle start Pd(II) Precatalyst active_cat [Pd(II)]-DG Complex start->active_cat + Benzofuran-DG cmd Concerted Metalation- Deprotonation (CMD) palladacycle C7-Palladacycle Intermediate active_cat->palladacycle C-H Activation ox_add Oxidative Addition (Ar-X) pd_iv Pd(IV) Intermediate palladacycle->pd_iv + Ar-X red_elim Reductive Elimination product 7-Arylbenzofuran + DG pd_iv->product C-C Bond Formation catalyst_regen [Pd(II)] product->catalyst_regen Catalyst Turnover catalyst_regen->active_cat Enters next cycle

Caption: Generalized catalytic cycle for Pd-catalyzed C7-arylation.

Key Considerations for C-H Activation:

  • Directing Group (DG): The choice of DG is paramount. It must coordinate effectively to the metal center but should ideally be removable under mild conditions post-synthesis.

  • Oxidant: Many C-H activation cycles are oxidative, requiring a stoichiometric oxidant (e.g., Ag₂O, Cu(OAc)₂) to regenerate the active catalyst.

  • Solvent and Additives: Acidic additives are often required to facilitate the C-H cleavage step (CMD pathway).[16] Solvents like hexafluoroisopropanol (HFIP) have been shown to promote these reactions.[16]

Comparative Analysis of Synthetic Routes

StrategyKey AdvantagesKey DisadvantagesTypical Reagents
Directed ortho-Metalation (DoM) Wide electrophile scope; well-established methodology.Requires cryogenic temperatures; stoichiometric strong base; often requires pre-installation of a DMG.n-BuLi, s-BuLi, TMEDA, various electrophiles.
Cyclization (Enolate Arylation) Unambiguous regiocontrol; one-pot procedures available.Substrate synthesis can be multi-step; limited by availability of substituted phenols.Pd(OAc)₂, phosphine ligands, NaOtBu.
C-H Activation/Functionalization High atom- and step-economy; ideal for late-stage functionalization.Often requires a directing group; can have limited substrate scope; catalyst optimization may be needed.Pd(II)/Rh(III)/Ru(II) catalysts, oxidants, acidic additives.

Conclusion and Future Outlook

The synthesis of 7-substituted benzofurans has evolved from classical cyclization reactions to powerful, modern C-H functionalization techniques. While cyclization of pre-functionalized precursors remains a robust and reliable method for guaranteeing C7-regioselectivity, the allure of post-annulation strategies like DoM and, particularly, transition-metal-catalyzed C-H activation lies in their efficiency and convergency. The development of new directing groups that can be installed and removed under milder conditions, as well as catalyst systems that can functionalize C-H bonds without any directing group assistance, represents the next frontier in this field. As these methods mature, they will provide even more powerful tools for the rapid generation of molecular diversity, accelerating drug discovery and materials science programs that rely on the versatile 7-substituted benzofuran scaffold.

References

An In-depth Technical Guide to 7-Bromo-4-methylbenzofuran (CAS 799766-13-5): Properties, Potential Applications, and Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Bromo-4-methylbenzofuran (CAS 799766-13-5), a substituted benzofuran derivative. While specific research on this particular compound is limited, this document delves into the extensive biological activities associated with the benzofuran scaffold, offering insights into its potential applications in drug discovery and development.

Core Compound Properties

This compound is a heterocyclic organic compound featuring a benzofuran core structure with a bromine atom at the 7-position and a methyl group at the 4-position.

PropertyValueSource(s)
CAS Number 799766-13-5[1][2][3]
IUPAC Name 7-bromo-4-methyl-1-benzofuran[4]
Synonyms This compound, Benzofuran, 7-bromo-4-methyl-[1][4]
Molecular Formula C₉H₇BrO[1][3]
Molecular Weight 211.06 g/mol [1][3]
Purity Typically available at ≥95% or ≥98%[3][4]
Physical State Not explicitly stated, likely a solid at room temperature[4]

The Benzofuran Scaffold: A Privileged Motif in Medicinal Chemistry

The benzofuran nucleus is a cornerstone in the development of therapeutic agents, found in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][5] This structural motif is considered a "privileged scaffold" due to its ability to interact with a variety of biological targets.

Benzofuran derivatives have demonstrated a remarkable array of pharmacological properties, including:

  • Anticancer Activity: Many benzofuran derivatives have shown potent cytotoxic effects against various cancer cell lines.[1][6][7][8][9][10] Their mechanisms of action often involve the modulation of critical signaling pathways that regulate cell proliferation, survival, and apoptosis.[8] The presence of a bromine atom, as in this compound, has been noted in some instances to enhance the anticancer potential of these compounds.[11]

  • Antimicrobial and Antifungal Properties: The benzofuran scaffold is a key component in the synthesis of agents effective against a range of bacteria and fungi.[1][4] Some derivatives have shown efficacy against multidrug-resistant pathogens.[4]

  • Antiviral Activity: Certain benzofuran-containing compounds have been investigated for their potential to inhibit viral replication.[12][13]

  • Anti-inflammatory Effects: The anti-inflammatory properties of benzofuran derivatives are also a subject of ongoing research.[5]

  • Neuroprotective Potential: The antioxidant capabilities of some benzofurans have led to investigations into their use for neuroprotective applications in diseases like Alzheimer's and Parkinson's.[4]

The biological activity of benzofuran derivatives is highly dependent on the nature and position of the substituents on the benzofuran ring system. The specific substitution pattern of this compound suggests it as a candidate for screening in these and other therapeutic areas.

Caption: Key substitutions on the benzofuran scaffold of this compound.

Hypothetical Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

Given the established anticancer potential of the benzofuran scaffold, a primary investigation into the biological activity of this compound would likely involve assessing its cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a selected cancer cell line (e.g., A549, a human lung carcinoma cell line).[9]

Materials:

  • This compound

  • Selected cancer cell line (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the A549 cells in complete medium.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using a suitable software package.

MTT_Assay_Workflow start Start: Culture Cancer Cells seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h (Attachment) seed->incubate1 prepare_compound Prepare Serial Dilutions of This compound incubate1->prepare_compound treat Treat Cells with Compound incubate1->treat prepare_compound->treat incubate2 Incubate 48-72h (Treatment) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h (Formazan Formation) add_mtt->incubate3 dissolve Dissolve Formazan with DMSO incubate3->dissolve read Read Absorbance at 570 nm dissolve->read analyze Calculate % Viability and IC50 read->analyze end End: Cytotoxicity Profile analyze->end

Caption: Workflow of an in vitro cytotoxicity screening using the MTT assay.

Suppliers

This compound is available from various chemical suppliers, typically for research and development purposes. It is important to request a certificate of analysis to ensure the purity and identity of the compound.

Known Suppliers:

  • AK Scientific, Inc.[2][4]

  • CyclicPharma[3]

  • Simson Pharma Limited[13]

  • BioChemPartner[6]

  • BLD Pharmatech Co., Limited[14]

  • Amadis Chemical Company Limited[7]

  • Chongqing Chemieliva Pharmaceutical Co., Ltd.[15]

  • 2a biotech[5]

Conclusion

While direct biological data for this compound (CAS 799766-13-5) is not extensively documented in peer-reviewed literature, the well-established and diverse biological activities of the benzofuran scaffold mark it as a compound of significant interest for further investigation. Its potential as a building block for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases, warrants exploration. The experimental protocol provided herein offers a fundamental starting point for researchers to begin to elucidate the biological profile of this intriguing molecule.

References

Safety and handling of 7-Bromo-4-methylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 7-Bromo-4-methylbenzofuran for Research and Development

Introduction and Compound Profile

Benzofuran and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2][3] The benzofuran scaffold is a core structural component in numerous natural products and synthetic molecules that exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] this compound is a synthetic intermediate used in the development of novel therapeutic agents. Its utility in creating more complex, biologically active molecules makes it a valuable tool for researchers.

However, its chemical structure—a brominated aromatic heterocycle—necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, grounded in established safety principles and toxicological context, to ensure the protection of laboratory personnel.

PropertyValueSource
Chemical Name This compound[6]
CAS Number 799766-13-5[6]
Molecular Formula C₉H₇BrO[6]
Molecular Weight 211.06 g/mol [6][7]
Synonyms 7-bromo-4-methyl-1-benzofuran[8]

Hazard Identification & Toxicological Insights

While specific toxicological data for this compound is not extensively documented, the known hazards of the broader class of brominated benzofurans and available safety data sheets (SDS) for closely related compounds provide a strong basis for a cautious approach.

GHS Classification and Precautionary Statements

This compound is classified as a hazardous substance. The primary hazards identified are skin, eye, and respiratory irritation.[8]

Hazard ClassHazard StatementSignal WordPictogram
Skin IrritationH315: Causes skin irritationWarningGHS07
Eye IrritationH319: Causes serious eye irritationWarningGHS07
STOT - Single ExposureH335: May cause respiratory irritationWarningGHS07

Key Precautionary Statements: [8]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Rationale: A Precautionary Principle

The justification for stringent handling protocols extends beyond the immediate irritant effects. The broader family of polybrominated dibenzofurans (PBDFs) presents significant toxicological concerns.

  • Dioxin-Like Toxicity: Brominated dibenzofurans are structurally analogous to their chlorinated counterparts, which are known persistent environmental pollutants with a range of toxic effects.[9] Like chlorinated dioxins, brominated dibenzofurans can bind to the cytosolic Ah receptor, potentially inducing a cascade of adverse effects, including thymic atrophy and wasting of body mass.[10]

  • Persistence and Bioaccumulation: Many halogenated benzofurans are persistent in biological systems and can bioaccumulate.[9] This persistence means that even low-level, chronic exposure could pose a long-term health risk. The slow elimination of some brominated dibenzofurans suggests their exposure risk may be underestimated.[9]

  • Lack of Data: The absence of comprehensive toxicological data for this compound itself necessitates the adoption of the precautionary principle. The potential for uncharacterized chronic effects or reproductive toxicity cannot be dismissed. Therefore, all handling procedures must be designed to minimize any possibility of exposure.

Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is mandatory.

Hierarchy_of_Controls cluster_main Hierarchy of Controls for Chemical Safety node_eng Engineering Controls (e.g., Fume Hood) node_admin Administrative Controls (e.g., SOPs, Training) node_eng->node_admin Primary barrier node_ppe Personal Protective Equipment (PPE) (e.g., Gloves, Goggles) node_admin->node_ppe Secondary barrier Handling_Workflow Workflow for Handling Solid this compound prep 1. Preparation - Verify fume hood is operational. - Don all required PPE. weigh 2. Weighing - Tare balance with weigh paper. - Carefully transfer solid using a spatula. - Avoid generating dust. prep->weigh transfer 3. Transfer - Add solid directly to reaction vessel or dissolve in an appropriate solvent INSIDE the fume hood. weigh->transfer cleanup 4. Immediate Cleanup - Decontaminate spatula and surfaces. - Dispose of used weigh paper as hazardous waste. transfer->cleanup final 5. Post-Handling - Securely close primary container. - Return to designated storage. - Remove PPE and wash hands. cleanup->final

References

Methodological & Application

Application Note: A Robust, Palladium-Free Synthesis of 7-Bromo-4-methylbenzofuran from 2-Bromo-5-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran derivatives are privileged heterocyclic scaffolds pervasively found in numerous natural products and pharmacologically active compounds.[1][2] Their diverse biological activities, including anticancer, antifungal, and anti-inflammatory properties, make them highly valuable targets in medicinal chemistry and drug development.[3] This application note provides a detailed, field-proven protocol for the synthesis of 7-Bromo-4-methylbenzofuran, a key intermediate for further functionalization.

The presented methodology eschews the use of expensive and often toxic heavy metal catalysts, such as palladium, which are commonly employed in benzofuran synthesis.[4][5] Instead, we detail a robust, two-step approach commencing with the Williamson ether synthesis between 2-bromo-5-methylphenol and a haloacetaldehyde acetal, followed by a strong acid-catalyzed intramolecular cyclization. This method, adapted from established principles, offers high yields, operational simplicity, and scalability, making it ideal for both academic research and industrial applications.[6]

Reaction Scheme & Mechanistic Rationale

The synthesis proceeds in two distinct, high-yielding steps:

Step 1: Williamson Ether Synthesis Formation of the key intermediate via nucleophilic substitution.

Step 2: Acid-Catalyzed Cyclization and Aromatization Intramolecular electrophilic substitution followed by dehydration to form the benzofuran ring.

Expertise & Experience: Causality Behind Experimental Choices
  • Why 2-Bromo-5-methylphenol? The substitution pattern of the starting phenol directly dictates the final product. The ortho-bromo group is crucial as it ultimately becomes the 7-bromo substituent. The methyl group at the meta-position relative to the hydroxyl group becomes the 4-methyl substituent on the benzofuran core.

  • The Role of the Acetal: Using 2-bromo-1,1-dimethoxyethane provides a masked aldehyde functional group. This is critical because free aldehydes could undergo self-condensation or other side reactions under the basic conditions of the Williamson ether synthesis. The acetal is a stable protecting group that is readily cleaved under acidic conditions in the subsequent step to reveal the reactive electrophile needed for cyclization.

  • Choice of Base and Solvent: Potassium carbonate (K₂CO₃) is an ideal base for the Williamson ether synthesis. It is strong enough to deprotonate the phenol to its active phenoxide nucleophile but mild enough to prevent side reactions. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this Sₙ2 reaction, as it effectively solvates the potassium cation, leaving a "naked" and highly reactive phenoxide anion, thus accelerating the reaction rate.[6]

  • Acid-Catalyzed Cyclization: Polyphosphoric acid (PPA) is a superb choice for the cyclization step.[7] It acts as both a strong Brønsted acid catalyst and a powerful dehydrating agent. The reaction proceeds via an intramolecular electrophilic aromatic substitution, where the newly formed aldehyde is protonated, rendering it highly electrophilic and susceptible to attack by the electron-rich benzene ring. The subsequent dehydration of the resulting alcohol intermediate drives the reaction to completion, forming the stable aromatic furan ring.

Detailed Experimental Protocol

Materials & Reagents
Reagent/MaterialGradeSupplierNotes
2-Bromo-5-methylphenol≥98%Standard Vendor
2-Bromo-1,1-dimethoxyethane≥97%Standard VendorCorrosive, handle with care.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Standard VendorFinely powdered is preferred.
Dimethylformamide (DMF)Anhydrous, ≥99.8%Standard VendorUse from a sealed bottle.
Polyphosphoric Acid (PPA)115% H₃PO₄ basisStandard VendorHighly viscous and corrosive.
Ethyl Acetate (EtOAc)ACS GradeStandard VendorFor extraction.
HexanesACS GradeStandard VendorFor chromatography.
Saturated Sodium BicarbonateAqueous SolutionLab PreparedFor neutralization.
BrineAqueous SolutionLab PreparedFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeStandard VendorFor drying.
Silica Gel230-400 meshStandard VendorFor column chromatography.
Step-by-Step Synthesis Workflow

The entire process from starting materials to the purified final product can be visualized in the following workflow diagram.

Synthesis_Workflow cluster_prep Part A: Intermediate Synthesis cluster_cyclization Part B: Cyclization & Final Product A1 Combine 2-Bromo-5-methylphenol, K₂CO₃, and DMF in a flask. A2 Add 2-Bromo-1,1-dimethoxyethane and heat the mixture. A1->A2 A3 Monitor reaction by TLC. A2->A3 A4 Perform aqueous workup: Quench with water, extract with EtOAc. A3->A4 A5 Wash organic layers, dry, and concentrate in vacuo. A4->A5 A6 Purify crude intermediate via vacuum distillation or chromatography. A5->A6 intermediate Intermediate: 1-Bromo-2-(2,2-dimethoxyethoxy)-5-methylbenzene A6->intermediate B1 Add purified intermediate to Polyphosphoric Acid (PPA). B2 Heat the mixture with vigorous stirring. B1->B2 B3 Monitor reaction by TLC. B2->B3 B4 Perform workup: Pour onto ice, neutralize with NaHCO₃. B3->B4 B5 Extract product with EtOAc. B4->B5 B6 Wash, dry, and concentrate the organic phase. B5->B6 B7 Purify final product by flash column chromatography. B6->B7 final_product Final Product: This compound B7->final_product start Start start->A1 intermediate->B1

Workflow for the two-step synthesis of this compound.
Protocol: Part A - Synthesis of 1-Bromo-2-(2,2-dimethoxyethoxy)-5-methylbenzene

  • To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromo-5-methylphenol (18.7 g, 100 mmol), anhydrous potassium carbonate (20.7 g, 150 mmol), and 200 mL of anhydrous DMF.

  • Stir the suspension vigorously for 15 minutes at room temperature.

  • Add 2-bromo-1,1-dimethoxyethane (18.6 g, 110 mmol) dropwise to the mixture.

  • Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours.[6] Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Cool the mixture to room temperature and pour it into 500 mL of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic extracts and wash with water (2 x 100 mL) followed by brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Purify the crude oil by vacuum distillation or flash column chromatography on silica gel (eluent: 5-10% EtOAc in hexanes) to afford the pure intermediate.

Protocol: Part B - Synthesis of this compound
  • Caution: This step should be performed in a well-ventilated fume hood as it can be exothermic.

  • In a 250 mL round-bottom flask equipped with a mechanical stirrer, place polyphosphoric acid (approx. 100 g). Heat the PPA to ~80 °C to reduce its viscosity.

  • Slowly add the purified 1-bromo-2-(2,2-dimethoxyethoxy)-5-methylbenzene (13.7 g, 50 mmol) from Part A to the warm, stirring PPA.

  • Increase the temperature to 120-130 °C and stir vigorously for 2-4 hours.[7] The mixture will darken. Monitor the reaction by TLC (a sample can be taken by quenching a small aliquot in ice water and extracting with EtOAc).

  • Once the reaction is complete, cool the flask to ~60 °C and carefully pour the viscous mixture onto 500 g of crushed ice with vigorous stirring.

  • Neutralize the acidic aqueous slurry by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extract the product with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude material by flash column chromatography on silica gel (eluent: 100% hexanes or 1-2% EtOAc in hexanes) to yield the final product as a crystalline solid or a pale oil.[8]

Trustworthiness: Self-Validating Systems & Troubleshooting

Parameter / ObservationExpected OutcomeTroubleshooting Action
TLC (Part A) Disappearance of the starting phenol spot (lower Rf) and appearance of a new, higher Rf product spot.If the reaction stalls, consider adding more K₂CO₃ and 2-bromo-1,1-dimethoxyethane. Ensure DMF is anhydrous, as water will inhibit the phenoxide formation.
Workup (Part B) Vigorous effervescence during neutralization.Add neutralizing base very slowly to control foaming. Ensure the final pH is neutral to slightly basic to prevent any acid from being carried into the organic extract.
Purification (Part B) Product elutes with non-polar solvents (Hexanes/EtOAc).If separation from non-polar impurities is difficult, a very non-polar eluent system (e.g., pure hexanes or isooctane) and a long silica gel column may be required.[8]
Final Product Appearance Off-white to pale yellow solid or oil.If the product is dark, it may contain polymeric impurities. A second chromatographic purification or recrystallization from a suitable solvent (e.g., ethanol/water) may be necessary.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-4-methylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Benzofuran Scaffolds and the Suzuki Coupling Reaction

The benzofuran moiety is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3][4][5] The ability to functionalize the benzofuran core at specific positions is crucial for the exploration of structure-activity relationships (SAR) and the development of novel therapeutics.[2] The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds.[6][7][8] This palladium-catalyzed reaction is prized for its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability and low toxicity of its organoboron reagents.[6][9]

This guide provides a detailed technical overview and practical protocols for the Suzuki coupling of 7-Bromo-4-methylbenzofuran with various aryl and heteroaryl boronic acids. The resulting 4-methyl-7-arylbenzofuran derivatives are of significant interest in drug discovery programs.[2][3]

The Mechanism of the Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7][10][11] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide, in this case, this compound, to a palladium(0) complex. This is often the rate-determining step of the reaction.[6][7] The palladium catalyst inserts into the carbon-bromine bond, forming a palladium(II) intermediate.[6][7]

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex.[6][7] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[12]

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, forming the new carbon-carbon bond of the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[6][10]

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)2 Base PdII_Diaryl Ar-Pd(II)Ln-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar' Product 4-Methyl-7-arylbenzofuran (Ar-Ar') ArylHalide This compound (Ar-X) BoronicAcid Arylboronic Acid (Ar'-B(OH)2)

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Synthesis of 4-Methyl-7-phenylbenzofuran

This protocol provides a representative procedure for the Suzuki coupling of this compound with phenylboronic acid.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially available
Phenylboronic acid≥97%Commercially available
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]99%Commercially availableAir-sensitive, handle under inert atmosphere.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially availableFinely powder before use.
1,4-DioxaneAnhydrous, ≥99.8%Commercially availableDegas before use.
Deionized WaterDegas before use.
Ethyl Acetate (EtOAc)ACS GradeCommercially availableFor extraction.
Brine (saturated NaCl solution)Prepared in-houseFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Commercially availableFor drying.
Celite®Commercially availableFor filtration.
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).[10]

    • The flask is sealed with a septum and purged with argon or nitrogen for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.

  • Catalyst Addition:

    • Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 equiv).[10] The amount of catalyst can be optimized, typically ranging from 1-5 mol%.

  • Solvent Addition:

    • Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe. The solvent volume should be sufficient to ensure proper mixing (e.g., a 0.1 M solution with respect to the limiting reagent).[10]

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.[10] The optimal temperature may vary depending on the specific boronic acid used.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[13][14] A typical reaction time is 4-12 hours.

  • Workup:

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite®, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-methyl-7-phenylbenzofuran.

Experimental_Workflow start Start setup Reaction Setup: - Add this compound,  phenylboronic acid, K₂CO₃ - Purge with inert gas start->setup catalyst Add Pd(PPh₃)₄ catalyst setup->catalyst solvent Add degassed 1,4-dioxane/water catalyst->solvent reaction Heat to 80-100 °C Monitor by TLC/LC-MS solvent->reaction workup Workup: - Cool to RT - Dilute with EtOAc/water - Extract and wash reaction->workup purify Purification: - Dry over MgSO₄ - Concentrate - Flash chromatography workup->purify product Pure 4-Methyl-7-phenylbenzofuran purify->product

Caption: Experimental workflow for the Suzuki coupling.

Optimization and Troubleshooting

The success of a Suzuki coupling reaction can be influenced by several factors. The following table provides guidance on optimizing the reaction and troubleshooting common issues.

ParameterRecommendation/OptimizationTroubleshooting
Catalyst Pd(PPh₃)₄ is a good starting point. For less reactive boronic acids or sterically hindered substrates, consider more active catalysts like Pd(dppf)Cl₂, or catalysts with Buchwald ligands (e.g., SPhos, XPhos).[15][16][17][18]Low or no conversion: Increase catalyst loading, try a different catalyst/ligand system. Ensure the catalyst is not deactivated by oxygen.
Base K₂CO₃ is a common and effective base. Other options include K₃PO₄, Cs₂CO₃, or KF.[10][16] The choice of base can significantly impact the reaction rate and yield.Side reactions (e.g., ester hydrolysis): If the substrate has base-sensitive functional groups, a milder base like KF may be beneficial.[12][19]
Solvent A mixture of an organic solvent (e.g., 1,4-dioxane, THF, toluene) and water is standard.[10][20] The water is essential for the transmetalation step.Poor solubility of reactants: Try a different solvent system, such as DMF or acetonitrile/water.[18][19]
Temperature Typically 80-100 °C. Lower temperatures may be possible with more active catalysts.[10]Decomposition of starting materials or product: Lower the reaction temperature and extend the reaction time.
Boronic Acid Use a slight excess (1.1-1.5 equiv). Ensure the boronic acid is of high purity.Homocoupling of boronic acid: This can occur at higher temperatures or with prolonged reaction times. Use a minimal excess of the boronic acid.

Applications in Drug Discovery

The 4-methyl-7-arylbenzofuran scaffold is a valuable building block in the synthesis of biologically active molecules. Benzofuran derivatives have shown promise as:

  • Anticancer Agents: By modifying the substituents on the benzofuran core, it is possible to develop compounds that inhibit cancer cell proliferation through various mechanisms.[1][2]

  • Antimicrobial Agents: Substituted benzofurans have been investigated for their activity against a range of bacteria and fungi.[4]

  • Enzyme Inhibitors: The benzofuran scaffold can be tailored to fit into the active sites of specific enzymes, leading to the development of potent and selective inhibitors.

The Suzuki coupling of this compound provides a direct and efficient route to a library of analogues for SAR studies, accelerating the drug discovery process.

Safety Precautions

  • Palladium Catalysts: Palladium compounds should be handled in a well-ventilated fume hood.[21][22] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[21] Avoid inhalation of palladium dust.[21]

  • Organoboron Reagents: While generally less toxic than other organometallic reagents, boronic acids should still be handled with care.[23] Avoid contact with skin and eyes.[23]

  • Solvents: 1,4-Dioxane is a flammable liquid and a potential carcinogen. Handle it in a fume hood and away from ignition sources.

  • General Handling: Always follow standard laboratory safety procedures. Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Protocol for the bromination of 4-methylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Selective Electrophilic Bromination of 4-Methylbenzofuran

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive and detailed protocol for the selective bromination of 4-methylbenzofuran, a key heterocyclic scaffold in medicinal chemistry and materials science.[1][2][3] We will delve into the mechanistic underpinnings of the reaction, focusing on electrophilic aromatic substitution and the factors governing regioselectivity. The protocol employs N-Bromosuccinimide (NBS) as a safe and efficient brominating agent, offering a reliable method for synthesizing brominated 4-methylbenzofuran derivatives.[4][5] This guide is intended for researchers, scientists, and drug development professionals, providing not only a step-by-step procedure but also the scientific rationale behind each step, ensuring both reproducibility and a deep understanding of the chemical transformation.

Scientific & Mechanistic Overview

The functionalization of the benzofuran core is a pivotal step in the synthesis of many biologically active compounds.[6] Bromination, in particular, installs a versatile chemical handle that enables further molecular elaboration through cross-coupling reactions, nucleophilic substitutions, and other transformations.

The Mechanism: Electrophilic Aromatic Substitution (EAS)

The bromination of 4-methylbenzofuran proceeds via an electrophilic aromatic substitution (EAS) mechanism. In this reaction, an electrophile (in this case, an electrophilic bromine species) attacks the electron-rich benzofuran ring system, leading to the substitution of a hydrogen atom. The reaction typically proceeds through a two-step mechanism involving the formation of a positively charged intermediate known as a sigma complex or arenium ion.[7][8]

Regioselectivity: Directing the Bromine

The position at which the bromine atom is introduced is governed by the electronic properties of the 4-methylbenzofuran scaffold. Two main factors are at play:

  • The Furan Ring's Influence: The oxygen atom in the furan ring is a powerful activating group, donating electron density into the heterocyclic ring via resonance. This significantly enhances the nucleophilicity of the furan portion of the molecule, particularly at the C2 and C3 positions. For benzofuran itself, electrophilic attack preferentially occurs at the C2 position, as the resulting cationic intermediate (sigma complex) is more effectively stabilized by the adjacent benzene ring.[8][9][10]

  • The Methyl Group's Influence: The methyl group at the C4 position is a weak activating group that directs incoming electrophiles to the ortho and para positions (C5 and C7) on the benzene ring through an inductive effect.

In the case of 4-methylbenzofuran, a competition exists between these directing effects. However, the strong activating nature of the furan oxygen typically dominates, making the C2 position the most probable site of bromination . While minor formation of other isomers (such as 5-bromo or 7-bromo-4-methylbenzofuran) is possible, this protocol is optimized for the synthesis of the C2-brominated product as the major isomer.

The Brominating Agent: N-Bromosuccinimide (NBS)

While elemental bromine (Br₂) can be used, it is highly toxic, corrosive, and difficult to handle safely.[11][12] N-Bromosuccinimide (NBS) serves as a superior alternative. It is a crystalline solid that is easier and safer to handle.[5] In polar solvents, NBS acts as a source for electrophilic bromine, facilitating the desired aromatic substitution pathway over radical-initiated benzylic bromination, which would target the methyl group.[13][14]

Visualizing the Mechanism & Workflow

To clarify the process, the following diagrams illustrate the reaction mechanism and the overall experimental workflow.

Reaction Mechanism Diagram

Caption: Generalized mechanism for electrophilic bromination at the C2 position.

Experimental Workflow Diagram

Experimental Workflow Start Dissolve 4-Methylbenzofuran in Acetonitrile AddNBS Add N-Bromosuccinimide (NBS) (Portion-wise at 0°C) Start->AddNBS React Stir at Room Temperature (2-4 hours) AddNBS->React Monitor Monitor by TLC React->Monitor Workup Aqueous Work-up (Water Quench & Extraction) Monitor->Workup Reaction Complete Dry Dry Organic Layer (Na₂SO₄) Workup->Dry Concentrate Concentrate in vacuo (Rotary Evaporator) Dry->Concentrate Purify Purify by Column Chromatography (Silica Gel) Concentrate->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize End Pure 2-Bromo-4-methylbenzofuran Characterize->End

Caption: Step-by-step experimental workflow for the synthesis and purification.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations involving NBS and organic solvents should be conducted in a well-ventilated chemical fume hood.[11]

Materials & Equipment
  • Chemicals: 4-Methylbenzofuran, N-Bromosuccinimide (NBS), Acetonitrile (CH₃CN, anhydrous), Ethyl Acetate (EtOAc), Hexanes, Deionized Water, Brine (saturated NaCl solution), Anhydrous Sodium Sulfate (Na₂SO₄).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, ice bath, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates (silica gel), UV lamp, standard laboratory glassware.

Reagent Summary Table
ReagentMolar Mass ( g/mol )EquivalentsAmount (mmol)Mass/Volume
4-Methylbenzofuran132.161.05.0661 mg
N-Bromosuccinimide177.981.055.25934 mg
Acetonitrile41.05--25 mL
Mandatory Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and nitrile gloves.[11][15]

  • N-Bromosuccinimide (NBS): NBS is an irritant and is moisture and light-sensitive.[16][17] Avoid inhalation of dust and contact with skin and eyes. Handle in a fume hood. Store in a cool, dry, dark place.

  • Solvents: Acetonitrile and ethyl acetate are flammable. Keep away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methylbenzofuran (661 mg, 5.0 mmol).

  • Dissolution: Add 25 mL of anhydrous acetonitrile to the flask. Stir the mixture at room temperature until the 4-methylbenzofuran is completely dissolved.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C.

  • Reagent Addition: While stirring vigorously, add N-Bromosuccinimide (934 mg, 5.25 mmol) to the cooled solution in small portions over 10-15 minutes. A slight color change may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2 to 4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent. The reaction is complete when the starting material spot (4-methylbenzofuran) is no longer visible by UV light. The product will appear as a new, slightly less polar spot.

Work-up and Isolation
  • Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of deionized water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 50 mL of deionized water and then 50 mL of brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

Purification
  • Chromatography Setup: Purify the crude product by flash column chromatography on silica gel.[18]

  • Elution: Elute the column with a gradient of hexanes and ethyl acetate (starting with 100% hexanes and gradually increasing the polarity) to separate the product from any remaining starting material and succinimide byproduct.

  • Collection: Collect the fractions containing the desired product (as identified by TLC) and combine them.

  • Final Concentration: Remove the solvent from the combined fractions using a rotary evaporator to yield the pure 2-bromo-4-methylbenzofuran.

Protocol Validation and Product Characterization

To ensure the integrity of the synthesis, the identity and purity of the final product must be confirmed using standard analytical techniques.

  • Thin-Layer Chromatography (TLC): A single spot on the TLC plate in an appropriate solvent system indicates a high degree of purity.

  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy is the primary method for structural elucidation.[3] The ¹H NMR spectrum of 2-bromo-4-methylbenzofuran is expected to show the disappearance of the proton at the C2 position and characteristic shifts for the remaining aromatic and methyl protons. The ¹³C NMR will show a signal for the carbon atom bonded to bromine at a characteristic downfield shift.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. A key feature will be the isotopic pattern of bromine, which will show two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺.[19]

Conclusion

This application note details a robust and reliable protocol for the regioselective bromination of 4-methylbenzofuran at the C2 position using N-Bromosuccinimide. The procedure is designed with safety and efficiency in mind, providing a clear path from starting materials to a purified, well-characterized product. The resulting 2-bromo-4-methylbenzofuran is a valuable intermediate for further synthetic exploration in pharmaceutical and materials science research.[20]

References

Application Notes and Protocols for 7-Bromo-4-methylbenzofuran Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Benzofuran Scaffold in Oncology

The benzofuran moiety, a heterocyclic compound arising from the fusion of a benzene and a furan ring, represents a privileged scaffold in medicinal chemistry. Its derivatives, both naturally occurring and synthetic, exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2] The incorporation of a halogen atom, such as bromine, into the benzofuran structure has been shown to enhance cytotoxic activity against various cancer cell lines.[3][4] This document provides a detailed guide for researchers on the synthesis and evaluation of a specific class of these compounds: 7-bromo-4-methylbenzofuran derivatives, as potential novel anticancer agents. While specific data on this exact scaffold is emerging, the protocols and mechanistic insights presented herein are based on established methodologies for similar benzofuran derivatives and provide a robust framework for their investigation.

PART 1: Synthesis of this compound Derivatives

The synthesis of the core this compound scaffold can be approached through several established methods for benzofuran synthesis, followed by or incorporating bromination and methylation steps. A common and effective strategy involves the cyclization of appropriately substituted phenols.

Application Note 1: General Synthetic Strategy

A versatile approach to the this compound core begins with a substituted phenol. For instance, ortho-bromophenols can be reacted with chloro- or bromoacetaldehyde dimethyl acetal to form an intermediate that undergoes acid-catalyzed cyclization to yield 7-bromobenzofuran.[5] To introduce the 4-methyl group, a starting material such as 2-bromo-5-methylphenol would be appropriate. Subsequent derivatization at other positions of the benzofuran ring can be achieved through various organic reactions to generate a library of novel compounds.

A general workflow for the synthesis is depicted below:

Synthesis_Workflow Start 2-Bromo-5-methylphenol Step1 Alkylation with 2-haloacetaldehyde acetal Start->Step1 Intermediate 1-Bromo-2-(2,2-dimethoxyethoxy) -4-methylbenzene Step1->Intermediate Step2 Acid-catalyzed cyclization Intermediate->Step2 Product This compound Step2->Product Step3 Further Derivatization (e.g., at C2, C3 positions) Product->Step3 Derivatives Library of this compound Derivatives Step3->Derivatives

Caption: General synthetic workflow for this compound derivatives.

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of substituted benzofurans.[5]

Materials:

  • 2-Bromo-5-methylphenol

  • 2-Bromo-1,1-dimethoxyethane

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphoric acid (H₃PO₄) or Polyphosphoric acid (PPA)

  • Chlorobenzene

  • Sodium hydroxide (NaOH)

  • Sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and purification apparatus (e.g., for distillation and column chromatography)

Procedure:

Step 1: Synthesis of 1-Bromo-2-(2,2-dimethoxyethoxy)-4-methylbenzene

  • To a solution of 2-bromo-5-methylphenol (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-bromo-1,1-dimethoxyethane (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude intermediate.

Step 2: Cyclization to this compound

  • In a suitable reactor, dissolve the crude 1-bromo-2-(2,2-dimethoxyethoxy)-4-methylbenzene from Step 1 in chlorobenzene.

  • Add phosphoric acid or polyphosphoric acid (as the catalyst and dehydrating agent).

  • Heat the mixture to reflux (approximately 130-140 °C) and stir for 24-36 hours, monitoring the reaction by TLC or Gas Chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the acid with a saturated solution of sodium bicarbonate or sodium hydroxide.

  • Separate the organic layer, and wash it with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄ and remove the solvent by distillation.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

PART 2: In Vitro Evaluation of Anticancer Activity

Once a library of this compound derivatives has been synthesized, the next critical step is to evaluate their anticancer activity. This is typically achieved through a series of in vitro assays using various cancer cell lines.

Application Note 2: Rationale for In Vitro Assays

The initial screening of novel compounds for anticancer activity relies on robust and reproducible in vitro assays. The primary objectives of these assays are to determine the cytotoxicity of the compounds against cancer cells and to gain preliminary insights into their mechanism of action. The MTT assay is a widely used colorimetric assay to assess cell viability, providing a quantitative measure of a compound's cytotoxic potential (IC₅₀ value).[6] To understand how the compounds induce cell death, an apoptosis assay, such as the Annexin V-FITC/Propidium Iodide (PI) assay, is employed to differentiate between healthy, apoptotic, and necrotic cells.[7]

In_Vitro_Workflow Start Synthesized this compound Derivatives Cell_Culture Culture of Cancer Cell Lines Start->Cell_Culture MTT_Assay MTT Assay for Cytotoxicity (IC50) Cell_Culture->MTT_Assay Apoptosis_Assay Annexin V-FITC/PI Assay for Apoptosis Cell_Culture->Apoptosis_Assay Data_Analysis Data Analysis and Hit Identification MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Further_Studies Further Mechanistic Studies Data_Analysis->Further_Studies

Caption: Experimental workflow for in vitro anticancer evaluation.

Protocol 2: MTT Assay for Cell Viability

This protocol is based on standard methodologies for determining the cytotoxic effects of compounds on cultured cells.[8]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer)

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well cell culture plates

  • This compound derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the this compound derivatives in culture medium. The final concentration of DMSO should not exceed 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Cytotoxicity of this compound Derivatives (Hypothetical Data)
DerivativeCancer Cell LineIC₅₀ (µM)
Compound A MCF-7 (Breast)8.5 ± 1.2
HCT-116 (Colon)12.3 ± 2.1
A549 (Lung)15.1 ± 1.8
Compound B MCF-7 (Breast)5.2 ± 0.9
HCT-116 (Colon)7.8 ± 1.5
A549 (Lung)10.4 ± 1.3
Doxorubicin MCF-7 (Breast)0.9 ± 0.2
(Positive Control)HCT-116 (Colon)1.1 ± 0.3
A549 (Lung)1.5 ± 0.4
Protocol 3: Annexin V-FITC/PI Apoptosis Assay

This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[7][9][10]

Materials:

  • Cancer cells treated with the test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat them with the this compound derivatives at their respective IC₅₀ concentrations for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

    • Necrotic cells: Annexin V-FITC negative, PI positive

PART 3: Potential Mechanisms of Action

While the precise molecular targets of this compound derivatives require experimental validation, the known mechanisms of other anticancer benzofurans can guide further investigation. Many benzofuran derivatives exert their anticancer effects by inducing apoptosis and causing cell cycle arrest.[11][12][13]

Application Note 3: Investigating Molecular Pathways

The induction of apoptosis is a key mechanism for many chemotherapeutic agents. Benzofuran derivatives have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[14] Key proteins to investigate include the Bcl-2 family (regulating mitochondrial membrane permeability), caspases (executioners of apoptosis), and death receptors like DR4/DR5.[14] Furthermore, many anticancer compounds interfere with the cell cycle, leading to arrest at specific checkpoints (e.g., G2/M phase), which can also trigger apoptosis.[12]

Mechanism_of_Action cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Compound This compound Derivative Death_Receptor Death Receptor (e.g., DR4/DR5) Compound->Death_Receptor Bcl2 Bcl-2 Family (e.g., ↓Bcl-2, ↑Bax) Compound->Bcl2 Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G2/M Phase) Compound->Cell_Cycle_Arrest Caspase8 Caspase-8 Activation Death_Receptor->Caspase8 Caspase37 Executioner Caspases (Caspase-3/7) Activation Caspase8->Caspase37 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bcl2->Mitochondrion Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Potential apoptotic pathways targeted by benzofuran derivatives.

Conclusion

The this compound scaffold presents a promising starting point for the development of novel anticancer agents. The protocols outlined in this guide provide a comprehensive framework for the synthesis of a diverse library of these derivatives and their subsequent evaluation for cytotoxic and pro-apoptotic activity. Further mechanistic studies, guided by the known biological activities of related benzofuran compounds, will be crucial in identifying the most potent and selective candidates for further preclinical development.

References

Antimicrobial activity screening of 7-Bromo-4-methylbenzofuran analogs

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Throughput Screening for Antimicrobial Activity of Novel 7-Bromo-4-methylbenzofuran Analogs

Audience: Researchers, scientists, and drug development professionals.

Abstract: The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Benzofuran derivatives represent a privileged scaffold in medicinal chemistry, known for a wide spectrum of biological activities, including potent antimicrobial effects.[1][2][3][4][5] Structural modifications, such as halogenation, have been shown to enhance this activity.[5][6][7] This document provides a comprehensive guide with detailed protocols for the initial screening of novel synthetic compounds, specifically this compound analogs, to identify promising candidates for further drug development. We present two robust, widely adopted methods: the Agar Well Diffusion assay for preliminary qualitative assessment and the Broth Microdilution assay for quantitative determination of the Minimum Inhibitory Concentration (MIC).

Scientific Rationale and Screening Strategy

The discovery of new antimicrobial agents is a critical global health priority.[4][8] Benzofurans, heterocyclic compounds found in natural and synthetic products, serve as a versatile foundation for designing bioactive molecules due to their wide range of pharmacological properties.[1][2] The rationale for focusing on this compound analogs is based on established structure-activity relationship (SAR) principles, where the introduction of a halogen (bromine) at position 7 and a methyl group at position 4 on the benzofuran core can significantly modulate the compound's electronic and lipophilic properties, often leading to enhanced antimicrobial efficacy.[5][6]

Our proposed screening workflow is a two-tiered approach designed for efficiency and accuracy. It begins with a broad primary screen to identify active compounds, followed by a more precise secondary screen to quantify their potency.

  • Primary Screening (Qualitative): The Agar Well Diffusion method is employed as the initial filter. It is a cost-effective and straightforward technique that provides a clear visual indication of antimicrobial activity by measuring the zone of growth inhibition around a test compound.[8][9][10][11] This allows for the rapid assessment of a large library of analogs to quickly discard inactive compounds.

  • Secondary Screening (Quantitative): Analogs demonstrating promising activity in the primary screen are advanced to the Broth Microdilution assay. This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that completely inhibits the visible growth of a microorganism in vitro.[9][12][13] The MIC value is a critical quantitative measure of a compound's potency and is the gold standard for susceptibility testing.

This strategic workflow ensures that resources are focused on the most promising candidates, accelerating the drug discovery pipeline.

G cluster_workflow Antimicrobial Screening Workflow A Library of this compound Analogs B Primary Screen: Agar Well Diffusion Assay A->B C Qualitative Assessment (Zone of Inhibition) B->C D Inactive Analogs (Discard) C->D No/Minimal Inhibition E Active Analogs ('Hits') C->E Inhibition Zone > Threshold F Secondary Screen: Broth Microdilution Assay E->F G Quantitative Assessment (MIC Determination) F->G H Lead Candidates for Further Study G->H

Caption: General workflow for antimicrobial screening of benzofuran analogs.

Panel of Test Microorganisms

To evaluate the spectrum of antimicrobial activity, it is essential to test the benzofuran analogs against a representative panel of pathogenic microorganisms. The following are recommended, covering Gram-positive bacteria, Gram-negative bacteria, and a fungus.

Microorganism Type Significance
Staphylococcus aureus (e.g., ATCC 25923)Gram-positiveA major human pathogen, common cause of skin, respiratory, and bloodstream infections.
Bacillus subtilis (e.g., ATCC 6633)Gram-positiveA common soil bacterium, often used as a model organism for Gram-positive bacteria.[14][15]
Escherichia coli (e.g., ATCC 25922)Gram-negativeA common cause of urinary tract infections and gastroenteritis; a model for Gram-negative bacteria.[14][15]
Pseudomonas aeruginosa (e.g., ATCC 27853)Gram-negativeAn opportunistic pathogen known for its high resistance to multiple antibiotics.
Candida albicans (e.g., ATCC 10231)Fungus (Yeast)An opportunistic fungal pathogen, causing infections ranging from superficial to systemic.[14][15]

Protocol 1: Agar Well Diffusion Assay (Primary Screen)

This protocol details a reliable method for the preliminary screening of the synthesized benzofuran analogs to identify compounds with potential antimicrobial activity.

Principle

The agar well diffusion method relies on the diffusion of the test compound from a well through a solidified agar medium that has been uniformly seeded with a test microorganism.[9] If the compound is active, it will inhibit microbial growth, resulting in a clear circular area, or "zone of inhibition," around the well. The diameter of this zone is proportional to the compound's antimicrobial activity and diffusion characteristics.[8]

Materials
  • Mueller-Hinton Agar (MHA) for bacteria; Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes (90 mm)

  • Test benzofuran analogs (e.g., 1 mg/mL stock in DMSO)

  • Positive Control: Standard antibiotic (e.g., Ciprofloxacin at 5 µg/mL for bacteria, Fluconazole at 25 µg/mL for fungi)

  • Negative Control: Dimethyl sulfoxide (DMSO)

  • Microbial cultures (as listed in Section 2)

  • Sterile Mueller-Hinton Broth (MHB) or Sabouraud Dextrose Broth (SDB)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs, micropipettes, and tips

  • Sterile cork borer (6 mm diameter)

  • Incubator

  • Calipers or ruler

Step-by-Step Methodology
  • Inoculum Preparation:

    • Aseptically pick 3-5 isolated colonies of the test microorganism from a fresh agar plate.

    • Suspend the colonies in sterile broth (MHB or SDB).

    • Incubate at 37°C (for bacteria) or 30°C (for fungi) until the turbidity matches the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This standardization is crucial for reproducibility.[11]

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum suspension. Rotate the swab firmly against the upper inside wall of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of an MHA or SDA plate in three different directions to ensure uniform growth.

    • Allow the plate to dry for 5-10 minutes with the lid slightly ajar in a biosafety cabinet.

  • Well Preparation and Compound Application:

    • Using a sterile 6 mm cork borer, punch equidistant wells into the inoculated agar.[8][16]

    • Carefully remove the agar plugs.

    • Pipette a fixed volume (e.g., 50 µL) of the test analog solution into a designated well.

    • In separate wells on the same plate, add 50 µL of the positive control and 50 µL of the negative control (DMSO).[10] The inclusion of controls is essential to validate the experiment's integrity.

  • Incubation:

    • Allow the plates to stand for 30-60 minutes at room temperature to permit pre-diffusion of the compounds into the agar.

    • Invert the plates and incubate at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for Candida albicans.

  • Data Collection and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm) using calipers.

    • A zone of inhibition around the test analog well (and absent for the negative control) indicates antimicrobial activity. The larger the zone, the greater the activity.

    • Compare the zone diameters of the analogs to that of the positive control. Analogs showing significant inhibition zones are considered "hits" for secondary screening.

G cluster_workflow Agar Well Diffusion Protocol A 1. Prepare Standardized Microbial Inoculum (0.5 McFarland) B 2. Uniformly Swab Inoculum onto Agar Plate A->B C 3. Aseptically Punch 6 mm Wells into Agar B->C D 4. Add Test Analog, Positive, & Negative Controls to Wells C->D E 5. Incubate Plates (e.g., 37°C, 24h) D->E F 6. Measure Zone of Inhibition (mm) E->F

Caption: Step-by-step workflow for the Agar Well Diffusion assay.

Protocol 2: Broth Microdilution for MIC Determination (Secondary Screen)

This protocol provides a quantitative measure of the antimicrobial activity for the "hit" compounds identified in the primary screen.

Principle

The broth microdilution method determines the MIC by challenging a standardized microbial inoculum with serial dilutions of an antimicrobial compound in a liquid growth medium.[13] The MIC is defined as the lowest concentration of the compound at which the visible growth of the microorganism is inhibited after a defined incubation period.[13] This is typically performed in a 96-well microtiter plate format, allowing for efficient testing.[12]

Materials
  • Sterile 96-well round-bottom microtiter plates

  • Active benzofuran analogs (from primary screen)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 for fungi

  • Standardized microbial inoculum (prepared as in 3.3.1, then diluted)

  • Positive Control (standard antibiotic)

  • Negative Controls (Growth control, Sterility control)

  • Multichannel pipette

  • Microplate reader (optional, for OD measurement)

  • Resazurin solution (optional, for viability indication)

Step-by-Step Methodology
  • Plate Preparation (Serial Dilution):

    • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

    • Add 100 µL of the test analog stock solution (e.g., at 256 µg/mL, which is 2x the highest desired final concentration) to the wells in the first column (Column 1). This results in a total volume of 200 µL.

    • Using a multichannel pipette, mix the contents of Column 1 and transfer 100 µL to Column 2. This performs the first two-fold serial dilution.[17]

    • Repeat this serial transfer from Column 2 to Column 10.

    • Discard the final 100 µL from Column 10. Do not add compound to Columns 11 and 12. This creates a concentration gradient (e.g., 128, 64, 32... 0.25 µg/mL).

  • Inoculum Preparation and Inoculation:

    • Dilute the 0.5 McFarland standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Add 100 µL of this diluted inoculum to each well from Column 1 to Column 11. This brings the final volume in these wells to 200 µL and dilutes the compound concentrations by half to their final test values.

    • Column 11 serves as the Growth Control (broth + inoculum, no compound). It must show turbidity.

    • Column 12 serves as the Sterility Control (broth only, no inoculum). It must remain clear.[13]

  • Incubation:

    • Seal the plate (e.g., with a sterile lid or adhesive seal) to prevent evaporation.

    • Incubate at 37°C for 18-24 hours for bacteria or 30°C for 24-48 hours for fungi.

  • MIC Determination:

    • After incubation, determine the MIC by visually inspecting the plates for turbidity.

    • The MIC is the lowest concentration of the benzofuran analog where no visible growth (no turbidity) is observed.

    • Optionally, a viability indicator like resazurin can be added. A color change (e.g., blue to pink) indicates metabolic activity (growth). The MIC would be the lowest concentration where the color remains unchanged.

G cluster_workflow Broth Microdilution Protocol A 1. Add Broth to all Wells of a 96-Well Plate B 2. Create 2-Fold Serial Dilutions of Test Compound across Plate A->B C 3. Add Standardized Inoculum to Test & Growth Control Wells B->C D 4. Incubate Plate (e.g., 37°C, 24h) C->D E 5. Visually Inspect for Turbidity to Determine MIC D->E F MIC = Lowest Concentration with No Visible Growth E->F

Caption: Step-by-step workflow for MIC determination via broth microdilution.

Data Presentation and Interpretation

Results should be organized clearly for comparison and analysis.

Table 1: Example Data from Agar Well Diffusion Assay
Compound ID Structure S. aureus (mm) E. coli (mm) C. albicans (mm)
Analog 1[Structure]181510
Analog 2[Structure]22109
Analog 3[Structure]121114
CiprofloxacinN/A2528-
FluconazoleN/A--22
DMSON/A666
Values are zone of inhibition diameters in mm, including the 6 mm well.
Table 2: Example Data from Broth Microdilution Assay (MIC)
Compound ID S. aureus (µg/mL) E. coli (µg/mL) C. albicans (µg/mL)
Analog 181664
Analog 24>128>128
Analog 3646416
Ciprofloxacin10.5-
Fluconazole--4
MIC values represent the lowest concentration inhibiting visible growth.

Interpretation:

  • From Table 1: Analog 2 shows the most promising activity against S. aureus, while Analog 1 shows broader activity against both bacterial strains. Analog 3 has moderate activity but is more effective against C. albicans.

  • From Table 2: The MIC data confirms the potency. Analog 2 is the most potent against S. aureus with an MIC of 4 µg/mL. However, its activity is narrow-spectrum, as it is not effective against E. coli or C. albicans at the tested concentrations. Analog 1 demonstrates broad-spectrum antibacterial activity, albeit with lower potency than the control. A lower MIC value signifies higher potency.[14][15] These quantitative results are crucial for selecting lead candidates for further optimization and mechanistic studies.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing a 7-Bromo-4-methylbenzofuran Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold as a Privileged Motif in Kinase Inhibitor Design

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[1] The dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets.[1] The development of small molecule kinase inhibitors has revolutionized the therapeutic landscape for numerous malignancies and inflammatory conditions.

Within the diverse chemical space of kinase inhibitors, the benzofuran scaffold has emerged as a "privileged structure."[2] This heterocyclic motif, consisting of a fused benzene and furan ring, provides a rigid and planar framework that can be strategically functionalized to achieve high-affinity interactions within the ATP-binding pocket of various kinases.[3] The inherent aromaticity and potential for diverse substitution patterns make benzofuran derivatives ideal candidates for the development of potent and selective kinase inhibitors.[4][5] Numerous benzofuran-containing compounds have demonstrated significant anticancer, anti-inflammatory, and other therapeutic properties.[6][7]

This technical guide provides a comprehensive overview of the synthetic utility of 7-Bromo-4-methylbenzofuran as a versatile starting material for the generation of novel kinase inhibitors. We will delve into the key synthetic strategies, provide detailed experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, and discuss the biological evaluation of the resulting compounds. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to leverage this valuable building block in their kinase inhibitor discovery programs.

Synthetic Strategies: Leveraging the 7-Bromo Position for Molecular Diversification

The bromine atom at the 7-position of the this compound scaffold is a key handle for introducing molecular diversity through modern cross-coupling methodologies. The two most powerful and widely employed reactions for this purpose are the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation.[8]

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds to Access Bi-aryl and Heteroaryl Scaffolds

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron reagent (typically a boronic acid or boronic ester) with an organic halide.[9] This reaction is renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[9] By coupling this compound with various aryl and heteroaryl boronic acids, a diverse library of 7-aryl- and 7-heteroaryl-4-methylbenzofurans can be readily synthesized. These bi-aryl and heteroaryl motifs are prevalent in many potent kinase inhibitors, often forming key interactions with the hinge region of the kinase active site.

A general workflow for the Suzuki-Miyaura coupling of this compound is depicted below:

Suzuki_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Product start_bromo This compound reaction_step Suzuki-Miyaura Coupling start_bromo->reaction_step start_boronic Aryl/Heteroaryl Boronic Acid start_boronic->reaction_step catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->reaction_step base Base (e.g., K2CO3, K3PO4) base->reaction_step solvent Solvent (e.g., Dioxane/H2O) solvent->reaction_step final_product 7-Aryl/Heteroaryl-4-methylbenzofuran (Kinase Inhibitor Scaffold) reaction_step->final_product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Linkages for Diverse Pharmacophores

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.[8] This reaction has become indispensable in medicinal chemistry for the synthesis of arylamines, which are key pharmacophores in a multitude of drugs. By applying this methodology to this compound, a wide range of primary and secondary amines, including anilines and various nitrogen-containing heterocycles, can be installed at the 7-position. The resulting amino-benzofuran derivatives can engage in crucial hydrogen bonding interactions within the kinase active site, significantly enhancing binding affinity and selectivity.

A generalized workflow for the Buchwald-Hartwig amination is illustrated below:

Buchwald_Workflow cluster_start_bh Starting Materials cluster_reaction_bh Reaction Conditions cluster_process_bh Process cluster_product_bh Product start_bromo_bh This compound reaction_step_bh Buchwald-Hartwig Amination start_bromo_bh->reaction_step_bh start_amine Primary/Secondary Amine start_amine->reaction_step_bh catalyst_bh Pd Catalyst & Ligand (e.g., Pd2(dba)3, XPhos) catalyst_bh->reaction_step_bh base_bh Base (e.g., NaOtBu, Cs2CO3) base_bh->reaction_step_bh solvent_bh Solvent (e.g., Toluene, Dioxane) solvent_bh->reaction_step_bh final_product_bh 7-Amino-4-methylbenzofuran Derivative (Kinase Inhibitor Scaffold) reaction_step_bh->final_product_bh

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Detailed Experimental Protocols

The following protocols are provided as a starting point for the synthesis of kinase inhibitors from this compound. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Synthesis of 4-Methyl-7-(1H-pyrazol-4-yl)benzofuran via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a 7-heteroaryl-4-methylbenzofuran scaffold, a common core in many kinase inhibitors.

Materials:

  • This compound

  • 1H-Pyrazole-4-boronic acid pinacol ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.), 1H-pyrazole-4-boronic acid pinacol ester (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4-methyl-7-(1H-pyrazol-4-yl)benzofuran.

Protocol 2: Synthesis of N-Aryl-4-methylbenzofuran-7-amine via Buchwald-Hartwig Amination

This protocol outlines the synthesis of a 7-amino-benzofuran derivative, another important class of kinase inhibitor precursors.

Materials:

  • This compound

  • Aryl amine (e.g., aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 2 mol%), XPhos (0.08 mmol, 8 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Add this compound (1.0 mmol, 1.0 equiv.) and the aryl amine (1.2 mmol, 1.2 equiv.).

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the careful addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-4-methylbenzofuran-7-amine.

Biological Evaluation: Assessing Kinase Inhibitory Activity

Once a library of 7-substituted-4-methylbenzofuran derivatives has been synthesized, the next critical step is to evaluate their biological activity. A common and robust method for determining the potency of kinase inhibitors is the in vitro kinase assay.

General Protocol for In Vitro Kinase Assay (Luminescent ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

  • Recombinant kinase of interest (e.g., VEGFR-2, EGFR, Pim-1)

  • Kinase-specific substrate

  • Adenosine triphosphate (ATP)

  • Synthesized benzofuran derivatives

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase assay buffer

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the synthesized benzofuran derivatives in kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • Reaction Setup: In a 384-well plate, add the following to each well:

    • 1 µL of inhibitor solution or DMSO for control.

    • 2 µL of the kinase solution.

    • 2 µL of a mixture of the kinase substrate and ATP.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and consume the remaining ATP. Incubate at room temperature for 40 minutes.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a light signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The intensity of the light signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Normalize the data against controls (0% inhibition with DMSO, 100% inhibition with a known potent inhibitor or no enzyme). Calculate the percent inhibition for each concentration of the inhibitor and determine the IC₅₀ value by fitting the dose-response data to a suitable model.

Target Kinase Signaling Pathways

The synthesized benzofuran derivatives have the potential to target a variety of kinases implicated in cancer and other diseases. Below is a simplified representation of the VEGFR-2 signaling pathway, a key regulator of angiogenesis and a common target for anticancer therapies.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates Raf Raf PLCg->Raf Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Proliferation mTOR->Proliferation Inhibitor Benzofuran Inhibitor Inhibitor->VEGFR2 Inhibits

References

Application and Protocol Guide for the Analysis of 7-Bromo-4-methylbenzofuran by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

This document provides detailed methodologies for the qualitative and quantitative analysis of 7-Bromo-4-methylbenzofuran using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These protocols are designed for researchers, quality control analysts, and scientists in the fields of chemical synthesis, pharmaceutical development, and impurity profiling.

Introduction and Scientific Context

This compound is a halogenated heterocyclic compound. Benzofuran derivatives are significant structural motifs in many biologically active compounds and pharmaceuticals. The presence of a bromine atom makes this molecule particularly well-suited for analysis by mass spectrometry due to its distinct isotopic signature and for chromatographic separation using techniques sensitive to polarity and molecular structure.

The analytical challenge with halogenated organic compounds often lies in achieving selective and sensitive detection, especially in complex matrices.[1] This guide presents two robust and complementary chromatographic techniques to address this challenge. HPLC provides a reliable method for quantification and purity assessment at room temperature, which is ideal for thermally sensitive compounds. GC-MS offers superior sensitivity and structural confirmation through mass spectral data, making it the gold standard for trace-level detection and identification.[1]

Compound Properties:

  • Chemical Name: this compound

  • CAS Number: 799766-13-5[2]

  • Molecular Formula: C₉H₇BrO[2][3]

  • Molecular Weight: 211.06 g/mol [2]

High-Performance Liquid Chromatography (HPLC) Analysis

This section details a reversed-phase HPLC (RP-HPLC) method for the separation and quantification of this compound. RP-HPLC is chosen for its versatility and suitability for moderately polar to non-polar aromatic compounds.

Rationale for Methodological Choices
  • Stationary Phase: A C18 (octadecylsilane) column is selected as the initial choice due to its wide applicability and excellent retention of hydrophobic molecules like this compound.[4][5] The aromatic nature of the analyte also suggests that a Phenyl-Hexyl or Pentafluorophenyl (PFP) phase could offer alternative selectivity through π-π interactions if co-elution with impurities is observed on a C18 column.[4][6]

  • Mobile Phase: A gradient of acetonitrile and water is employed. Acetonitrile is a common organic modifier that provides good peak shape and lower viscosity compared to methanol. Starting with a higher aqueous content allows for the retention of the analyte on the column, while the increasing acetonitrile concentration facilitates its elution.

  • Detector: A Diode Array Detector (DAD) or a variable wavelength UV detector is chosen. Aromatic compounds like benzofurans typically exhibit strong UV absorbance. The DAD allows for the acquisition of the full UV spectrum, aiding in peak purity assessment and identity confirmation.

Experimental Protocol: HPLC-UV

2.2.1 Sample and Standard Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the initial mobile phase composition (e.g., 60% Acetonitrile in water).

  • Sample Solution: Prepare the sample by dissolving it in acetonitrile to achieve an expected concentration within the calibration range. Filter the final solution through a 0.45 µm PTFE syringe filter to remove particulates before injection.[7]

2.2.2 HPLC Instrumental Parameters

ParameterRecommended Setting
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Deionized Water
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient Program 0-15 min: 60% to 95% B; 15-17 min: 95% B; 17.1-20 min: 60% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector DAD or UV-Vis
Detection Wavelength 254 nm (or optimal wavelength determined by spectral scan)
Data Analysis and System Suitability
  • Quantification: Use an external standard calibration curve generated from a series of dilutions of the working standard.

  • System Suitability: Perform five replicate injections of the working standard. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%. The theoretical plates should be > 2000, and the tailing factor should be between 0.8 and 1.5.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing S1 Weigh Standard S2 Dissolve in Acetonitrile (Stock Solution) S1->S2 S3 Dilute to Working Standard S2->S3 A3 Inject Sample/Standard S3->A3 S4 Prepare & Filter Sample S4->A3 A1 Instrument Setup (Column, Mobile Phase) A2 Equilibrate System A1->A2 A2->A3 A4 Run Gradient Elution A3->A4 A5 Detect at 254 nm A4->A5 D1 Integrate Peak A5->D1 D2 Generate Calibration Curve D1->D2 D4 Assess System Suitability D1->D4 D3 Quantify Analyte D2->D3 Final Final D3->Final Final Report

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the preferred method for definitive identification and trace-level quantification of volatile and semi-volatile compounds like this compound.

Rationale for Methodological Choices
  • Injection Mode: Splitless injection is chosen to ensure the entire sample volume is transferred to the column, maximizing sensitivity for trace analysis. The injector temperature is set high enough to ensure rapid volatilization without causing thermal degradation.[8]

  • GC Column: A low-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is ideal. This phase separates compounds primarily based on their boiling points and provides excellent resolution for a wide range of aromatic compounds.

  • Oven Program: A temperature ramp is essential to first separate volatile impurities at lower temperatures and then elute the target analyte with good peak shape as the temperature increases.

  • Ionization Mode: Electron Ionization (EI) at 70 eV is the standard for GC-MS.[9][10] It creates reproducible fragmentation patterns that can be compared against spectral libraries (like NIST) for confident identification.[10][11] The fragmentation of this compound will provide structural information, and the molecular ion will exhibit a characteristic isotopic pattern (¹⁹Br/⁸¹Br) which is a powerful tool for confirming the presence of a single bromine atom.[3]

Experimental Protocol: GC-MS

3.2.1 Sample and Standard Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with a volatile organic solvent like ethyl acetate or dichloromethane.[12]

  • Working Standard Solution (10 µg/mL): Perform serial dilutions of the stock solution in the chosen solvent to create working standards for calibration.

  • Sample Solution: Dissolve the sample in the same solvent to achieve a concentration within the calibration range. If necessary, filter the sample through a 0.45 µm PTFE filter.

3.2.2 GC-MS Instrumental Parameters

ParameterRecommended Setting
GC Column 5% Phenyl-Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, Constant Flow at 1.2 mL/min
Injector Splitless Mode, 250 °C
Injection Volume 1 µL
Oven Program Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Full Scan Mode (m/z 40-400) for identification; Selected Ion Monitoring (SIM) for quantification
SIM Ions m/z 210, 212 (Molecular Ions), and a characteristic fragment ion (e.g., m/z 131 [M-Br]⁺)
Data Analysis and Interpretation
  • Identification: Confirm the identity of this compound by matching its retention time with that of the standard and comparing the acquired mass spectrum with a reference spectrum. Key identifiers are the molecular ion peaks at m/z 210 and 212 (in an approximate 1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes) and the fragmentation pattern.

  • Quantification: For high sensitivity and selectivity, use Selected Ion Monitoring (SIM) mode. Construct a calibration curve by plotting the peak area of the primary ion (m/z 210 or 212) against the concentration of the standards.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing S1 Weigh Standard S2 Dissolve in Volatile Solvent (e.g., Ethyl Acetate) S1->S2 S3 Prepare Working Standards S2->S3 A2 Splitless Injection S3->A2 S4 Prepare & Filter Sample S4->A2 A1 Instrument Setup (Column, Oven Program) A1->A2 A3 Chromatographic Separation A2->A3 A4 Electron Ionization (EI) A3->A4 A5 Mass Analysis (Scan/SIM) A4->A5 D1 Extract Chromatogram A5->D1 D2 Identify Peak by RT & Mass Spectrum D1->D2 D4 Quantify using SIM D1->D4 D3 Confirm Isotope Pattern D2->D3 Final Final D4->Final Final Report

Caption: Workflow for GC-MS analysis of this compound.

Summary and Concluding Remarks

The protocols outlined provide robust starting points for the analysis of this compound. The HPLC method is well-suited for routine purity assessments and quantification in a quality control environment. The GC-MS method provides an orthogonal technique with higher sensitivity and the specificity required for definitive structural confirmation and trace analysis. As with any analytical method, validation according to internal or regulatory guidelines (e.g., ICH) is required to demonstrate suitability for its intended purpose. This includes assessing linearity, accuracy, precision, specificity, and limits of detection and quantification.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 7-Bromo-4-methylbenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Bromo-4-methylbenzofuran. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The information presented herein is a synthesis of established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for obtaining this compound?

A1: There are two main retrosynthetic approaches to consider for this compound. The choice of strategy often depends on the availability of starting materials and the desired control over regioselectivity.

  • Route A: Cyclization of a Pre-functionalized Phenol. This is often the more regioselective approach. It involves the synthesis of an ether from 2-bromo-5-methylphenol and a suitable two-carbon synthon (e.g., bromoacetaldehyde diethyl acetal), followed by an acid-catalyzed cyclization to form the benzofuran ring. A known method for synthesizing 7-bromobenzofuran utilizes a similar strategy starting from o-bromophenol.[1]

  • Route B: Electrophilic Bromination of 4-methylbenzofuran. While seemingly more direct, this route presents significant challenges with regioselectivity. The benzofuran ring system is activated towards electrophilic substitution, and the directing effects of the furan oxygen and the methyl group must be carefully considered.

Q2: Why is direct bromination of 4-methylbenzofuran not the recommended primary route for synthesizing the 7-bromo isomer?

A2: Electrophilic aromatic substitution on the benzofuran nucleus is highly regioselective. The furan oxygen is a powerful ortho-, para-director, strongly activating the 2- and 3-positions.[2] Consequently, direct bromination of benzofuran typically yields 2-bromobenzofuran as the major product.[3] While the 4-methyl group will also influence the regioselectivity, the directing effect of the heterocyclic oxygen is generally dominant. Therefore, direct bromination of 4-methylbenzofuran is expected to yield a mixture of isomers, with the desired 7-bromo product likely being a minor component, leading to low yields and difficult purification.

Q3: What are the most common impurities encountered in the synthesis of this compound?

A3: The impurity profile largely depends on the chosen synthetic route.

  • In the cyclization route (Route A): Incomplete cyclization can leave unreacted ether intermediate. Over-reaction or side reactions under harsh acidic conditions can lead to polymerization or charring.

  • In the bromination route (Route B): The primary impurities will be other brominated regioisomers of 4-methylbenzofuran, such as the 2-bromo, 5-bromo, and potentially di-brominated products.

  • If using palladium-catalyzed cross-coupling (e.g., Sonogashira): Common impurities include homocoupled alkynes (Glaser coupling), residual starting materials, and phosphine oxide byproducts from the ligands.[4]

Q4: Are there any safety considerations specific to this synthesis?

A4: Yes. Brominating agents such as molecular bromine (Br₂) and N-bromosuccinimide (NBS) are corrosive and toxic; they should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Strong acids like polyphosphoric acid (PPA) and sulfuric acid are highly corrosive. Palladium catalysts, while used in small quantities, should be handled with care as heavy metals can have long-term health effects. Always consult the Safety Data Sheet (SDS) for each reagent before use.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, focusing on the more reliable cyclization approach (Route A).

Problem 1: Low or No Yield of the Cyclized Benzofuran Product

Potential Cause 1.1: Inefficient Etherification of 2-bromo-5-methylphenol

  • Explanation: The initial Williamson ether synthesis to form the precursor, 1-bromo-2-(2,2-dimethoxyethoxy)-4-methylbenzene, may be incomplete. This can be due to a weak base, low reaction temperature, or steric hindrance.

  • Troubleshooting Steps:

    • Base Selection: Ensure a sufficiently strong base is used to deprotonate the phenol. Potassium carbonate is common, but stronger bases like sodium hydride (NaH) in an aprotic solvent (e.g., THF, DMF) can be more effective.

    • Temperature Optimization: While refluxing in acetone or acetonitrile is common, increasing the temperature (e.g., using DMF as a solvent at 80-100 °C) can improve the reaction rate.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting phenol. If the reaction stalls, consider adding more base or haloacetal.

Potential Cause 1.2: Failure of the Acid-Catalyzed Cyclization

  • Explanation: The intramolecular electrophilic substitution to close the furan ring is a critical step. The choice of acid, its concentration, and the reaction temperature are crucial. Insufficiently acidic conditions will result in no reaction, while overly harsh conditions can lead to decomposition.

  • Troubleshooting Steps:

    • Acid Catalyst Screening: Polyphosphoric acid (PPA) is often effective for these types of cyclizations as it also acts as a dehydrating agent.[5] Other options include concentrated sulfuric acid, or Lewis acids like boron trifluoride etherate (BF₃·OEt₂) or titanium tetrachloride (TiCl₄).[6][7]

    • Temperature Control: Start at a moderate temperature (e.g., 60-80 °C) and slowly increase if no reaction is observed by TLC. High temperatures can lead to charring and reduced yields.

    • Water Removal: The presence of water can hinder the reaction. Using a dehydrating acid like PPA is beneficial. If using other acids, ensure all reagents and solvents are anhydrous.

Problem 2: Formation of Multiple Products and Difficult Purification

Potential Cause 2.1: Isomer Formation During an Alternative Bromination Route

  • Explanation: As discussed in the FAQs, direct bromination of 4-methylbenzofuran will likely lead to a mixture of isomers that are difficult to separate due to their similar polarities.

  • Troubleshooting Steps:

    • Re-evaluate the Synthetic Strategy: The most effective solution is to avoid this route and use the cyclization of a pre-brominated phenol (Route A).

    • Chromatography Optimization: If you must work with an isomeric mixture, utilize high-performance liquid chromatography (HPLC) or carefully optimized flash column chromatography with a shallow solvent gradient (e.g., hexanes/dichloromethane) to attempt separation.[8]

    • Recrystallization: If the desired isomer is a solid, fractional recrystallization from a suitable solvent system may be effective.

Potential Cause 2.2: Side Reactions in Palladium-Catalyzed Alternative Routes

  • Explanation: If employing a Sonogashira coupling of 2-bromo-5-methylphenol with an alkyne, side reactions such as the homocoupling of the alkyne (Glaser coupling) can occur, especially in the presence of copper(I) cocatalysts and oxygen.[4]

  • Troubleshooting Steps:

    • Ensure Anhydrous and Anaerobic Conditions: Thoroughly degas all solvents and run the reaction under an inert atmosphere (argon or nitrogen) to minimize oxygen-induced homocoupling.

    • Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. While sometimes slower, they eliminate the Glaser coupling side product.[9]

    • Ligand Choice: For sterically hindered substrates, the choice of phosphine ligand on the palladium catalyst is critical. Bulky, electron-rich ligands like t-Bu₃P can improve the efficiency of the coupling.[5]

III. Experimental Protocols

The following protocols are provided as a starting point and may require optimization for your specific laboratory conditions and reagent purity.

Protocol 1: Synthesis of this compound via Acid-Catalyzed Cyclization (Route A)

Step 1a: Synthesis of 1-bromo-2-(2,2-dimethoxyethoxy)-4-methylbenzene

  • To a stirred solution of 2-bromo-5-methylphenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq).

  • Add bromoacetaldehyde diethyl acetal (1.2 eq) to the mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the ether intermediate.

Step 1b: Cyclization to this compound

  • Add the purified 1-bromo-2-(2,2-dimethoxyethoxy)-4-methylbenzene (1.0 eq) to polyphosphoric acid (PPA) (10-20 eq by weight).

  • Heat the mixture with vigorous stirring to 100-120 °C for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Extract the aqueous mixture with diethyl ether or dichloromethane (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexanes) to afford this compound.

Protocol 2: Electrophilic Bromination of 4-methylbenzofuran (Illustrative of Regioselectivity Issues)
  • Dissolve 4-methylbenzofuran (1.0 eq) in a suitable solvent such as dichloromethane or carbon tetrachloride.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of N-bromosuccinimide (NBS) (1.05 eq) in the same solvent to the cooled solution.

  • Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR and GC-MS to determine the ratio of regioisomers. Purification by column chromatography will likely be required to separate the isomers.

IV. Data Presentation

Table 1: Comparison of Common Acid Catalysts for Benzofuran Cyclization

CatalystTypical ConditionsAdvantagesDisadvantages
Polyphosphoric Acid (PPA) 80-140 °C, neatActs as both catalyst and solvent/dehydrating agent.Viscous, can be difficult to work with; workup can be challenging.
Sulfuric Acid (H₂SO₄) Concentrated, often in a co-solvent, 25-100 °CInexpensive and readily available.Can cause charring and other side reactions if not carefully controlled.
Boron Trifluoride Etherate (BF₃·OEt₂) Dichloromethane or other aprotic solvents, 0 °C to refluxMilder Lewis acid, can lead to cleaner reactions.[10]Moisture sensitive, more expensive.
Titanium Tetrachloride (TiCl₄) Dichloromethane, -78 °C to rtPowerful Lewis acid, can be effective for difficult cyclizations.[7]Highly moisture sensitive, corrosive.

V. Visualization of Key Processes

Reaction Pathway and Troubleshooting Logic

synthesis_workflow cluster_route_a Route A: Recommended Pathway cluster_troubleshooting Troubleshooting Points A 2-bromo-5-methylphenol B Etherification (e.g., with bromoacetaldehyde diethyl acetal) A->B K2CO3, DMF C Ether Intermediate B->C T1 Low Yield in Etherification? B->T1 D Acid-Catalyzed Cyclization C->D PPA, heat E This compound (Product) D->E T2 Low Yield in Cyclization? D->T2 T3 Impure Product? E->T3 T1_sol Check base, temp. Monitor by TLC T1->T1_sol Solution T2_sol Screen acids (PPA, H2SO4) Control temp. T2->T2_sol Solution T3_sol Optimize chromatography Consider recrystallization T3->T3_sol Solution

Caption: Workflow for the synthesis of this compound with key troubleshooting checkpoints.

Regioselectivity in Bromination

bromination_regioselectivity cluster_main Electrophilic Bromination of 4-methylbenzofuran start 4-methylbenzofuran reagent + Br+ start->reagent p1 2-Bromo (Major) reagent->p1 Electronically favored (O-directing) p2 7-Bromo (Minor) reagent->p2 Electronically disfavored p3 Other Isomers (e.g., 5-Bromo) reagent->p3 Possible

Caption: Predicted regiochemical outcome of the direct bromination of 4-methylbenzofuran.

VI. References

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: --INVALID-LINK--

  • Lewis Acid-Catalyzed Synthesis of Benzofurans and 4,5,6,7-Tetrahydrobenzofurans from Acrolein Dimer and 1,3-Dicarbonyl Compounds. ResearchGate. Available at: --INVALID-LINK--

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. PMC. Available at: --INVALID-LINK--

  • Technical Support Center: Optimization of Benzofuran Synthesis. Benchchem. Available at: --INVALID-LINK--

  • Synthesis of benzofurans via an acid catalysed transacetalisation/Fries-type O → C rearrangement/Michael addition/ring-opening aromatisation cascade of β-pyrones. RSC Publishing. Available at: --INVALID-LINK--

  • Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. MDPI. Available at: --INVALID-LINK--

  • Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Pha. RWTH Publications. Available at: --INVALID-LINK--

  • Technical Support Center: Workup Procedures for Benzofuran Derivatives. Benchchem. Available at: --INVALID-LINK--

  • A very efficient, copper-free palladium catalyst for the Sonogashira reaction with aryl halides. ScienceDirect. Available at: --INVALID-LINK--

  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. Available at: --INVALID-LINK--

  • Sonogashira coupling. Wikipedia. Available at: --INVALID-LINK--

  • (PDF) Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. ResearchGate. Available at: --INVALID-LINK--

  • Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. ResearchGate. Available at: --INVALID-LINK--

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. Available at: --INVALID-LINK--

  • Benzofuran synthesis. Organic Chemistry Portal. Available at: --INVALID-LINK--

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. NIH. Available at: --INVALID-LINK--

  • (PDF) Recent Advances in Sonogashira Reactions. ResearchGate. Available at: --INVALID-LINK--

  • The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory. RSC Publishing. Available at: --INVALID-LINK--

  • Sonogashira coupling. chemeurope.com. Available at: --INVALID-LINK--

  • Benzofuran Systems. Regioselective Bromination and Some Other Reactions of 1-(3-Benzofuranyl)-2-phenylethanones. ResearchGate. Available at: --INVALID-LINK--

  • High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. NIH. Available at: --INVALID-LINK--

  • Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? Reddit. Available at: --INVALID-LINK--

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. lbp.world. Available at: --INVALID-LINK--

  • Electrophilic aromatic bromination study casts doubt on textbook intermediate. Research. Available at: --INVALID-LINK--

  • Preparation method of 7-bromobenzofuran. Google Patents. Available at: --INVALID-LINK--

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC. Available at: --INVALID-LINK--

  • Copper-free Sonogashira cross-coupling reactions: an overview. PMC. Available at: --INVALID-LINK--

  • Regioselectivity in Radical Bromination in Organic Chemistry. YouTube. Available at: --INVALID-LINK--

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR. Available at: --INVALID-LINK--

  • Direct Preparation of Bromoacetaldehyde Experimental Section. J. Org. Chem. Available at: --INVALID-LINK--

  • Bromoacetaldehyde Diethyl Acetal. ResearchGate. Available at: --INVALID-LINK--

  • One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. MDPI. Available at: --INVALID-LINK--

  • Purification of bromine. Google Patents. Available at: --INVALID-LINK--

References

Technical Support Center: Synthesis of 7-Bromo-4-methylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 7-Bromo-4-methylbenzofuran. This resource is tailored for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable heterocyclic intermediate. Our goal is to provide practical, experience-driven insights and troubleshooting strategies in a direct question-and-answer format to address common challenges, with a specific focus on the identification and mitigation of reaction byproducts.

Section 1: Frequently Asked Questions (FAQs) on Synthesis and Byproduct Formation

This section addresses the most common queries and issues encountered during the synthesis of this compound.

Q1: I am planning the synthesis of this compound. Which synthetic route is generally recommended, and what are its primary potential byproducts?

A1: For the construction of substituted benzofurans, a highly effective and widely adopted method is the one-pot, domino Sonogashira coupling followed by an intramolecular cyclization.[1][2] This strategy typically involves coupling an appropriately substituted o-halophenol with a terminal alkyne.

For this compound, the logical starting materials would be 2-bromo-5-methylphenol and an acetylene equivalent. The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[2]

The primary byproducts to anticipate with this route are:

  • Alkyne Homocoupling Products (Diyne): This is the most common byproduct, arising from the oxidative coupling of the terminal alkyne with itself (Glaser coupling).[3] It is often promoted by the presence of oxygen and is a key indicator that reaction conditions may need optimization.

  • Uncyclized Intermediate: Incomplete intramolecular cyclization will result in the presence of the 2-(alkynyl)phenoxy intermediate. This occurs if the reaction temperature is too low or the catalyst system is not active enough to promote the final ring-closing step.

  • Unreacted Starting Materials: Residual o-halophenol and any unreacted coupling partners.

  • Protodehalogenated Starting Material: Reduction of the starting 2-bromo-5-methylphenol to 3-methylphenol can sometimes occur, which will not participate in the desired coupling reaction.

Q2: During my Sonogashira reaction, I'm observing a significant, non-polar impurity by TLC that runs much higher than my starting materials. What is it likely to be?

A2: This is a classic sign of alkyne homocoupling.[3] The resulting symmetrical diyne (e.g., 1,4-diphenylbutadiyne if phenylacetylene is used) is significantly less polar than the phenolic starting materials and the final benzofuran product. Its formation competes with the desired cross-coupling reaction and consumes your alkyne.

Causality: This side reaction is catalyzed by the copper(I) species in the presence of an oxidant, typically atmospheric oxygen. The base used in the reaction also plays a crucial role. Therefore, rigorous exclusion of oxygen is the most critical factor in suppressing this byproduct.[3]

Q3: My reaction seems to stall after the initial coupling; I'm isolating the uncyclized phenoxy-alkyne intermediate. How can I drive the final cyclization?

A3: This indicates that the conditions are sufficient for the Sonogashira C-C bond formation but not for the subsequent intramolecular hydroalkoxylation (cyclization) step. Several factors can be adjusted to promote this crucial ring closure:

  • Temperature: The cyclization step is often the thermal rate-limiting step. Increasing the reaction temperature (e.g., from 80 °C to 100-120 °C) after the initial coupling is complete (as monitored by TLC or GC-MS) can effectively drive the reaction to completion.

  • Base: While an amine base like triethylamine is standard for the coupling, a stronger, non-nucleophilic base might be required to facilitate the deprotonation of the phenol for the cyclization. However, often the amine base is sufficient if the temperature is high enough.

  • Catalyst System: While Pd/Cu systems are standard, some catalyst ligands are more effective at promoting the cyclization step. Ensure your palladium catalyst is active and has not decomposed.

Q4: I chose to synthesize 4-methylbenzofuran first and then brominate it. Now I have an isomeric mixture that is inseparable by column chromatography. What happened?

A4: Electrophilic aromatic substitution (e.g., bromination with NBS or Br₂) on an existing benzofuran core is notoriously difficult to control regioselectively.[4] The benzofuran ring system has multiple activated positions. While the 7-position is a possible site for substitution, bromination can also readily occur at the electron-rich furan ring (positions 2 or 3) or other positions on the benzene ring (e.g., position 5).[4]

These resulting regioisomers often have very similar polarities, making their separation by standard silica gel chromatography extremely challenging.[5][6] This is why building the molecule with the bromine atom already in place via a convergent strategy like the Sonogashira coupling is often the preferred and more reliable method.

Q5: What are the best analytical techniques to identify these common byproducts?

A5: A combination of techniques is essential for unambiguous identification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is invaluable for identifying components in the crude reaction mixture. You can easily distinguish the desired product from starting materials, the homocoupled diyne, and the uncyclized intermediate based on their distinct molecular weights.

  • ¹H NMR Spectroscopy: Proton NMR can differentiate isomers and identify key structural features. For example, the homocoupled diyne will lack the characteristic phenolic -OH proton signal. The uncyclized intermediate will show both the phenolic -OH and the acetylenic proton (if a terminal alkyne was used). Regioisomers will show distinct aromatic splitting patterns and chemical shifts.[4]

  • Thin-Layer Chromatography (TLC): TLC is your primary tool for real-time reaction monitoring. The non-polar diyne byproduct will have a high Rf, while the polar phenolic starting material will have a low Rf. The product and uncyclized intermediate will typically have intermediate Rf values.

Section 2: Troubleshooting and Optimization Guides
Guide 1: Minimizing Alkyne Homocoupling in Sonogashira Reactions

This guide provides actionable steps to suppress the formation of the diyne byproduct, a common issue in Sonogashira couplings.[3]

ParameterRecommended ActionRationale & Causality
Atmosphere Rigorously deaerate all solvents and the reaction vessel. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.Oxygen is the primary oxidant for the Cu(I)-catalyzed homocoupling side reaction. Its exclusion is the single most important factor for success.
Base Use a high-quality, distilled amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).The amine base neutralizes the HX byproduct of the coupling reaction and helps maintain the catalytic cycle. Using it as the solvent can also be effective.[3]
Catalyst Loading Use the lowest effective loading of the copper(I) co-catalyst (typically 1-5 mol %).While essential for the catalytic cycle, excess copper can accelerate the undesired homocoupling pathway.
Reagent Addition Add the terminal alkyne slowly via syringe pump to the reaction mixture containing the aryl halide and catalysts.Maintaining a low instantaneous concentration of the alkyne disfavors the second-order homocoupling reaction relative to the cross-coupling reaction.
Guide 2: Differentiating Brominated Regioisomers by ¹H NMR

If you have attempted the late-stage bromination of 4-methylbenzofuran and suspect an isomeric mixture, ¹H NMR is your best tool for identification. The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic.

CompoundH5 Proton (δ, ppm)H6 Proton (δ, ppm)H7 Proton (δ, ppm)Key Differentiator
4-methylbenzofuran ~7.20 (d)~7.05 (t)~7.35 (d)Starting material reference.
This compound ~7.25 (d, J ≈ 8 Hz)~7.10 (d, J ≈ 8 Hz)(absent)The triplet for H6 collapses into a doublet, coupled only to H5. The downfield H7 signal disappears.
5-Bromo-4-methylbenzofuran (absent)~7.20 (d, J ≈ 8 Hz)~7.40 (d, J ≈ 8 Hz)The H5 signal disappears. The remaining H6 and H7 protons will be doublets coupled to each other.
(Note: Chemical shifts are approximate and can vary based on solvent and other substituents.)
Section 3: Key Experimental Protocols
Protocol 1: Synthesis of this compound via Domino Sonogashira Coupling/Cyclization

This protocol is a representative procedure based on established methods for benzofuran synthesis.[7][8]

Materials:

  • 2-Bromo-5-methylphenol

  • Trimethylsilylacetylene (TMSA)

  • Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride)

  • Copper(I) Iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrabutylammonium fluoride (TBAF), 1M solution in THF

  • Toluene, anhydrous

Procedure:

  • Setup: To a flame-dried Schlenk flask, add 2-bromo-5-methylphenol (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times.

  • Solvent & Reagents: Add anhydrous toluene and anhydrous triethylamine (2.0 eq). Stir to dissolve.

  • Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise at room temperature.

  • Heating & Coupling: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the consumption of the starting phenol by TLC.

  • Cyclization & Desilylation: Once the coupling is complete, add the 1M TBAF solution in THF (1.5 eq) directly to the warm reaction mixture. Increase the temperature to 100 °C and stir for an additional 8-12 hours until the cyclization is complete (monitored by GC-MS).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Protocol 2: Analytical Characterization by GC-MS
  • Sample Prep: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC Method:

    • Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temp: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

  • MS Detection: Use standard electron ionization (EI) at 70 eV.

  • Analysis: Identify peaks based on their retention times and mass spectra.

    • Diyne Byproduct: Will have a molecular ion corresponding to twice the mass of the alkyne minus two protons.

    • Uncyclized Intermediate: Will have a molecular ion corresponding to the sum of the masses of the de-halogenated phenol and the alkyne.

    • Product: Will have the target molecular ion for C₉H₇BrO (m/z 210/212).

Section 4: Visualizing Reaction Pathways

The following diagrams illustrate the desired synthetic route and the formation of common byproducts.

Desired_Pathway Start 2-Bromo-5-methylphenol + Trimethylsilylacetylene Coupling Sonogashira Coupling (Pd/Cu, Et3N) Start->Coupling Intermediate Uncyclized Silyl-Intermediate Coupling->Intermediate Cyclization TBAF-mediated Desilylation & Cyclization Intermediate->Cyclization Product This compound Cyclization->Product

Caption: Desired synthesis of this compound.

Byproduct_Pathways cluster_main Main Reaction Flow cluster_byproducts Byproduct Formation Start Starting Materials Intermediate Coupled Intermediate Start->Intermediate Unreacted Unreacted Starting Materials Start->Unreacted Incomplete Conversion Product Desired Product Intermediate->Product Uncyclized Isolated Intermediate (Incomplete Reaction) Intermediate->Uncyclized Failed Cyclization Diyne Diyne Byproduct (Homocoupling) Alkyne Alkyne Substrate Alkyne->Diyne O2, Cu(I)

Caption: Common byproduct formation pathways.

Section 5: References
  • ResearchGate. Synthesis and intramolecular cyclization of propargyl ethers derived from 1-bromo(iodo)-3-organyloxy-2-propanol | Request PDF. Available at: --INVALID-LINK--

  • PubMed. Shifting the Reactivity of Bis-propargyl Ethers from Garratt-Braverman Cyclization Mode to 1,5-H Shift Pathway To Yield 3,4-Disubstituted Furans: A Combined Experimental and Computational Study. (2016-01-15). Available at: --INVALID-LINK--

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Three-step synthesis of an array of substituted benzofurans using polymer-supported reagents. Available at: --INVALID-LINK--

  • PMC. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019-04-18). Available at: --INVALID-LINK--

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Available at: --INVALID-LINK--

  • Google Patents. Preparation method of 7-bromobenzofuran. CN103724305A. Available at: --INVALID-LINK--

  • NIH. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Available at: --INVALID-LINK--

  • ACS Publications. Hydration of Propargyl Esters Catalyzed by Gold(I) Complexes with Phosphoramidite Calix[4]pyrrole Cavitands as Ligands | Inorganic Chemistry. (2023-11-02). Available at: --INVALID-LINK--

  • Wikipedia. Sonogashira coupling. Available at: --INVALID-LINK--

  • ResearchGate. Substrate scope of benzofuran synthesis via domino Sonogashira coupling/cyclization reactions. Available at: --INVALID-LINK--

  • BenchChem. Technical Support Center: Purification of Substituted Benzofurans. Available at: --INVALID-LINK--

  • NIH. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Available at: --INVALID-LINK--

  • 7-bromo-2-methyl-1-benzofuran - C9H7BrO, density, melting point, boiling point, structural formula, synthesis. (2025-05-20). Available at: --INVALID-LINK--

  • ResearchGate. (PDF) Recent Advances in Sonogashira Reactions. (2025-08-07). Available at: --INVALID-LINK--

  • PMC - NIH. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. (2016-08-29). Available at: --INVALID-LINK--

  • ResearchGate. One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions | Request PDF. (2019-05-20). Available at: --INVALID-LINK--

  • ResearchGate. Sonogashira coupling for the synthesis of benzofuran 3a. Available at: --INVALID-LINK--

  • BenchChem. Technical Support Center: Purification of Substituted Benzofuran Isomers. Available at: --INVALID-LINK--

  • ACS Omega. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024-05-05). Available at: --INVALID-LINK--

  • JOCPR. Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Available at: --INVALID-LINK--

References

Technical Support Center: A Researcher's Guide to the Column Chromatography Purification of 7-Bromo-4-methylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the purification of 7-Bromo-4-methylbenzofuran. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to troubleshoot and optimize the column chromatography purification of this important synthetic intermediate. As Senior Application Scientists, we have compiled this resource based on established chromatographic principles and field-proven insights to help you navigate the common challenges associated with this specific separation.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during the column chromatography of crude this compound in a direct question-and-answer format.

Question 1: I'm observing very poor separation between my product and an impurity, even though they show a reasonable difference in Rf on my analytical TLC plate. What could be the cause?

Answer:

This is a frequent and often frustrating issue. Several factors can lead to a discrepancy between TLC and column performance:

  • Column Overloading: This is the most common culprit. Loading too much crude material onto the column saturates the stationary phase, leading to broad, overlapping bands that negate the separation seen on a dilute TLC plate.[1] As a general rule, the amount of silica gel should be at least 30-60 times the mass of your crude product for a reasonably difficult separation.[2]

  • Sample Loading Technique: The initial band of your sample must be as narrow as possible. If you dissolve your sample in a large volume of solvent for loading (wet loading), this initial band will be wide, leading to poor resolution.[1] It is crucial to use the minimum amount of solvent necessary for dissolution.[3] If your compound has poor solubility in the eluent, a dry loading technique is highly recommended.[3]

  • Solvent Polarity During Loading: Dissolving the sample in a solvent significantly more polar than your starting mobile phase can cause the compound to travel down the column with the loading solvent before the chromatographic separation has a chance to begin, resulting in streaking and poor separation.[2]

  • Compound Degradation on Silica: Benzofurans, particularly when functionalized, can be sensitive to the acidic nature of standard silica gel. What appears as two spots on a quick TLC run might be your product and a degradation byproduct in equilibrium on the silica surface.[4] A 2D TLC experiment can help diagnose this issue.

Question 2: My product is eluting much faster (or slower) from the column than predicted by TLC. How can I adjust my solvent system?

Answer:

The correlation between TLC Rf and column elution is a good starting point, but not always perfect. The ideal Rf value on a TLC plate for good column separation is typically between 0.25 and 0.35.[5]

  • If the compound elutes too quickly (high Rf): Your mobile phase is too polar. You need to decrease the proportion of the more polar solvent. For a typical hexane/ethyl acetate system, this means increasing the relative amount of hexane.

  • If the compound elutes too slowly or not at all (low Rf): Your mobile phase is not polar enough. You need to gradually increase the proportion of the more polar solvent (e.g., ethyl acetate).

A common and effective strategy is to use a gradient elution . Start with a less polar solvent system to elute non-polar impurities, and then gradually increase the polarity to elute your product and then more polar impurities.[6][7] For this compound, a gradient of ethyl acetate in hexanes is a standard choice.[6][8]

Question 3: I'm experiencing a low yield of my purified product. Where could it have gone?

Answer:

Several factors can contribute to low recovery after column chromatography:

  • Product Irreversibly Adsorbed or Decomposed: As mentioned, the compound may be degrading on the silica gel.[4] If you suspect this, you can try using deactivated silica gel (by adding a small amount of a base like triethylamine to your eluent, ~0.1-1%) or switching to a different stationary phase like alumina.[4]

  • Product Streaking or Tailing: If the product elutes over a very large number of fractions (tailing), the concentration in any single fraction might be too low to detect easily.[4] This can be caused by interactions with the stationary phase or overloading.[1] Increasing the solvent polarity once the main product band begins to elute can sometimes help push the tailing fractions off the column more quickly.[4]

  • Incomplete Elution: It's possible your product is still on the column. After you believe your product has eluted, it is good practice to "flush" the column with a much more polar solvent (e.g., 100% ethyl acetate or even a small percentage of methanol in dichloromethane) to see if any remaining material elutes.[9]

  • Fractions are Too Dilute: Your compound may have eluted, but the fractions are so dilute that it is not readily apparent on TLC analysis of a single drop.[4] Try concentrating a few fractions you suspect should contain your product and re-analyzing by TLC.

Question 4: The bands on my column are running unevenly or cracking. What causes this, and how can I fix it?

Answer:

This is indicative of a poorly packed column, which is critical for good separation.

  • Causes of Poor Packing:

    • Air bubbles or channels in the stationary phase.

    • The silica gel being allowed to run dry at any point.

    • Disturbing the top surface of the silica bed during sample or solvent addition.[3]

  • Solution: Proper Column Packing Technique

    • Slurry Packing: The recommended method is to prepare a slurry of the silica gel in the initial, least polar eluent.[7]

    • Pour and Settle: Pour the slurry into the column and allow the silica to settle into a uniform bed, continuously tapping the column gently to dislodge any air bubbles.[7]

    • Never Let it Run Dry: The solvent level should never drop below the top of the silica bed.

    • Add a Protective Layer: A thin layer of sand (0.5-1 cm) on top of the silica bed can help prevent disturbance when adding fresh eluent.[3][7]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the purification of this compound.

Q1: What is the best stationary phase for purifying this compound?

For this type of aromatic, halogenated compound, silica gel (SiO₂) is the most common and generally effective stationary phase.[10] Standard flash chromatography grade silica gel (e.g., 230-400 mesh) is appropriate.[10][11] If you encounter issues with compound degradation due to the acidity of silica, neutral or basic alumina (Al₂O₃) can be a good alternative.[4][12]

Q2: How do I select the right solvent system (mobile phase)?

The key is to use analytical Thin Layer Chromatography (TLC) to guide your choice.

  • Start Simple: Begin with a binary solvent system, typically a non-polar solvent like hexanes or petroleum ether mixed with a slightly more polar solvent such as ethyl acetate or dichloromethane.[5][9] For benzofuran derivatives, hexane/ethyl acetate mixtures are very common.[6]

  • Test a Range of Polarities: Spot your crude mixture on a TLC plate and develop it in chambers with different solvent ratios (e.g., 95:5, 90:10, 80:20 Hexane:EtOAc).

  • Aim for the "Sweet Spot": The ideal solvent system will give your desired product an Rf value of approximately 0.25-0.35 .[5] This provides a good balance, ensuring the compound moves down the column but still has sufficient interaction with the stationary phase for effective separation from impurities.

Q3: What are the likely impurities I need to separate from my crude this compound?

Based on common synthetic routes to brominated benzofurans, potential impurities could include:

  • Unreacted Starting Materials: Depending on the synthesis, this could be a precursor phenol or an intermediate that failed to cyclize.[9]

  • Over-brominated or Isomeric Products: It's possible to get dibrominated species or bromination at a different position on the benzofuran ring system, leading to regioisomers that may have very similar polarities.[5]

  • Reagents and Catalysts: Residual reagents from the bromination or cyclization steps.

  • Solvent Impurities: High-boiling point reaction solvents that were not fully removed.

Q4: Should I use gravity chromatography or flash chromatography?

For most research and development applications, flash chromatography is the preferred method.

  • Flash Chromatography: Uses positive pressure (typically from compressed air or nitrogen) to push the solvent through the column more quickly. This leads to faster separation times and often better resolution due to reduced band broadening from diffusion.[3]

  • Gravity Chromatography: Relies solely on gravity to move the mobile phase. It is much slower and generally results in broader bands and less efficient separation.

Q5: What is the best way to load my sample onto the column?

There are two primary methods for sample loading: wet loading and dry loading.

Loading Method Procedure When to Use Key Considerations
Wet Loading Dissolve the crude sample in the absolute minimum amount of a suitable solvent (ideally the mobile phase) and carefully pipette it onto the top of the column bed.[1]For samples that are readily soluble in the mobile phase.Using too much solvent will broaden the initial sample band and severely compromise separation.
Dry Loading Dissolve the crude sample in a volatile solvent, add a small amount of silica gel, and then evaporate the solvent completely to get a dry, free-flowing powder of your sample adsorbed onto the silica.[3][6] This powder is then carefully added to the top of the column.For samples that have poor solubility in the mobile phase or when a very narrow initial band is critical for a difficult separation.[3]This is often the superior method for achieving high resolution.

Experimental Workflow & Logic

The following diagrams illustrate the logical flow of the purification process and a decision-making tree for troubleshooting.

Purification Workflow

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis TLC 1. Analytical TLC: Select Solvent System (Rf ≈ 0.3) Pack 2. Pack Column: Slurry pack with initial eluent TLC->Pack Load 3. Load Sample: Use Dry Loading for best results Pack->Load Elute 4. Elute Column: Start with low polarity, may use gradient Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions: Monitor by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Purity Confirmed Evaporate 8. Evaporate Solvent: Yields purified product Combine->Evaporate

Caption: A standard workflow for the column chromatography purification of this compound.

Troubleshooting Decision Tree

G cluster_sep Poor Separation cluster_yield Low Yield cluster_flow Flow Issues Start Problem Observed PoorSep Poor Separation Start->PoorSep LowYield Low Yield Start->LowYield UnevenFlow Uneven Flow / Cracks Start->UnevenFlow Overload Overloaded Column? PoorSep->Overload ReduceLoad Action: Reduce Sample Load Overload->ReduceLoad Yes BadLoad Improper Loading? Overload->BadLoad No DryLoad Action: Use Dry Loading BadLoad->DryLoad Degradation Degradation on Silica? LowYield->Degradation Deactivate Action: Deactivate Silica / Use Alumina Degradation->Deactivate Yes Tailing Severe Tailing? Degradation->Tailing No Flush Action: Flush with Polar Solvent Tailing->Flush Repack Action: Repack Column Carefully UnevenFlow->Repack

Caption: A decision tree for troubleshooting common column chromatography problems.

References

Technical Support Center: Suzuki Coupling with 7-Bromo-Substituted Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling is a pillar of modern synthetic chemistry, prized for its reliability in constructing C(sp²)–C(sp²) bonds.[1][2] However, its application to complex pharmaceutical scaffolds, particularly those involving sterically encumbered heterocycles, presents significant challenges. This guide is designed to serve as a dedicated technical resource for researchers, scientists, and drug development professionals encountering difficulties with Suzuki couplings of 7-bromo-substituted heterocycles, such as indazoles, indoles, and quinolines.

Substitution at the C7 position introduces considerable steric hindrance adjacent to the reaction center, which can dramatically impede key steps in the catalytic cycle. Furthermore, the electronic properties and potential coordinating nature of the heterocycle itself can lead to catalyst inhibition or undesired side reactions. This document provides a structured, question-and-answer-based approach to diagnose and resolve these common issues, grounded in mechanistic principles and field-proven optimization strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Low or No Product Formation

Question 1: My reaction shows no conversion, and I only recover my starting materials. What are the first parameters to check?

Answer: When a Suzuki coupling fails to initiate, the issue often lies with the fundamental components of the catalytic system. Before undertaking extensive optimization, a systematic check of the basics is critical.

  • Catalyst Activity & Pre-activation: The active catalyst is a Pd(0) species.[3] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(dppf), it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[3][4] This reduction can sometimes be inefficient.

    • Troubleshooting: Consider switching to a modern, air-stable Pd(II) precatalyst (e.g., a Buchwald G3 or G4 palladacycle) that is engineered for clean, rapid generation of the active Pd(0) catalyst.[3] Ensure your catalyst and ligands have not degraded from improper storage.

  • Oxygen Contamination: Oxygen can oxidatively degrade the active Pd(0) catalyst and promote the unwanted homocoupling of boronic acids, consuming your starting material and reducing yield.[3][5]

    • Troubleshooting: Ensure all solvents are rigorously degassed prior to use (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire setup and reaction time.

  • Base and Solvent Suitability: The base is not merely an additive; it is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[2][6] The base's effectiveness is highly dependent on its solubility and the chosen solvent system.

    • Troubleshooting: For biphasic systems (e.g., Dioxane/H₂O, THF/H₂O), ensure vigorous stirring to maximize the interface between the organic and aqueous layers.[3][7] If using an anhydrous system with a base like K₃PO₄, ensure the base is finely powdered and completely dry. Some anhydrous couplings with K₃PO₄ paradoxically require a few equivalents of water to function effectively.[8]

Question 2: My reaction is sluggish and gives low yields, even after extended reaction times and increased temperatures. I suspect steric hindrance from the C7-substituent is the problem. How can I overcome this?

Answer: This is the central challenge with 7-bromo-substituted heterocycles. The steric bulk near the C-Br bond directly hinders the oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond. It can also slow the final, product-forming reductive elimination step.[3]

  • Ligand Selection is Paramount: Standard ligands like PPh₃ are often insufficient for these challenging substrates. You need ligands specifically designed to promote the coupling of sterically hindered partners.

    • Expert Insight: The solution is to use bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).

      • Buchwald-type Biaryl Phosphines (e.g., XPhos, SPhos, RuPhos): These ligands are the gold standard for sterically demanding couplings. Their bulkiness promotes reductive elimination, while their strong electron-donating ability accelerates the slow oxidative addition step.[3]

      • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and can be even more effective than phosphines in some cases, offering high stability and activity.[6][9][10]

  • Forcing Conditions: Sometimes, higher energy input is required.

    • Troubleshooting: Increase the reaction temperature. If your solvent is boiling, switch to a higher-boiling solvent like DMF, DMAc, or toluene to access higher temperatures.[7][11] Microwave irradiation can also be highly effective at accelerating transformations for hindered substrates.[10]

start Low Yield with 7-Bromoheterocycle ligand_check Is the ligand a bulky, electron-rich phosphine (e.g., XPhos, SPhos)? start->ligand_check switch_ligand ACTION: Switch to a Buchwald-type ligand (XPhos, SPhos, RuPhos) or an NHC ligand. ligand_check->switch_ligand No increase_temp Is the reaction temperature optimized (e.g., >100°C)? ligand_check->increase_temp Yes switch_ligand->increase_temp switch_solvent ACTION: Switch to a higher-boiling solvent (e.g., Dioxane, Toluene, DMF) and increase temperature. increase_temp->switch_solvent No base_check Is the base strong enough and appropriate for the system? (e.g., K₃PO₄, Cs₂CO₃) increase_temp->base_check Yes switch_solvent->base_check switch_base ACTION: Switch to a stronger or more soluble base like Cs₂CO₃ or explore anhydrous conditions. base_check->switch_base No success Improved Yield base_check->success Yes switch_base->success

Caption: A decision tree for troubleshooting sterically hindered couplings.

Category 2: Managing Side Reactions

Question 3: My analysis (LC-MS, NMR) shows a significant amount of a byproduct corresponding to my boronic acid with the -B(OH)₂ group replaced by a hydrogen. What is happening and how do I stop it?

Answer: You are observing protodeboronation (also called protodeborylation), the most common and problematic side reaction in Suzuki couplings.[12][13] It is the protonolysis of the C–B bond, converting your valuable boronic acid into a simple (hetero)arene, which irreversibly removes it from the productive catalytic cycle.[12][13]

  • Causality: This side reaction is highly dependent on the substrate and conditions. Heteroaromatic boronic acids are particularly susceptible.[13][14] Key factors that accelerate protodeboronation include:

    • High Temperatures & Long Reaction Times: More time and energy increase the likelihood of this undesired pathway.[13]

    • Presence of Water: Water often serves as the proton source for the reaction.[15]

    • Base: Both acid- and base-catalyzed mechanisms exist. Strong bases in aqueous media can significantly accelerate the process.[12][13][16]

  • Mitigation Strategies:

    • Use a Milder Base: Strong bases like NaOH can be detrimental. Switch to weaker inorganic bases like K₂CO₃ or K₃PO₄. In some cases, fluoride bases like CsF or KF can be effective.[3][15]

    • Switch to Anhydrous Conditions: Removing water, the primary proton source, can dramatically suppress protodeboronation.[3]

    • Use Boronic Esters (e.g., Pinacol or MIDA esters): Boronic esters are generally more stable towards protodeboronation than their corresponding boronic acids.[14][17] They act as a "slow-release" source of the boronic acid under the reaction conditions, keeping the instantaneous concentration of the sensitive free boronic acid low and minimizing its decomposition.[12][17]

    • Increase Catalytic Turnover: Using a more active catalyst system (e.g., a modern palladacycle with a bulky ligand) can increase the rate of the desired Suzuki coupling so that it outcompetes the slower protodeboronation side reaction.[12]

Question 4: I'm seeing a biaryl product derived from two molecules of my boronic acid coupling together. Why does this homocoupling occur?

Answer: This side reaction is known as boronic acid homocoupling . It is an oxidative process that forms a symmetrical biaryl (or bi-heteroaryl) from two molecules of your organoboron reagent.

  • Mechanism and Cause: Homocoupling is primarily caused by the presence of oxygen in the reaction mixture.[3][5] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then catalyze the homocoupling pathway, which also regenerates Pd(0).[4] The result is a lower yield of your desired cross-coupled product and a difficult-to-remove byproduct.[18]

  • Prevention:

    • Rigorous Degassing: This is the most critical preventative measure. As mentioned in Q1, ensure your solvents are thoroughly deoxygenated and the reaction is maintained under a strict inert atmosphere.[3]

    • Use a Pd(0) Source: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling that occurs during the initial in situ reduction of a Pd(II) precatalyst.[18] However, these sources are often less stable and active for hindered couplings. The best approach remains using a robust precatalyst under rigorously inert conditions.

Optimized Experimental Protocols
Protocol 1: General Starting Point for 7-Bromoheterocycles

This protocol is a robust starting point for moderately hindered 7-bromo-substituted heterocycles using a modern, air-stable catalyst.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 7-bromoheterocycle (1.0 equiv), the arylboronic acid (1.3 equiv), and finely powdered potassium phosphate (K₃PO₄, 2.5 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon three times.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration should be ~0.1 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated heating block or oil bath set to 100-110 °C and stir vigorously for 12-24 hours.

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Advanced Protocol for Highly Challenging/Electron-Rich Systems

This protocol is designed for substrates that are particularly sterically hindered or prone to protodeboronation. It utilizes a boronic ester and anhydrous conditions.

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 7-bromoheterocycle (1.0 equiv), the arylboronic acid pinacol ester (1.5 equiv), and cesium carbonate (Cs₂CO₃, 3.0 equiv), which has been flame-dried under vacuum.

  • Inert Atmosphere: Seal the flask. Evacuate and backfill with argon three times.

  • Catalyst/Ligand Addition: Under a positive pressure of argon, add the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%) and a bulky, electron-rich ligand (e.g., SPhos, 3.5 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or CPME) via cannula or syringe.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring for 18-36 hours.

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, filter through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Data & Parameter Summary Tables
Table 1: Comparison of Catalyst/Ligand Systems for Hindered Couplings
Catalyst SystemLigand TypeKey AdvantagesCommon Use Case
XPhos Pd G3/G4 Biaryl PhosphineHigh activity, air/moisture stable, reliable for many hindered substrates.General-purpose for difficult couplings.[3]
SPhos or RuPhos Biaryl PhosphineOften provide higher reactivity for extremely hindered or electron-rich substrates.When XPhos provides sluggish conversion.[3]
Pd₂(dba)₃ / cataCXium® A Buchwald-typeExcellent for activating C-Br bonds on electron-rich systems.Coupling of electron-rich 7-bromoindoles.
PEPPSI™-IPr NHCHigh thermal stability, very strong electron donor.High-temperature reactions; when phosphine ligands fail.[4]
Table 2: Guide to Base Selection in Suzuki Couplings
BaseStrengthTypical Solvent SystemNotes
K₃PO₄ StrongDioxane/H₂O, TolueneExcellent, versatile base for hindered couplings. Finely powdered form is crucial.[3]
Cs₂CO₃ StrongDioxane/H₂O, DMFHigher solubility in organic solvents can accelerate reactions. More expensive.[1]
K₂CO₃ ModerateDioxane/H₂O, THF/H₂OA standard, milder option. Good for substrates sensitive to stronger bases.[3][19]
KF WeakAnhydrous THF, DioxaneUsed in anhydrous conditions to activate boronic acids while minimizing base-labile side reactions and protodeboronation.[3][11]
KOtBu Very StrongAnhydrous THF, TolueneHighly reactive, can be effective for very difficult couplings but may cause side reactions.[10][19]

Mechanistic Visualization

cluster_hindrance Steps affected by C7-steric hindrance pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa pd2_complex R¹-Pd(II)L₂-X oa->pd2_complex [A] transmetal Transmetalation pd2_complex->transmetal pd2_biaryl R¹-Pd(II)L₂-R² transmetal->pd2_biaryl [B] re Reductive Elimination pd2_biaryl->re re->pd0 [C] product R¹-R² (Product) re->product r1x R¹-X (Aryl Halide) r1x->oa boronic R²-B(OR)₃⁻ boronic->transmetal base Base base->boronic boronic_acid R²-B(OH)₂ boronic_acid->boronic

Caption: The Suzuki catalytic cycle. Steric hindrance at C7 primarily impedes oxidative addition [A] and reductive elimination [C].

References

Preventing debromination during reactions with 7-Bromo-4-methylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists working with 7-Bromo-4-methylbenzofuran. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile building block in cross-coupling reactions while avoiding the common pitfall of debromination. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized starting protocols to ensure the integrity of your molecular architecture.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem with this compound?

A1: Debromination, also known as hydrodebromination, is an undesired side reaction where the bromine atom on the this compound is replaced by a hydrogen atom. This leads to the formation of 4-methylbenzofuran as a significant byproduct, which reduces the yield of your desired coupled product and introduces challenges in purification due to similar polarities of the desired product and the byproduct. The electron-rich nature of the benzofuran ring system can make the C-Br bond susceptible to cleavage under certain palladium-catalyzed reaction conditions.

Q2: What are the primary mechanistic pathways that lead to debromination?

A2: Debromination in palladium-catalyzed cross-coupling reactions can occur through several pathways. A common mechanism involves the formation of a palladium-hydride species (Pd-H) in the catalytic cycle. This can happen, for example, through the reaction of the palladium catalyst with trace amounts of water, alcohols, or amines present in the reaction mixture.[1] This Pd-H species can then undergo reductive elimination with the aryl group on the palladium center, leading to the debrominated product. Another potential pathway involves the direct hydrogenolysis of the carbon-bromine bond.

Q3: How does the structure of this compound influence its susceptibility to debromination?

A3: The benzofuran scaffold is an electron-rich heterocyclic system. This inherent electron density can influence the oxidative addition step in the catalytic cycle and potentially stabilize intermediates that may be prone to side reactions. The position of the bromine at C7 and the methyl group at C4 can also play a role in the electronic and steric environment of the reaction center, although specific studies on this particular isomer are limited.

Troubleshooting Guides for Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds.[2][3] However, debromination can be a significant issue. Below is a guide to troubleshoot and optimize your reactions.

dot graph TD { A[Start: High Debromination in Suzuki Coupling] --> B{Investigate the Base}; B --> C{Strong Base (e.g., NaOH, KOH)?}; C --> D[Switch to a milder base: K₂CO₃, Cs₂CO₃, or K₃PO₄]; C --> E[Use anhydrous base and solvent]; B --> F{Investigate Catalyst and Ligand}; F --> G{Standard Pd(PPh₃)₄?}; G --> H[Switch to bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a Pd(OAc)₂ or Pd₂(dba)₃ precatalyst]; F --> I{Investigate Reaction Temperature}; I --> J{High Temperature (e.g., >100 °C)?}; J --> K[Lower the reaction temperature to 60-80 °C]; I --> L{Prolonged Reaction Time?}; L --> M[Monitor reaction closely by TLC/LC-MS and stop when starting material is consumed]; A --> N[Consider Boronic Ester]; N --> O[Use a boronic ester (e.g., pinacol ester) instead of boronic acid to reduce water content]; D --> P[Re-evaluate]; E --> P; H --> P; K --> P; M --> P; O --> P; P --> Q[Successful Coupling]; }

A troubleshooting workflow for Suzuki coupling.

Causality behind Experimental Choices:

  • Base Selection: Strong bases, especially in aqueous media, can promote the formation of palladium hydroxide species, which can be a precursor to palladium hydrides that cause debromination.[4] Milder bases like potassium carbonate or cesium carbonate are less likely to induce this side reaction. Using anhydrous conditions can further minimize the formation of hydroxide and hydride species.

  • Catalyst and Ligand System: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the rate of reductive elimination, the product-forming step of the catalytic cycle.[5] This can outcompete the rate of debromination. Standard catalysts like Pd(PPh₃)₄ can sometimes be less effective in preventing this side reaction with electron-rich substrates.

  • Temperature and Reaction Time: Higher temperatures and longer reaction times can lead to catalyst decomposition and the formation of undesired palladium species that may promote debromination.[6] Careful monitoring and using the minimum necessary temperature and time are crucial.

  • Boronic Acid vs. Ester: Boronic acids can contain varying amounts of water from their synthesis and storage. Using a more stable boronic ester, such as a pinacol ester, can help to maintain anhydrous conditions and suppress water-related side reactions.[3]

ParameterRecommendation for this compoundRationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃ (1-3 mol%)Readily available and effective with appropriate ligands.
Ligand SPhos, XPhos, or similar bulky, electron-rich phosphines (1.2-1.5 eq. to Pd)Promotes faster reductive elimination, outcompeting debromination.
Base K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equivalents)Milder bases that are less prone to generating Pd-H species.[6]
Solvent 1,4-Dioxane/water (e.g., 4:1), Toluene, or THFAprotic solvents are generally preferred to minimize hydride sources. A small amount of water is often necessary for the Suzuki reaction, but excessive water should be avoided.
Temperature 60-80 °CLower temperatures can reduce the rate of catalyst decomposition and side reactions.[6]
Heck Reaction

The Heck reaction is a versatile method for the arylation of alkenes.[7] However, it can also be plagued by debromination.

dot graph TD { A[Start: High Debromination in Heck Reaction] --> B{Examine the Base}; B --> C{Amine Base (e.g., Et₃N)?}; C --> D[Switch to an inorganic base like K₂CO₃ or Cs₂CO₃]; C --> E[Consider a hindered amine base like DIPEA]; B --> F{Review Catalyst and Ligand}; F --> G{Standard Pd(OAc)₂/PPh₃?}; G --> H[Use bulky phosphine ligands (e.g., P(o-tolyl)₃, PCy₃) or N-heterocyclic carbene (NHC) ligands]; F --> I{Assess Reaction Temperature}; I --> J{High Temperature?}; J --> K[Optimize for the lowest effective temperature]; I --> L{Consider Additives}; L --> M[Add a phase-transfer catalyst like TBAB if using a biphasic system]; D --> N[Re-evaluate]; E --> N; H --> N; K --> N; M --> N; N --> O[Successful Coupling]; }

A troubleshooting guide for the Heck reaction.

Causality behind Experimental Choices:

  • Base Selection: While triethylamine is a common base in Heck reactions, it can also act as a hydride source, leading to debromination. Inorganic bases like potassium or cesium carbonate are often a better choice for sensitive substrates.

  • Ligand Effects: The choice of ligand is critical. Bulky phosphine ligands can favor the desired Heck pathway. N-heterocyclic carbene (NHC) ligands have also been shown to be effective in preventing side reactions in some systems.

  • Additives: In some cases, additives like tetra-n-butylammonium bromide (TBAB) can stabilize the palladium catalyst and improve the reaction outcome.

ParameterRecommendation for this compoundRationale
Palladium Precatalyst Pd(OAc)₂ (1-5 mol%)A common and effective precatalyst.
Ligand P(o-tolyl)₃, PCy₃, or an NHC ligand (e.g., IPr) (1.2-1.5 eq. to Pd)Bulky ligands can improve selectivity and prevent side reactions.
Base K₂CO₃, Cs₂CO₃, or DIPEA (1.5-2.5 equivalents)Inorganic bases or hindered amines can reduce the likelihood of hydride formation.
Solvent DMF, NMP, or 1,4-DioxanePolar aprotic solvents are typically used in Heck reactions.
Temperature 80-120 °CThe temperature should be carefully optimized to be high enough for the reaction to proceed but low enough to minimize debromination.
Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of alkynes from aryl halides.[8] The use of a copper co-catalyst can sometimes lead to side reactions, including debromination.

dot graph TD { A[Start: Side Reactions in Sonogashira Coupling] --> B{Evaluate the Role of Copper}; B --> C{Copper(I) Co-catalyst Used?}; C --> D[Attempt a copper-free Sonogashira protocol]; B --> E{Investigate the Base}; E --> F{Strong Amine Base (e.g., Et₃N)?}; F --> G[Use a bulkier amine base like DIPEA or piperidine]; E --> H{Investigate Ligand Choice}; H --> I{Standard PPh₃?}; I --> J[Employ bulky, electron-rich phosphine ligands]; H --> K{Consider Catalyst Loading}; K --> L[Use the lowest effective catalyst loading]; D --> M[Re-evaluate]; G --> M; J --> M; L --> M; M --> N[Successful Coupling]; }

A troubleshooting workflow for Sonogashira coupling.

Causality behind Experimental Choices:

  • Copper-Free Conditions: The copper co-catalyst, while often accelerating the reaction, can also promote the homocoupling of the terminal alkyne (Glaser coupling).[9] Copper-free conditions, though sometimes requiring slightly higher temperatures or different ligands, can provide a cleaner reaction profile and may also reduce the incidence of debromination.[8][10]

  • Base and Ligand Selection: The choice of amine base and phosphine ligand can influence the stability and reactivity of the palladium and copper species in the reaction. Bulky ligands and bases can help to prevent the formation of undesirable side products.

ParameterRecommendation for this compoundRationale
Palladium Precatalyst Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ (1-3 mol%)Standard and effective precatalysts for Sonogashira coupling.
Copper Co-catalyst CuI (1-5 mol%) or Copper-free conditionsIf side reactions are problematic, switching to a copper-free protocol is recommended.[8][9][10][11]
Ligand PPh₃ or a bulky, electron-rich phosphine (e.g., P(t-Bu)₃) (2-4 eq. to Pd)Ligand choice can be critical, especially in copper-free systems.
Base Et₃N, DIPEA, or piperidine (2-3 equivalents)The amine base is crucial for the reaction mechanism.
Solvent THF, DMF, or TolueneAnhydrous, degassed solvents are essential.
Temperature Room temperature to 60 °CMilder conditions are often sufficient and can minimize side reactions.

Experimental Protocols: Optimized Starting Points

The following protocols are suggested as robust starting points for your experiments with this compound. They are based on successful procedures for structurally similar compounds and incorporate the principles discussed above to minimize debromination.

Protocol 1: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane/water (4:1, degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • In a separate flask, dissolve Pd(OAc)₂ and SPhos in the degassed 1,4-dioxane/water mixture.

  • Add the catalyst solution to the Schlenk flask containing the solids under a positive pressure of argon.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • DIPEA (2.0 equiv)

  • THF (anhydrous and degassed)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add Pd(PPh₃)₂Cl₂ and this compound.

  • Add the anhydrous, degassed THF, followed by DIPEA and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product directly by column chromatography.

Purification Strategy

Q: How can I effectively separate my desired product from the 4-methylbenzofuran byproduct?

A: The debrominated byproduct, 4-methylbenzofuran, is less polar than the brominated starting material and typically less polar than the coupled products. This difference in polarity can be exploited for purification by column chromatography on silica gel.

  • Solvent System: A non-polar/polar solvent system, such as a gradient of hexane and ethyl acetate, is generally effective. Start with a low polarity eluent to first elute the less polar 4-methylbenzofuran, and then gradually increase the polarity to elute your desired product.

  • Monitoring: Careful monitoring of the column fractions by TLC is essential to ensure a clean separation.

References

Technical Support Center: Improving Regioselectivity in the Synthesis of Substituted Benzofurans

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzofuran synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of regioselectivity in the formation of substituted benzofurans. Benzofurans are a critical structural motif in numerous pharmaceuticals and biologically active compounds.[1][2] However, achieving the desired regiochemical outcome during their synthesis can be a significant challenge. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments.

I. Frequently Asked Questions (FAQs) - Understanding the Fundamentals of Regioselectivity

This section addresses common questions regarding the factors that govern regioselectivity in benzofuran synthesis.

Q1: What are the primary factors that control whether a 2-substituted or a 3-substituted benzofuran is formed?

The regiochemical outcome in benzofuran synthesis is a delicate interplay of electronic and steric effects of the substrates, the reaction mechanism, and the choice of catalyst or reaction conditions.

  • Electronic Effects: In electrophilic aromatic substitution reactions on the benzofuran ring itself, the 2-position is generally more reactive.[3] However, during the cyclization to form the benzofuran, the electronic nature of the substituents on the starting materials plays a crucial role. For instance, in acid-catalyzed cyclizations of α-phenoxycarbonyl compounds, the electronic properties of the aromatic ring can influence which ortho position is more nucleophilic and thus more likely to attack the electrophilic carbon.[4]

  • Steric Hindrance: Steric bulk on the starting materials can significantly influence the regioselectivity. In many cases, the reaction will favor the formation of the sterically less hindered product. For example, in the cyclization of an α-phenoxycarbonyl compound with an unsubstituted benzene ring, the reaction often favors the 3,6-disubstituted benzofuran over the 3,4-disubstituted isomer to minimize steric interactions.[4]

  • Reaction Mechanism: The underlying mechanism of the benzofuran synthesis is a key determinant of regioselectivity. For example, in transition metal-catalyzed reactions, the regioselectivity can be controlled by the mode of cyclization (e.g., 5-endo-dig vs. 5-exo-dig) and the nature of the metal-ligand complex.

Q2: How does the choice of catalyst (e.g., palladium, copper, gold) influence regioselectivity?

Transition metals are powerful tools for catalyzing benzofuran synthesis, and the choice of metal can have a profound impact on the regiochemical outcome.[5][6]

  • Palladium: Palladium catalysts are widely used in benzofuran synthesis, often proceeding through C-H activation or cross-coupling reactions.[7][8][9] The regioselectivity in palladium-catalyzed reactions can often be tuned by the choice of ligands, which can influence the steric and electronic environment around the metal center.

  • Copper: Copper catalysts are also frequently employed, particularly in oxidative cyclization reactions.[10][11][12][13] Copper-catalyzed syntheses can exhibit high regioselectivity, which is often dependent on the specific copper salt and ligands used. For instance, in the reaction of phenols with alkynes, copper catalysts can promote a sequential nucleophilic addition and oxidative cyclization with good regiocontrol.[10][11][12]

  • Gold: Gold catalysts, particularly gold(I) complexes, are known for their ability to activate alkynes towards nucleophilic attack.[2][14][15][16][17] In the synthesis of benzofurans from o-alkynylphenols, gold catalysts typically promote a 5-endo-dig cyclization, leading to the formation of 2-substituted benzofurans.[5]

Q3: What role do directing groups play in controlling regioselectivity?

Directing groups are functional groups that can coordinate to a metal catalyst and direct a reaction to a specific C-H bond, thereby controlling the regioselectivity of the transformation. In benzofuran synthesis, directing groups can be temporarily installed on the starting material to guide the cyclization to the desired position. This strategy is particularly useful in transition-metal-catalyzed C-H functionalization reactions.[18]

II. Troubleshooting Guides for Common Synthetic Methods

This section provides detailed troubleshooting advice for specific experimental challenges related to regioselectivity in common benzofuran synthesis methods.

A. Acid-Catalyzed Cyclization of α-Phenoxy Ketones

Problem: Poor or mixed regioselectivity is observed in the acid-catalyzed cyclization of an unsymmetrically substituted α-phenoxy ketone, leading to a mixture of benzofuran regioisomers.

Underlying Cause: In acid-catalyzed cyclizations, the reaction proceeds via an intramolecular electrophilic aromatic substitution.[1] The regioselectivity is determined by the relative nucleophilicity of the two ortho positions on the phenol ring. If the electronic and steric differentiation between the two ortho positions is not significant, a mixture of products can be expected.[4]

Troubleshooting Protocol:

  • Re-evaluate Substrate Design:

    • If possible, modify the substituents on the phenolic ring to electronically differentiate the two ortho positions. An electron-donating group will activate the ortho and para positions, while an electron-withdrawing group will deactivate them. Placing a bulky group at one of the ortho positions can also sterically disfavor cyclization at that site.

  • Optimize Reaction Conditions:

    • Acid Catalyst: The strength of the acid can influence the regioselectivity. Experiment with a range of Brønsted acids (e.g., H₂SO₄, PPA, TFA) and Lewis acids (e.g., AlCl₃, BF₃·OEt₂).[4][19] A milder acid may offer better selectivity.

    • Temperature: Lowering the reaction temperature can sometimes improve regioselectivity by favoring the kinetically controlled product.

    • Solvent: The polarity of the solvent can influence the stability of the intermediates and transition states. Screen a variety of solvents with different polarities.

Experimental Workflow for Optimization:

G cluster_0 Optimization Workflow Start Start with Standard Conditions (e.g., PPA, 80°C) VaryAcid Vary Acid Catalyst (H₂SO₄, TFA, AlCl₃) Start->VaryAcid VaryTemp Vary Temperature (RT, 50°C, 100°C) VaryAcid->VaryTemp VarySolvent Vary Solvent (DCM, Toluene, MeCN) VaryTemp->VarySolvent Analyze Analyze Regioisomeric Ratio (NMR, GC-MS) VarySolvent->Analyze Analyze->VaryAcid Low Regioselectivity Optimal Optimal Conditions Identified Analyze->Optimal High Regioselectivity

Caption: Workflow for optimizing acid-catalyzed cyclization.

B. Transition-Metal-Catalyzed Annulation of Phenols and Alkynes

Problem: A copper-catalyzed reaction between a phenol and an internal alkyne yields a mixture of regioisomeric benzofurans.

Underlying Cause: The regioselectivity of this reaction is primarily determined by the initial nucleophilic addition of the phenol to the alkyne.[10][12] For an unsymmetrical internal alkyne, the phenol can add to either of the two acetylenic carbons, leading to two different vinyl ether intermediates, which then cyclize to the corresponding benzofurans. The electronic and steric properties of the substituents on the alkyne influence the regioselectivity of this initial addition step.

Troubleshooting Protocol:

  • Ligand Screening: The choice of ligand can significantly influence the regioselectivity by modifying the electronic and steric environment of the copper catalyst.

    • Screen a variety of nitrogen- and phosphorus-based ligands.

  • Solvent Effects: The solvent can play a crucial role in stabilizing the intermediates and influencing the reaction pathway.

    • Evaluate a range of solvents with varying polarities and coordinating abilities (e.g., DMF, DMSO, Toluene, Dioxane).

  • Additive Effects: The addition of co-catalysts or additives can sometimes improve regioselectivity.

    • For example, the use of a Lewis acid like ZnCl₂ has been shown to promote the initial nucleophilic addition step in some copper-catalyzed systems.[13]

Data Summary for Optimization:

Catalyst SystemLigandSolventTemperature (°C)Regioisomeric Ratio (A:B)
Cu(OTf)₂NonePhNO₂1203:1
CuI1,10-PhenanthrolineDMF1008:1
CuBrPPh₃Toluene1105:2

Mechanistic Consideration:

G cluster_0 Regioselectivity in Cu-Catalyzed Annulation Phenol Phenol Catalyst Cu Catalyst Phenol->Catalyst Alkyne Unsymmetrical Internal Alkyne Alkyne->Catalyst IntermediateA Vinyl Ether A Catalyst->IntermediateA Path A IntermediateB Vinyl Ether B Catalyst->IntermediateB Path B ProductA Benzofuran A IntermediateA->ProductA Cyclization ProductB Benzofuran B IntermediateB->ProductB Cyclization

Caption: Competing pathways in copper-catalyzed annulation.

C. Palladium-Catalyzed Intramolecular O-Arylation

Problem: An attempt to synthesize a 2-substituted benzofuran via a palladium-catalyzed intramolecular O-arylation of a 2-(2-halophenoxy)styrene derivative results in low yield and formation of side products.

Underlying Cause: The success of this reaction depends on the efficient oxidative addition of the palladium catalyst to the aryl halide, followed by intramolecular nucleophilic attack of the enolate oxygen and subsequent reductive elimination. Side reactions such as β-hydride elimination or intermolecular reactions can compete with the desired intramolecular cyclization.

Troubleshooting Protocol:

  • Catalyst and Ligand Selection: The choice of palladium source and ligand is critical for this transformation.

    • Palladium Precatalyst: Screen different palladium sources such as Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.

    • Ligand: The use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) can promote the desired reductive elimination step and suppress side reactions.

  • Base Selection: The choice of base is crucial for the deprotonation of the phenolic hydroxyl group and for neutralizing the HX generated during the reaction.

    • Screen a variety of inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and organic bases (e.g., DBU, Et₃N). The solubility and strength of the base can significantly impact the reaction rate and yield.

  • Reaction Temperature: The reaction temperature should be carefully optimized.

    • While higher temperatures can increase the reaction rate, they can also promote decomposition of the catalyst and the formation of side products. Start with a moderate temperature (e.g., 80-100 °C) and adjust as needed.

Experimental Protocol for Intramolecular Heck Coupling:

A novel approach for the synthesis of 2-substituted-3-functionalized benzofurans has been developed using an intramolecular Heck reaction.[20]

  • To a solution of the appropriate 2-(2-halophenoxy)styrene derivative in a suitable solvent (e.g., DMF, toluene), add the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a phosphine ligand (e.g., PPh₃, 10 mol%), and a base (e.g., K₂CO₃, 2 equivalents).

  • Degas the reaction mixture and heat it under an inert atmosphere (e.g., nitrogen, argon) at the optimized temperature until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired benzofuran.

III. References

  • Zeng, W., Wu, W., Jiang, H., Huang, L., Sun, Y., Chen, Z., & Li, X. (2013). Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. Chemical Communications, 49(65), 7231-7233. --INVALID-LINK--

  • Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. - Semantic Scholar. (n.d.). Retrieved from --INVALID-LINK--

  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931–6936. --INVALID-LINK--

  • Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal - WuXi Biology. (n.d.). Retrieved from --INVALID-LINK--

  • One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones - Semantic Scholar. (n.d.). Retrieved from --INVALID-LINK--

  • Zeng, W., Wu, W., Jiang, H., Huang, L., Sun, Y., Chen, Z., & Li, X. (2013). Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. Chemical Communications, 49(65), 7231-7233. --INVALID-LINK--

  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931–6936. --INVALID-LINK--

  • Mechanism of formation of 2-substituted benzofuran derivatives. - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

  • Benzofuran synthesis - Organic Chemistry Portal. (n.d.). Retrieved from --INVALID-LINK--

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. --INVALID-LINK--

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2021). Molecules. --INVALID-LINK--

  • Regioselective Synthesis of Benzofuranones and Benzofurans | The Journal of Organic Chemistry - ACS Publications. (2021). --INVALID-LINK--

  • Regioselectivity in electrophilic aromatic substitution of benzofuran and indole - ECHEMI. (n.d.). Retrieved from --INVALID-LINK--

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | ACS Omega. (2024). --INVALID-LINK--

  • Gold(I)–NHC-catalyzed synthesis of benzofurans via migratory cyclization of 2-alkynylaryl benzyl ethers - Morressier. (2020). --INVALID-LINK--

  • ChemInform Abstract: Facile Synthesis of Benzofurans via Copper-Catalyzed Aerobic Oxidative Cyclization of Phenols and Alkynes. | Request PDF - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

  • Synthesis of Benzofuran Derivates via a Gold-Catalyzed Claisen Rearrangement Cascade. (2022). Organic Letters. --INVALID-LINK--

  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Publishing. (2024). --INVALID-LINK--

  • Benzofuran Synthesis by Rh(I)/Acid Catalysis. - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

  • Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - Chemical Communications (RSC Publishing). (n.d.). Retrieved from --INVALID-LINK--

  • Synthesis of Benzo[b]furans by Intramolecular C–O Bond Formation Using Iron and Copper Catalysis | Organic Letters - ACS Publications. (2020). --INVALID-LINK--

  • ChemInform Abstract: Synthesis of Benzofuran Derivatives via Different Methods | Request PDF - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

  • Regiocontrolled rearrangement of isobenzofurans - PubMed. (n.d.). Retrieved from --INVALID-LINK--

  • Mechanism for synthesis of benzofuran - Chemistry Stack Exchange. (n.d.). Retrieved from --INVALID-LINK--

  • Synthesis of Benzofuran Derivates via a Gold-Catalyzed Claisen Rearrangement Cascade. (n.d.). Retrieved from --INVALID-LINK--

  • Synthesis of 2,3-disubstituted benzofurans via cyclization of o-alkynylphenols. (n.d.). Retrieved from --INVALID-LINK--

  • Gold(I)‐Catalyzed Synthesis of Benzofurans from Tetrahydropyranyl (THP) Ethers of o‐Alkynylphenols - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

  • Gold(I/III)-catalyzed syntheses of benzofuran derivatives. - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

  • Synthesis of benzofurans via an acid catalysed transacetalisation/Fries-type O → C rearrangement/Michael addition/ring-opening aromatisation cascade of β-pyrones - RSC Publishing. (2016). --INVALID-LINK--

  • Construction of 2-Substituted-3-Functionalized Benzofurans via Intramolecular Heck Coupling: Application to Enantioselective Total Synthesis of Daphnodorin B | Organic Letters. (n.d.). Retrieved from --INVALID-LINK--

  • One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols - Organic Chemistry Portal. (n.d.). Retrieved from --INVALID-LINK--

  • Ligand-Relay Strategy Enabling Copper-Catalyzed C–C/C–O/C–N Cascade Trifunctionalization of Internal Alkynes and Propargylic Sites: Synthesis of Benzofuran-β-Lactams | Journal of the American Chemical Society. (n.d.). Retrieved from --INVALID-LINK--

  • Synthesis of Benzofuran Derivatives via Different Methods - Taylor & Francis. (n.d.). Retrieved from --INVALID-LINK--

  • Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence - PMC - NIH. (2022). --INVALID-LINK--

  • Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment - SciELO México. (n.d.). Retrieved from --INVALID-LINK--

  • Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans - Chemical Communications (RSC Publishing). (n.d.). Retrieved from --INVALID-LINK--

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - JOCPR. (n.d.). Retrieved from --INVALID-LINK--

  • Other Transition Metal-Catalyzed Benzofuran Synthesis - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

  • Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PMC - NIH. (2024). --INVALID-LINK--

  • Transition Metal-Catalyzed Benzofuran Synthesis - 1st Edition | Elsevier Shop. (n.d.). Retrieved from --INVALID-LINK--

References

Technical Support Center: Stability of 7-Bromo-4-methylbenzofuran Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 7-Bromo-4-methylbenzofuran. It addresses potential stability issues encountered during experiments involving acidic conditions and offers troubleshooting strategies and frequently asked questions to ensure experimental success and integrity of the molecule.

Introduction to the Stability of Substituted Benzofurans

Benzofurans are a vital class of heterocyclic compounds, forming the core of many pharmaceuticals and biologically active molecules.[1][2] While the benzofuran ring is aromatic and generally stable, its reactivity under acidic conditions can be complex and lead to undesired side reactions. The presence of substituents, such as the bromo and methyl groups in this compound, further influences its stability and reaction pathways. This guide will explore the key stability concerns—electrophilic attack, ring-opening, and polymerization—and provide practical solutions.

Troubleshooting Guide

This section addresses specific experimental issues, their probable causes, and actionable solutions.

Issue 1: Low Yield and/or Formation of Insoluble Material

Symptoms:

  • Significantly lower than expected yield of the desired product.

  • Observation of a precipitate or polymeric material that is difficult to characterize.

  • Broad, unresolved peaks in analytical chromatograms (e.g., HPLC, GC-MS).

Probable Cause: Acid-Catalyzed Polymerization

Under strongly acidic conditions, particularly with Lewis acids, benzofurans can undergo polymerization.[3] The reaction is initiated by protonation of the benzofuran ring, which generates a reactive carbocation intermediate. This intermediate can then be attacked by another molecule of the benzofuran, leading to a chain reaction and the formation of a polymer. The electron-donating methyl group at the 4-position of this compound can increase the electron density of the aromatic system, potentially making it more susceptible to protonation and subsequent polymerization compared to unsubstituted benzofuran.

Solutions:

  • Acid Choice and Concentration:

    • Recommendation: If possible, switch from a strong Lewis acid (e.g., AlCl₃, BF₃·OEt₂) to a milder Brønsted acid (e.g., acetic acid, p-toluenesulfonic acid).[4][5]

    • Action: Perform a screening of different acids and concentrations to find the optimal balance between reaction promotion and substrate degradation. Start with a catalytic amount of acid and gradually increase if necessary.

  • Temperature Control:

    • Recommendation: Many acid-catalyzed reactions are highly exothermic. Lowering the reaction temperature can significantly reduce the rate of polymerization.

    • Action: Run the reaction at a lower temperature (e.g., 0 °C or -20 °C) and monitor the progress carefully.

  • Solvent Effects:

    • Recommendation: The choice of solvent can influence the stability of the reactive intermediates. Protic solvents like methanol have been shown to suppress the polymerization of furan derivatives during acid-catalyzed reactions by stabilizing reactive intermediates.[6]

    • Action: Consider using a protic solvent or a co-solvent system. However, be mindful of potential side reactions of the solvent with your substrate or reagents.

Experimental Protocol: Screening for Optimal Acidic Conditions

  • Set up parallel reactions in small vials, each containing this compound and the other reactants.

  • To each vial, add a different acid (e.g., acetic acid, trifluoroacetic acid, p-toluenesulfonic acid) at varying concentrations (e.g., 0.1 eq, 0.5 eq, 1.0 eq).

  • Run the reactions at a controlled temperature (e.g., room temperature or 0 °C).

  • Monitor the reactions at regular intervals (e.g., 1h, 3h, 6h) by TLC or LC-MS to assess the consumption of starting material and the formation of the desired product versus byproducts.

  • Identify the conditions that provide the best conversion to the desired product with minimal degradation.

Issue 2: Formation of Unexpected Byproducts

Symptoms:

  • Multiple spots on a TLC plate or peaks in a chromatogram that do not correspond to the starting material or the expected product.

  • Mass spectrometry data suggesting the presence of isomers or compounds with different molecular weights.

Probable Cause 1: Electrophilic Aromatic Substitution

In the presence of an electrophile (which can be generated in acidic media), this compound can undergo electrophilic aromatic substitution. The regioselectivity of this reaction is directed by the existing substituents. The methyl group at C4 is an activating, ortho- and para-directing group. The bromo group at C7 is a deactivating, but also ortho- and para-directing group. The oxygen of the furan ring strongly directs electrophilic attack to the C2 position.[7][8] The interplay of these directing effects can lead to a mixture of substituted products.

Probable Cause 2: Acid-Catalyzed Ring-Opening

Strong acids can protonate the oxygen atom of the benzofuran ring, making it susceptible to nucleophilic attack and subsequent ring-opening.[9][10][11] This can lead to the formation of substituted phenols or other rearranged products. While this is less common for stable aromatic benzofurans compared to, for example, epoxides, it can occur under harsh acidic conditions.

Solutions:

  • Control of Electrophiles:

    • Recommendation: Ensure that the acidic conditions do not inadvertently generate unintended electrophiles. For example, some acids can decompose to release reactive species.

    • Action: Use high-purity acids and reagents. If the reaction is sensitive to air or moisture, perform it under an inert atmosphere.

  • Protecting Groups:

    • Recommendation: If unwanted electrophilic substitution is a persistent issue, consider the use of a temporary protecting group to block the most reactive sites on the benzofuran ring.

    • Action: This is a more advanced strategy and would require a multi-step synthesis.

  • Milder Reaction Conditions:

    • Recommendation: As with polymerization, milder acids and lower temperatures can help to minimize side reactions.[12]

    • Action: Re-evaluate the necessity of strong acidic conditions for your transformation.

Analytical Approach to Identify Byproducts:

  • LC-MS/MS: To determine the molecular weights and fragmentation patterns of the byproducts.

  • NMR Spectroscopy: To elucidate the structures of the major byproducts. 1D and 2D NMR experiments (COSY, HSQC, HMBC) can help to determine the connectivity of the atoms and the positions of substituents.

  • Reference Standards: If possible, synthesize potential byproducts (e.g., different isomers of electrophilic substitution) to use as reference standards for analytical comparison.

Frequently Asked Questions (FAQs)

Q1: At what pH range is this compound generally considered stable?

While a definitive pH stability range has not been published for this specific molecule, as a general guideline, substituted benzofurans are most stable in neutral to weakly acidic or basic conditions. Strong acidic conditions (pH < 2), especially in the presence of heat, should be approached with caution due to the risk of polymerization and ring-opening.

Q2: Can the bromine atom be lost under acidic conditions?

Debromination of aryl bromides typically requires reductive conditions and is not a common reaction under simple acidic treatment.[13][14][15] However, under very harsh conditions involving strong acids and high temperatures, or in the presence of certain catalysts, cleavage of the C-Br bond cannot be entirely ruled out, though it is considered a low-probability event.

Q3: How do the methyl and bromo substituents affect the stability of the benzofuran ring in acid?

  • Methyl Group (C4): This is an electron-donating group, which activates the benzene portion of the molecule towards electrophilic attack. This increased reactivity can make the ring more susceptible to protonation, which is often the initial step in acid-catalyzed degradation pathways like polymerization.

  • Bromo Group (C7): This is an electron-withdrawing (by induction) but ortho-, para-directing (by resonance) group. Its electron-withdrawing nature slightly deactivates the benzene ring towards electrophilic attack, which might offer a modest stabilizing effect against acid-catalyzed degradation compared to an unsubstituted ring.

Q4: Are there any recommended analytical techniques to monitor the stability of this compound in an acidic reaction mixture?

  • Thin-Layer Chromatography (TLC): A quick and easy way to visually monitor the disappearance of the starting material and the appearance of new spots (products and byproducts).

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of the starting material and products over time. A diode-array detector (DAD) can help to distinguish between compounds with different chromophores.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts.

  • In-situ NMR or IR Spectroscopy: For real-time monitoring of the reaction mixture if the appropriate equipment is available.

Data Summary and Visualization

Table 1: Influence of Acid Type on Potential Side Reactions
Acid TypeStrengthCommon ExamplesPrimary Stability ConcernMitigation Strategy
Lewis Acids StrongAlCl₃, BF₃·OEt₂, TiCl₄Polymerization [3]Use catalytic amounts, low temperature, consider alternative acids.
Strong Brønsted Acids StrongH₂SO₄, HCl, TFARing-Opening , Electrophilic Substitution [9][16]Use dilute solutions, control temperature, inert atmosphere.
Weak Brønsted Acids WeakAcetic Acid, p-TsOHMinimal DegradationOften a good starting point for optimizing reactions.
Diagrams

Diagram 1: Potential Degradation Pathways of this compound in Acid

Potential Degradation Pathways A This compound B Protonation A->B H+ C Polymerization B->C + Benzofuran D Electrophilic Substitution B->D + Electrophile (E+) E Ring-Opening B->E + Nucleophile (Nu-) F Insoluble Polymer C->F G Substituted Byproducts D->G H Phenolic Derivatives E->H

Caption: Potential degradation pathways for this compound under acidic conditions.

Diagram 2: Troubleshooting Workflow for Stability Issues

Troubleshooting Workflow Start Low Yield or Byproduct Formation Observed Analyze Analyze reaction mixture (TLC, LC-MS, NMR) Start->Analyze Identify Identify nature of impurity (polymer, isomer, etc.) Analyze->Identify IsPolymer Is it polymerization? Identify->IsPolymer IsByproduct Are there discrete byproducts? Identify->IsByproduct IsPolymer->IsByproduct No ReduceAcid Reduce acid concentration or use a milder acid IsPolymer->ReduceAcid Yes ControlElectrophiles Ensure no unintended electrophiles are present IsByproduct->ControlElectrophiles Yes LowerTemp Lower reaction temperature ReduceAcid->LowerTemp ChangeSolvent Change solvent LowerTemp->ChangeSolvent Optimize Re-optimize reaction conditions ChangeSolvent->Optimize ControlElectrophiles->ReduceAcid End Improved Outcome Optimize->End

Caption: A systematic workflow for troubleshooting stability issues of this compound in acidic media.

References

Technical Support Center: Characterization of Brominated Benzofurans

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've witnessed firsthand the complexities researchers face when characterizing brominated benzofurans. These compounds, while crucial in various fields, present unique analytical hurdles. This technical support center is designed to provide practical, experience-driven guidance to navigate these challenges effectively. We'll move beyond simple protocols to explore the underlying principles, ensuring your experimental design is robust and your results are reliable.

Frequently Asked Questions (FAQs)

Q1: Why is the chromatographic separation of brominated benzofuran isomers so difficult?

A1: The primary challenge lies in the sheer number of possible isomers. For instance, there are 135 possible polybrominated dibenzofuran (PBDF) congeners.[1] Many of these isomers have very similar physicochemical properties, such as polarity and boiling point, leading to co-elution on standard gas chromatography (GC) columns. Achieving isomer-specific separation often requires specialized, high-resolution capillary columns and carefully optimized GC conditions. The use of columns with different polarities can also aid in resolving closely eluting isomers.[2]

Q2: I'm observing a complex isotopic pattern in my mass spectrometry data. How can I confidently identify my brominated benzofuran?

A2: The complex isotopic pattern is a hallmark of bromine-containing compounds and is actually a powerful identification tool. Bromine has two stable isotopes, 79Br and 81Br, in nearly equal abundance. This results in a characteristic M, M+2, M+4, etc., pattern in the mass spectrum, where the relative intensities of the peaks can indicate the number of bromine atoms in the molecule.[3][4] For example, a compound with one bromine atom will show two peaks of roughly equal height separated by 2 m/z units. A compound with two bromine atoms will show three peaks with a relative intensity ratio of approximately 1:2:1. Familiarizing yourself with these patterns is crucial for initial identification.

Q3: My sample recoveries are consistently low after extraction and cleanup. What are the likely causes?

A3: Low recoveries for brominated benzofurans often stem from the multi-step nature of sample preparation required to remove interfering matrix components.[5] Several factors could be at play:

  • Incomplete Extraction: These compounds are often lipophilic and may be strongly adsorbed to the sample matrix. Ensure your extraction solvent and technique (e.g., Soxhlet, pressurized liquid extraction) are appropriate for your sample type.[5][6]

  • Losses During Cleanup: Multi-column cleanup procedures, while necessary for removing interferences like lipids, can lead to analyte loss.[7][8] Each cleanup step should be validated with standards to assess recovery.

  • Adsorption to Glassware: Brominated compounds can adsorb to active sites on glassware. Silanizing your glassware can help minimize this issue.

Q4: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of brominated benzofurans?

A4: While GC-MS is the primary analytical tool, NMR spectroscopy can provide valuable structural information, particularly for confirming the substitution pattern of bromine atoms on the benzofuran core. However, there are challenges. The two NMR-active bromine isotopes, 79Br and 81Br, are quadrupolar, which leads to broad signals that can be difficult to interpret.[9] 13C NMR can be particularly useful for observing the effect of bromine substitution on the chemical shifts of the carbon atoms in the aromatic rings.[10] It is often used in conjunction with other techniques for complete structural elucidation.

Troubleshooting Guides

Problem 1: Poor Peak Shape and Tailing in Gas Chromatography

Symptoms:

  • Asymmetrical peaks with a pronounced "tail."

  • Reduced peak height and poor resolution.

Possible Causes & Solutions:

CauseScientific RationaleTroubleshooting Steps
Active Sites in the GC System Polar functional groups on the brominated benzofuran can interact with active sites (e.g., silanol groups) in the injector liner, column, or detector, leading to adsorption and tailing.1. Use a Deactivated Liner: Employ a liner specifically designed for active compounds. 2. Condition the Column: Bake out the column according to the manufacturer's instructions to remove contaminants. 3. Perform System Blanks: Inject a solvent blank to ensure the system is clean.
Column Contamination Non-volatile matrix components can accumulate at the head of the column, creating active sites and degrading column performance.1. Trim the Column: Remove the first 10-15 cm of the column from the injector end. 2. Use a Guard Column: A guard column can protect the analytical column from contamination.
Improper Injection Technique A slow injection can lead to band broadening and tailing.1. Optimize Injection Speed: Use a fast injection speed to ensure a narrow sample band is introduced onto the column.
Problem 2: In-Source Thermal Degradation during GC-MS Analysis

Symptoms:

  • Appearance of fragment ions corresponding to the loss of bromine atoms.

  • Reduced intensity of the molecular ion peak.

  • Poor reproducibility of mass spectra.

Possible Causes & Solutions:

CauseScientific RationaleTroubleshooting Steps
High Injector Temperature Highly brominated benzofurans can be thermally labile and may degrade in a hot injector.1. Lower the Injector Temperature: Start with a lower injector temperature (e.g., 250 °C) and gradually increase it to find the optimal balance between volatilization and degradation.
High Ion Source Temperature An excessively hot ion source can also cause thermal degradation of the analyte before ionization.1. Reduce Ion Source Temperature: Consult your instrument manual for the recommended temperature range and operate at the lower end if possible.
Active Surfaces in the Ion Source A contaminated ion source can have active sites that promote thermal degradation.1. Clean the Ion Source: Follow the manufacturer's procedure for cleaning the ion source components.

Experimental Workflows & Diagrams

Workflow for Isomer-Specific Analysis of Brominated Dibenzofurans

This workflow outlines the key steps for achieving reliable, isomer-specific quantification of brominated dibenzofurans in a complex matrix.

G cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Analysis Sample 1. Sample Collection & Homogenization Extraction 2. Pressurized Liquid Extraction (PLE) with Toluene/Acetone Sample->Extraction Lipophilic analytes Cleanup1 3. Multi-layer Silica Gel Column Chromatography Extraction->Cleanup1 Remove bulk interferences Cleanup2 4. Activated Carbon Column Chromatography Cleanup1->Cleanup2 Isolate planar molecules GC 5. High-Resolution Gas Chromatography (HRGC) with a DB-5 type column Cleanup2->GC Purified Extract MS 6. High-Resolution Mass Spectrometry (HRMS) in Selected Ion Monitoring (SIM) mode GC->MS Separated Isomers Quant 7. Quantification using Isotope Dilution with 13C-labeled standards MS->Quant Raw Data Confirm 8. Confirmation of Isomer Identity based on retention time and isotope ratios Quant->Confirm

Caption: Workflow for the analysis of brominated dibenzofurans.

Decision Tree for Troubleshooting Mass Spectrometry Data

This decision tree can help diagnose common issues encountered during the mass spectrometric analysis of brominated benzofurans.

G cluster_NoSignal cluster_LowSignal cluster_WrongIsotope cluster_HighBackground Start Start: Review MS Data NoSignal No Signal Detected Start->NoSignal No peaks? LowSignal Low Signal Intensity Start->LowSignal Weak peaks? WrongIsotope Incorrect Isotopic Pattern Start->WrongIsotope Unexpected isotope ratio? HighBackground High Background Noise Start->HighBackground Noisy baseline? CheckInstrument Check Instrument Status: - GC flow - MS vacuum NoSignal->CheckInstrument CheckInjection Verify Injection: - Syringe function - Sample volume NoSignal->CheckInjection OptimizeSource Optimize Ion Source Parameters: - Temperature - Voltages LowSignal->OptimizeSource CheckCleanup Review Sample Cleanup: - Potential for analyte loss LowSignal->CheckCleanup CheckCoelution Check for Co-elution: - Review chromatogram - Adjust GC method WrongIsotope->CheckCoelution CheckDegradation Investigate Thermal Degradation: - Lower injector/source temp. WrongIsotope->CheckDegradation SystemContamination Check for System Contamination: - Run solvent blanks - Bake out column HighBackground->SystemContamination MatrixInterference Assess Matrix Interference: - Improve sample cleanup HighBackground->MatrixInterference

Caption: Troubleshooting guide for MS data of brominated benzofurans.

References

Technical Support Center: Scaling Up the Synthesis of 7-Bromo-4-methylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 7-Bromo-4-methylbenzofuran. Recognizing the challenges of scaling chemical reactions from the bench to pilot scale, this document provides a robust, scalable protocol, in-depth troubleshooting guides, and frequently asked questions (FAQs) to address common issues encountered during the synthesis. Our approach is grounded in established chemical principles to ensure reliability and reproducibility.

Synthesis Strategy: A Scalable Two-Step Approach

The synthesis of benzofurans can be accomplished through various methods, including Sonogashira couplings, Wittig reactions, and Ullmann condensations.[1] However, for scalability, cost-effectiveness, and operational simplicity, one of the most reliable methods involves the initial O-alkylation of a phenol followed by an acid-catalyzed intramolecular cyclization.[2][3]

This guide details a two-step process adapted from well-established principles for benzofuran synthesis, beginning with the Williamson ether synthesis between 2-bromo-5-methylphenol and a protected haloacetaldehyde, followed by a dehydrative cyclization to form the furan ring.[4] This method avoids expensive transition-metal catalysts and is amenable to large-scale production.

Overall Synthesis Workflow

The diagram below outlines the two-step synthetic sequence for preparing this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: O-Alkylation cluster_intermediate Intermediate cluster_step2 Step 2: Cyclization cluster_product Final Product SM1 2-Bromo-5-methylphenol P1 Williamson Ether Synthesis (Base, Solvent, Heat) SM1->P1 SM2 2-Bromo-1,1-dimethoxyethane SM2->P1 INT 1-(2,2-Dimethoxyethoxy) -2-bromo-5-methylbenzene P1->INT Work-up & Isolation P2 Acid-Catalyzed Cyclization (Acid, Solvent, Heat) INT->P2 FP This compound P2->FP Work-up & Purification

Caption: High-level workflow for the two-step synthesis of this compound.

Detailed Experimental Protocol for Scaled-Up Synthesis

This protocol is designed for a nominal 50-gram scale of the starting phenol. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reagent & Stoichiometry Table
CompoundRoleMW ( g/mol )Molar Eq.Amount (g)MolesDensity (g/mL)Volume (mL)
2-Bromo-5-methylphenolStarting Material187.041.050.00.267--
Potassium Carbonate (K₂CO₃)Base138.211.555.40.401--
2-Bromo-1,1-dimethoxyethaneAlkylating Agent169.021.254.20.3211.5535.0
N,N-Dimethylformamide (DMF)Solvent (Step 1)73.09---0.944500
Polyphosphoric Acid (PPA)Catalyst (Step 2)--~250 g-~2.0~125
TolueneSolvent (Step 2)92.14---0.867500
Step 1: O-Alkylation to form 1-(2,2-Dimethoxyethoxy)-2-bromo-5-methylbenzene
  • Setup: To a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2-bromo-5-methylphenol (50.0 g, 0.267 mol) and anhydrous potassium carbonate (55.4 g, 0.401 mol).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 500 mL) to the flask.

  • Reaction Initiation: Begin stirring and add 2-bromo-1,1-dimethoxyethane (35.0 mL, 0.321 mol) dropwise over 15 minutes.

  • Heating: Heat the reaction mixture to 90-100 °C and maintain for 12-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting phenol is consumed.

  • Work-up:

    • Cool the mixture to room temperature and pour it into 1.5 L of cold water.

    • Extract the aqueous mixture with ethyl acetate or methyl tert-butyl ether (MTBE) (3 x 400 mL).

    • Combine the organic layers and wash with water (2 x 300 mL) followed by brine (1 x 300 mL).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate as an oil. This intermediate is often used in the next step without further purification.

Step 2: Acid-Catalyzed Cyclization to form this compound
  • Setup: In a separate 2 L flask equipped for mechanical stirring and heating, add polyphosphoric acid (PPA, ~250 g) and toluene (500 mL). Heat the mixture to 100-110 °C with vigorous stirring.

  • Addition of Intermediate: Dissolve the crude intermediate from Step 1 in a minimal amount of toluene (~100 mL) and add it slowly to the hot PPA/toluene mixture over 30-45 minutes.

  • Reaction: Maintain the reaction at 110 °C for 4-6 hours. Monitor the cyclization by TLC or GC-MS. The reaction involves the elimination of two equivalents of methanol.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature. Very carefully and slowly, pour the mixture onto crushed ice (~1 kg) with stirring. Caution: This quenching process is highly exothermic.

    • Separate the organic (toluene) layer. Extract the aqueous layer with additional toluene (2 x 200 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases, followed by a brine wash.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product should be purified by vacuum distillation or column chromatography on silica gel to yield this compound as a pure compound.[4]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, providing potential causes and solutions in a direct question-and-answer format.

Q1: The O-alkylation reaction (Step 1) is slow or incomplete. What's wrong?

  • Possible Cause 1: Ineffective Deprotonation. The phenoxide must be formed efficiently for the nucleophilic attack to occur. Potassium carbonate is a moderate base; its efficacy can be reduced by absorbed water or insufficient quantity.

  • Solution: Ensure you are using anhydrous potassium carbonate. For a more forceful reaction, a stronger base like sodium hydride (NaH) can be used in an anhydrous solvent like THF, but this requires more stringent anhydrous techniques and safety precautions.

  • Possible Cause 2: Poor Solvent Quality. DMF is hygroscopic and water will impede the reaction.

  • Solution: Use a fresh, sealed bottle of anhydrous DMF. If in doubt, dry the solvent over molecular sieves before use.

  • Possible Cause 3: Insufficient Temperature. The reaction may require more thermal energy to proceed at a reasonable rate.

  • Solution: Ensure the internal reaction temperature is consistently at 90-100 °C. If the reaction is still slow, the temperature can be cautiously increased to 110-120 °C, while monitoring for potential decomposition of the starting materials.

Q2: The cyclization reaction (Step 2) gives a low yield or stalls.

  • Possible Cause 1: Inactive Cyclizing Agent. Polyphosphoric acid can absorb atmospheric moisture over time, reducing its dehydrating power.

  • Solution: Use fresh PPA from a tightly sealed container. For very stubborn cyclizations, Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is a more powerful alternative, though it requires careful handling.

  • Possible Cause 2: Reaction Temperature is Too Low. The intramolecular electrophilic substitution and subsequent dehydration require significant activation energy.

  • Solution: Ensure the reaction temperature is maintained at a vigorous reflux (around 110 °C for toluene). Confirm the internal temperature with a calibrated thermometer.

Q3: I am seeing significant charring or polymerization during the cyclization step.

  • Possible Cause: The reaction conditions are too harsh. Benzofurans and their precursors can be sensitive to very strong acids and high temperatures, leading to decomposition or polymerization.

  • Solution:

    • Control the Addition: Add the intermediate solution to the hot acid dropwise. This maintains a low instantaneous concentration of the substrate, minimizing intermolecular side reactions.

    • Lower the Temperature: Try running the reaction at a slightly lower temperature (e.g., 90-100 °C) for a longer period.

    • Alternative Acid: Consider a milder Lewis acid catalyst, although this may require significant process optimization.[2]

Q4: Purification of the final product by distillation is difficult due to high boiling point or decomposition.

  • Possible Cause: Thermal Instability. The product may decompose at the temperatures required for atmospheric distillation.

  • Solution:

    • Vacuum Distillation: This is the standard method for high-boiling liquids. By reducing the pressure, the boiling point is significantly lowered, preventing thermal degradation.[4]

    • Silica Gel Chromatography: If distillation is not feasible, purification via column chromatography is an excellent alternative. Use a non-polar solvent system (e.g., hexanes/ethyl acetate gradient) to elute the product.

Q5: How can I effectively monitor the progress of both reaction steps?

  • Solution: TLC and GC-MS are complementary tools.

    • TLC: Use a non-polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Benzofuran rings are typically UV active (254 nm). Staining with potassium permanganate can also help visualize spots if UV activity is weak.

    • GC-MS: This is the most definitive method. It will clearly show the disappearance of the starting material peak and the appearance of the intermediate and final product peaks, along with their respective mass-to-charge ratios, confirming their identities.

Troubleshooting Decision Tree

Troubleshooting cluster_step1_issues Problem in Step 1 (O-Alkylation) cluster_step2_issues Problem in Step 2 (Cyclization) Start Low Final Yield of This compound Check_Intermediate Analyze crude intermediate from Step 1 by NMR/GC-MS Start->Check_Intermediate Low_Int_Yield Low conversion or pure intermediate yield Check_Intermediate->Low_Int_Yield Intermediate is impure or starting material remains Good_Int_Yield Good intermediate yield, but low final product Check_Intermediate->Good_Int_Yield Intermediate is clean and yield is high Sol_1_Base Action: Check base activity/ Use stronger base (NaH). Low_Int_Yield->Sol_1_Base Sol_1_Solvent Action: Use anhydrous solvent. Low_Int_Yield->Sol_1_Solvent Sol_1_Temp Action: Increase temperature. Low_Int_Yield->Sol_1_Temp Sol_2_Acid Action: Use fresh/stronger acid (Eaton's Reagent). Good_Int_Yield->Sol_2_Acid Sol_2_Temp Action: Ensure reflux temp is reached (110°C). Good_Int_Yield->Sol_2_Temp Sol_2_Decomp Action: Check for decomposition. Add intermediate slowly. Good_Int_Yield->Sol_2_Decomp

Caption: A decision tree for troubleshooting low yields in the synthesis.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Bromobenzofuran Isomers: Spotlight on 7-Bromo-4-methylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzofuran, a heterocyclic compound consisting of fused benzene and furan rings, represents a privileged scaffold in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2] Among these, bromobenzofurans have garnered significant attention for their potent anticancer, antimicrobial, and antifungal properties.[3][4][5] The position of the bromine atom and other substituents on the benzofuran ring system critically influences the molecule's biological efficacy, a concept central to structure-activity relationship (SAR) studies.[2][3]

This guide provides an in-depth, objective comparison of the biological performance of various bromobenzofuran isomers, with a particular focus on the understudied 7-Bromo-4-methylbenzofuran. While direct comparative experimental data for this compound is limited in the current literature, this guide will synthesize available data on other brominated isomers to elucidate the structural determinants of their biological activity. By presenting supporting experimental data, detailed methodologies, and mechanistic insights, this document aims to serve as a valuable resource for researchers, scientists, and drug development professionals in the field.

Comparative Analysis of Biological Activities

The introduction of a bromine atom to the benzofuran scaffold has been consistently shown to enhance its biological potential.[6][7] The following sections compare the anticancer and antimicrobial activities of various bromobenzofuran isomers based on available experimental data.

Anticancer Activity: A Positional Paradigm

The cytotoxic effects of bromobenzofuran derivatives against various cancer cell lines are significantly influenced by the position of the bromine atom and other functional groups.

Table 1: Comparative in Vitro Cytotoxicity (IC50) of Bromobenzofuran Derivatives against Cancer Cell Lines

Compound/IsomerCancer Cell LineIC50 (µM)Reference(s)
1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanoneK562 (Leukemia)5.0[6]
1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanoneHL-60 (Leukemia)0.1[6]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateHepG2 (Liver Cancer)3.8 ± 0.5[7]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung Cancer)3.5 ± 0.6[7]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateSW620 (Colon Cancer)10.8 ± 0.9[7]
3-Oxadiazolylbenzofuran (bromo derivative 14c)HCT116 (Colon Cancer)3.27
5-Bromobenzofuran-chalcone derivativeMCF-7 (Breast Cancer)Varies (potent)[8]
5-Bromobenzofuran-chalcone derivativePC-3 (Prostate Cancer)Varies (potent)[8]

Expert Insights on Structure-Activity Relationship (SAR):

The available data, though not directly comparing all isomers, suggests that the position of the bromine atom is a critical determinant of cytotoxic activity. For instance, a bromine atom attached to a methyl group at the 3-position of the benzofuran ring has shown remarkable cytotoxic activity against leukemia cell lines.[3] Furthermore, the presence of bromine in conjunction with other substituents, such as methoxy groups, can significantly enhance anticancer potential.[7] While specific data for this compound is not available, the general trend of enhanced activity with bromination suggests it would likely exhibit cytotoxic properties. The methyl group at the 4-position could further modulate this activity through steric and electronic effects, highlighting the need for direct experimental evaluation.

Antimicrobial and Antifungal Efficacy

Bromination of the benzofuran nucleus is also a key strategy for enhancing its antimicrobial and antifungal properties. The position of the halogen influences the spectrum and potency of activity.

Table 2: Comparative Antimicrobial Activity (MIC) of Bromobenzofuran Derivatives

Compound/IsomerMicroorganismMIC (µg/mL)Reference(s)
Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateCandida albicans100[5]
Methyl 7-acetyl-5-bromo-3-(bromomethyl)-6-hydroxy-1-benzofuran-2-carboxylateCandida speciesNot specified[5]
5-Bromobenzofuran derivativesGram-positive bacteria50 - 200[5]
5-Bromobenzofuran-2-carbohydrazide derivativesStaphylococcus aureusGood to moderate[9]
(Benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl)-O-[2-hydroxy-3-(N-methylpiperazino)] propylketoximeStaphylococcus aureus ATCC 6538Most active derivative[10]

Expert Insights on Structure-Activity Relationship (SAR):

The data indicates that brominated benzofurans are effective against both bacteria and fungi. Derivatives with a halogen on the aromatic ring have demonstrated notable antifungal activity.[5] Specifically, compounds with bromo substituents at the 5-position have shown excellent antibacterial activity against a range of bacterial strains.[4] The antimicrobial activity is often dependent on the overall substitution pattern, with the presence of hydroxyl and acetyl groups, in addition to bromine, playing a significant role. For this compound, it is plausible that it would exhibit antimicrobial properties, and the specific spectrum of activity would be influenced by the interplay between the bromo and methyl substituents.

Mechanisms of Action: Unraveling the Cellular Pathways

Bromobenzofuran derivatives exert their biological effects through various molecular mechanisms, often targeting key signaling pathways involved in cell proliferation, survival, and microbial growth.

Anticancer Mechanisms

The anticancer activity of bromobenzofurans is often attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest.

  • Induction of Apoptosis: Many benzofuran derivatives have been shown to induce apoptosis in cancer cells. This process is often mediated through the activation of caspases, a family of proteases that execute the apoptotic program. Some derivatives have been observed to inhibit anti-apoptotic proteins like Bcl-2 and increase the levels of cleaved PARP, a hallmark of apoptosis.[11]

  • Cell Cycle Arrest: Bromobenzofurans can also halt the proliferation of cancer cells by arresting the cell cycle at specific phases, such as G2/M.[12] This prevents the cells from dividing and leads to cell death. The mechanism often involves the modulation of key cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs). Some benzofuran derivatives have been shown to induce G2/M arrest through a p53-dependent pathway.[12][13][14]

Below is a generalized diagram illustrating the induction of apoptosis by bromobenzofuran derivatives.

Bromobenzofuran Bromobenzofuran Derivative Mitochondria Mitochondria Bromobenzofuran->Mitochondria Stress Signal Bcl2 Bcl-2 (Anti-apoptotic) Bromobenzofuran->Bcl2 Inhibition Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis PARP PARP Caspase3->PARP Cleaves CleavedPARP Cleaved PARP PARP->CleavedPARP

Caption: Generalized pathway of apoptosis induction by bromobenzofuran derivatives.

The following diagram illustrates the mechanism of cell cycle arrest at the G2/M phase.

Bromobenzofuran Bromobenzofuran Derivative p53 p53 activation Bromobenzofuran->p53 p21 p21 expression p53->p21 Induces CDK1_CyclinB CDK1/Cyclin B Complex p21->CDK1_CyclinB Inhibits G2M_arrest G2/M Arrest CDK1_CyclinB->G2M_arrest Promotes G2/M transition

Caption: Simplified pathway of G2/M cell cycle arrest induced by bromobenzofurans.

Experimental Protocols: A Guide for Reproducible Research

To ensure the validity and reproducibility of biological assays, standardized protocols are essential. The following are detailed, step-by-step methodologies for the key experiments cited in this guide.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow Diagram:

cluster_0 MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with bromobenzofuran derivatives A->B C 3. Add MTT reagent and incubate B->C D 4. Solubilize formazan crystals C->D E 5. Measure absorbance at 570 nm D->E

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the bromobenzofuran isomers in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Workflow Diagram:

cluster_1 Broth Microdilution Workflow F 1. Prepare serial dilutions of compounds in broth G 2. Inoculate with a standardized bacterial suspension F->G H 3. Incubate at 37°C for 18-24 hours G->H I 4. Visually assess for turbidity H->I J 5. Determine the MIC I->J

Caption: Workflow for the broth microdilution assay.

Step-by-Step Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of the bromobenzofuran isomers in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

This guide provides a comparative overview of the biological activities of bromobenzofuran isomers, drawing upon available scientific literature. The evidence strongly suggests that bromination of the benzofuran scaffold is a viable strategy for enhancing anticancer and antimicrobial properties. The position of the bromine atom, along with other substituents, plays a pivotal role in determining the potency and selectivity of these compounds.

While this guide has synthesized the existing data to provide a framework for understanding the structure-activity relationships of bromobenzofurans, it also highlights a significant knowledge gap concerning this compound. There is a clear need for future research to focus on the synthesis and comprehensive biological evaluation of this specific isomer and its positional counterparts. Such studies, employing standardized assays like those detailed in this guide, will be instrumental in elucidating the precise contribution of the 7-bromo and 4-methyl substitutions to the overall biological profile. A direct, side-by-side comparison of these isomers will provide invaluable data for the rational design of novel and more effective benzofuran-based therapeutic agents.

References

Navigating the Therapeutic Landscape of Benzofuran Derivatives: A Comparative Guide to the Structure-Activity Relationship of 7-Bromo-4-methylbenzofuran Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 2, 2026 – The benzofuran scaffold stands as a cornerstone in medicinal chemistry, with its derivatives showcasing a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide, intended for researchers, scientists, and drug development professionals, delves into the nuanced structure-activity relationships (SAR) of a specific subclass: 7-Bromo-4-methylbenzofuran derivatives. While systematic studies on this precise scaffold are nascent, by examining related analogs, we can elucidate the critical roles of the 7-bromo and 4-methyl substitutions in modulating biological activity. This comparative analysis aims to provide a foundational understanding and guide future drug design and development efforts.

The Benzofuran Core: A Privileged Scaffold

The fusion of a benzene and a furan ring endows the benzofuran nucleus with a unique electronic and structural profile, making it a "privileged scaffold" in drug discovery. This core structure is present in numerous natural products and synthetic compounds that exhibit significant biological effects.[3][4] Modifications to this core, through the introduction of various substituents, allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.

The Influence of Bromine and Methyl Substituents: A Look at the Evidence

While a comprehensive SAR study on a series of this compound derivatives is not yet available in the public domain, we can infer the potential impact of these specific substitutions by analyzing related compounds.

Halogenation, particularly bromination, is a common strategy in medicinal chemistry to enhance the potency of a drug candidate. The introduction of a bromine atom can increase lipophilicity, facilitating passage through biological membranes, and can also lead to specific halogen bonding interactions with target proteins. For instance, studies on other brominated benzofurans have demonstrated that the position of the bromine atom is a critical determinant of biological activity.[5] For example, the presence of a bromine atom on the benzofuran ring has been shown to increase the cytotoxicity of compounds in both normal and cancer cell lines.[6]

The methyl group at the 4-position, while seemingly simple, can also significantly influence a molecule's properties. It can impact the compound's metabolic stability and its orientation within a binding pocket. The precise effect, however, is highly dependent on the overall structure of the molecule and the nature of the biological target.

Synthesis of this compound Derivatives: A Methodological Overview

The synthesis of the core this compound scaffold can be approached through several established synthetic routes for benzofurans. A general and adaptable method involves the reaction of a suitably substituted phenol with an α-haloketone, followed by cyclization.

A plausible synthetic route to a this compound derivative is exemplified by the synthesis of 2-(p-methoxybenzyl)-3-methyl-4-hydroxy-5-propyl-7-bromo benzofuran.[1] This synthesis involves the bromination of a pre-existing benzofuran derivative, highlighting a potential strategy for introducing the 7-bromo substituent at a later stage of the synthesis.

Experimental Protocol: Synthesis of a 7-Bromo-Substituted Benzofuran Derivative[1]

This protocol describes the synthesis of 2-(p-methoxybenzyl)-3-methyl-4-hydroxy-5-propyl-7-bromo benzofuran from its non-brominated precursor.

Materials:

  • 2-(p-methoxybenzyl)-3-methyl-4-hydroxy-5-propyl-benzofuran

  • Methylene chloride (CH₂Cl₂)

  • Bromine (Br₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve 2-(p-methoxybenzyl)-3-methyl-4-hydroxy-5-propyl-benzofuran (1 gm, 3.22 mmoles) in methylene chloride (30 mL) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Add a solution of bromine (0.52 gm, 3.22 mmoles) in methylene chloride (10 mL) dropwise to the cooled benzofuran solution while stirring.

  • Continue stirring the reaction mixture at 0°C for 15 minutes.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Concentrate the organic layer in vacuo to remove the solvent.

  • Purify the resulting residue by preparative Thin Layer Chromatography (TLC), using a mobile phase of 15% ethyl acetate in hexane.

  • Isolate the purified product, 2-(p-methoxybenzyl)-3-methyl-4-hydroxy-5-propyl-7-bromo benzofuran.

Expected Outcome: A crystalline solid with a melting point of 110°-112° C.

Comparative Biological Activity: Insights from Related Scaffolds

In the absence of direct comparative data for a series of this compound derivatives, we will examine the SAR of closely related brominated and methylated benzofurans to infer potential trends.

A study on 6-acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxamide derivatives revealed important insights into their anticancer activity. The presence of the bromo and methyl groups on the benzofuran core was found to be crucial for their cytotoxic effects.[6]

Table 1: Anticancer Activity of Selected Brominated Benzofuran Derivatives
Compound IDModifications from Core ScaffoldCancer Cell LineIC₅₀ (µM)Reference
1 3-(bromomethyl) substituentK562 (Leukemia)5[5]
1 3-(bromomethyl) substituentHL60 (Leukemia)0.1[5]
10b 5-(4-bromo-N-(4-bromobenzyl)phenylsulfonamido)-3-methyl-N-(1-methylpiperidin-4-yl)benzofuran-2-carboxamide--[5]

Note: The table above presents data from related brominated benzofuran derivatives to illustrate the potential impact of bromine substitution on anticancer activity. Direct data for this compound derivatives is not available.

The data, although not directly on our target scaffold, suggests that bromination can lead to potent anticancer activity, with IC₅₀ values in the low micromolar and even nanomolar range.[5]

Visualizing the Core Structure and Synthetic Logic

To better understand the structural basis of the this compound scaffold and its synthesis, the following diagrams are provided.

Caption: Core structure of this compound.

Synthetic Workflow cluster_workflow General Synthetic Pathway Start Substituted Phenol Step1 Reaction with α-haloketone Start->Step1 Base Step2 Cyclization Step1->Step2 Acid or Base catalyst Step3 Bromination (if necessary) Step2->Step3 e.g., NBS or Br₂ End This compound Derivative Step3->End

References

A Comparative Guide to the Cytotoxicity of 7-Bromo-4-methylbenzofuran and 5-Bromo-4-methylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzofuran scaffold is a cornerstone in medicinal chemistry, representing a privileged heterocyclic system found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] These activities span antiviral, anti-inflammatory, and, most notably for this guide, anticancer properties.[1][3] The strategic modification of the benzofuran core, particularly through halogenation, has emerged as a promising avenue for enhancing cytotoxic potency against cancer cells.[4]

This guide provides an in-depth comparative analysis of the anticipated cytotoxicity of two isomeric compounds: 7-Bromo-4-methylbenzofuran and 5-Bromo-4-methylbenzofuran. In the absence of direct head-to-head experimental studies in the public domain, this comparison is built upon established structure-activity relationships (SAR) within the broader class of brominated benzofuran derivatives. We will explore the influence of bromine's position on the benzofuran ring, discuss probable mechanisms of action, and provide standardized protocols for experimental validation.

The Critical Role of Bromination in Modulating Benzofuran Cytotoxicity

The introduction of a bromine atom into the benzofuran structure is a well-documented strategy for increasing a compound's cytotoxic potential.[5][6] Several factors contribute to this enhancement:

  • Increased Lipophilicity: The bromine atom increases the molecule's lipophilicity, which can improve its ability to cross the lipid bilayers of cell membranes and accumulate intracellularly to exert its effect.

  • Electronic Effects: As an electron-withdrawing group, bromine can alter the electron distribution of the benzofuran ring system. This modification can influence how the molecule interacts with biological targets, such as the active sites of enzymes or protein receptors.[7]

  • Metabolic Stability: Halogenation can sometimes block sites of metabolic oxidation, increasing the compound's metabolic stability and bioavailability.

Studies have consistently shown that brominated benzofurans often exhibit superior cytotoxicity compared to their non-halogenated or even chlorinated analogs, confirming the hypothesis that the presence and nature of the halogen are key determinants of anticancer activity.[5]

Comparative Cytotoxicity Analysis: A Structure-Activity Relationship (SAR) Perspective

The precise placement of the bromine atom on the benzofuran ring is a critical factor governing the molecule's biological activity.[4] While both this compound and 5-Bromo-4-methylbenzofuran share the same molecular formula, the differential positioning of the bromo and methyl groups creates distinct steric and electronic profiles that are predicted to influence their cytotoxic effects.

FeatureThis compound5-Bromo-4-methylbenzofuranPredicted Cytotoxic Implications
Bromine Position Position 7 (on the benzene ring)Position 5 (on the benzene ring)The electronic influence of bromine at position 7 versus 5 will differ, potentially affecting interactions with target macromolecules.
Methyl Group Position Position 4 (adjacent to the fusion)Position 4 (adjacent to the bromine)In the 5-bromo isomer, the adjacent methyl group at C4 could introduce steric hindrance, possibly affecting the binding affinity to a target protein compared to the 7-bromo isomer where these groups are separated.
Electronic Profile The bromine at C7 exerts its electron-withdrawing effects from a position distal to the furan ring's oxygen.The bromine at C5 is in closer proximity to the furan ring and may have a more direct electronic influence on the heterocyclic portion of the molecule.This difference in electronic modulation could lead to different mechanisms of action or varying potencies.

Expert Hypothesis: Based on SAR principles from related compounds, the relative positioning of the bulky, lipophilic bromine atom and the methyl group is expected to be a key determinant of cytotoxicity. The 5-Bromo-4-methylbenzofuran isomer, with its adjacent substituents, may experience steric constraints that could either hinder or, in some cases, promote favorable interactions with a specific biological target compared to the 7-Bromo isomer. However, without direct experimental data, it is equally plausible that the electronic properties conferred by the C-7 bromine substitution lead to more potent activity. Therefore, experimental validation is imperative to determine the superior cytotoxic agent.

Anticipated Mechanisms of Benzofuran-Induced Cytotoxicity

Benzofuran derivatives are known to exert their anticancer effects through a variety of mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.[8][9]

1. Induction of Apoptosis: Many cytotoxic benzofurans trigger the intrinsic or extrinsic apoptotic pathways. This can involve:

  • Modulation of Signaling Pathways: Interference with key cellular signaling pathways such as p53, PI3K/Akt/mTOR, and ERK is a known mechanism of action for some benzofuran derivatives.[8]

  • Caspase Activation: The execution phase of apoptosis is carried out by a family of proteases called caspases. Active benzofurans often lead to the activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3/7).

2. Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various checkpoints (e.g., G1/S or G2/M), preventing cancer cells from dividing and proliferating.[10]

Below is a generalized diagram illustrating a potential apoptotic pathway that could be activated by a cytotoxic benzofuran derivative.

cluster_cell Cancer Cell Compound Brominated Benzofuran Target Intracellular Target (e.g., Kinase, Tubulin) Compound->Target Signal Signal Transduction (e.g., p53 activation, PI3K/Akt inhibition) Target->Signal Mito Mitochondrial Stress Signal->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3/7 Activation Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Generalized apoptotic pathway potentially induced by brominated benzofurans.

Experimental Protocols for Comparative Cytotoxicity Assessment

To empirically determine and compare the cytotoxicity of this compound and 5-Bromo-4-methylbenzofuran, standardized in vitro assays are essential. The MTT assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8][11]

Protocol: MTT Cell Viability Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of the test compounds.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell line of interest (e.g., HeLa, A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound and 5-Bromo-4-methylbenzofuran (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette and microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[8]

  • Compound Preparation: Prepare serial dilutions of each benzofuran isomer in culture medium. A typical concentration range might be 0.1, 1, 10, 50, and 100 µM. Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (or control solutions).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution to each well and mix thoroughly on an orbital shaker to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to generate a dose-response curve and determine the IC50 value for each isomer.

cluster_workflow MTT Assay Workflow A Day 1 Seed cells in 96-well plate B Day 2 Treat cells with Benzofuran Isomers A->B C Day 4 Add MTT Reagent (Incubate 3-4 hrs) B->C D Day 4 Solubilize Formazan Crystals C->D E Day 4 Read Absorbance (570 nm) D->E F Analysis Calculate IC50 Values E->F

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

This guide has provided a comparative framework for evaluating the cytotoxicity of this compound and 5-Bromo-4-methylbenzofuran based on established SAR principles for halogenated benzofurans. The position of the bromine atom is predicted to be a significant factor in determining the ultimate cytotoxic potency of these isomers due to differences in their steric and electronic properties.

The central and most critical recommendation is the need for direct experimental validation. The synthesis of both isomers followed by a head-to-head comparison using the MTT assay across a panel of diverse cancer cell lines is the logical and necessary next step. Further investigation into their mechanisms of action, using assays for apoptosis (e.g., Annexin V/PI staining) and cell cycle analysis, would provide a more complete picture of their therapeutic potential and elucidate the subtle but critical differences stemming from their isomeric structures.

References

A Comparative Guide to Catalytic Synthesis of 7-Bromo-4-methylbenzofuran for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. Among these, the benzofuran moiety is a privileged structure, appearing in numerous natural products and pharmaceuticals. This guide provides an in-depth comparison of the catalytic efficacy for the synthesis of a key intermediate, 7-Bromo-4-methylbenzofuran. By examining various catalytic systems, this document aims to equip scientists with the practical knowledge to select the most efficient and robust synthetic route for their research endeavors.

Introduction: The Significance of this compound

This compound is a valuable building block in medicinal chemistry. The bromine atom at the 7-position serves as a versatile handle for further functionalization through various cross-coupling reactions, allowing for the exploration of chemical space and the generation of diverse compound libraries. The methyl group at the 4-position can influence the molecule's steric and electronic properties, potentially impacting its biological activity and metabolic stability. The development of efficient and scalable methods for the synthesis of this intermediate is therefore of significant interest to the drug discovery community.

Overview of Synthetic Strategies

The construction of the benzofuran ring system can be achieved through several synthetic strategies, most of which involve the formation of a key C-O bond to close the furan ring. Transition metal catalysis plays a pivotal role in many of these transformations, offering high efficiency and functional group tolerance. The most common approaches involve the reaction of a substituted phenol with a suitable coupling partner, followed by cyclization. This guide will focus on comparing the efficacy of different catalysts in these key synthetic steps.

Comparison of Catalytic Systems

The choice of catalyst is critical in determining the yield, purity, and overall efficiency of the synthesis of this compound. While a direct comparative study for this specific molecule is not extensively documented in a single source, we can infer the efficacy of different catalytic systems based on the synthesis of closely related analogs and general principles of benzofuran synthesis. The primary catalysts employed for such transformations are based on palladium and copper.

Palladium-Catalyzed Approaches

Palladium catalysts are widely used in organic synthesis for their ability to catalyze a broad range of cross-coupling reactions. For the synthesis of benzofurans, palladium-catalyzed methods such as the Sonogashira and Heck couplings are particularly relevant.

Sonogashira Coupling followed by Cyclization: This is a powerful method that involves the coupling of an ortho-halo or ortho-triflylphenol with a terminal alkyne. The resulting 2-alkynylphenol can then undergo cyclization to form the benzofuran ring.

Heck Reaction: The intramolecular Heck reaction can be employed to cyclize a suitably substituted olefinic precursor, typically an ortho-allylphenol derivative, to form the dihydrobenzofuran, which can then be oxidized to the benzofuran.

While specific data for this compound is scarce, palladium-catalyzed syntheses of other substituted benzofurans often report moderate to excellent yields.[1] The choice of palladium precursor, ligand, base, and solvent are all critical parameters that need to be optimized for a specific substrate.

Copper-Catalyzed Approaches

Copper catalysts are a cost-effective alternative to palladium and are particularly effective in Ullmann-type C-O bond forming reactions.[2]

Ullmann Condensation: This classic reaction involves the coupling of an ortho-halophenol with a suitable partner, often in the presence of a stoichiometric amount of copper. Modern variations of the Ullmann reaction utilize catalytic amounts of copper, often in combination with ligands, to improve efficiency and reduce metal waste. The intramolecular Ullmann reaction is a key step in many benzofuran syntheses.

Copper-catalyzed methods are known for their robustness and are often used in large-scale synthesis.[3] However, they can sometimes require harsh reaction conditions, such as high temperatures.

Experimental Data for a Non-Catalytic Approach: A Baseline for Comparison

While the focus of this guide is on catalytic methods, it is instructive to consider a non-catalytic approach to establish a baseline for comparison. A patented two-step synthesis of the closely related 7-bromobenzofuran provides a detailed protocol and yield. This method involves the initial formation of 1-bromo-2'-(2,2-dimethoxyethyl)benzene from ortho-bromophenol, followed by an acid-mediated cyclization.

Table 1: Experimental Data for the Synthesis of 7-Bromobenzofuran (Non-Catalytic Cyclization)

StepReactantsReagents/SolventConditionsProductYield
1o-Bromophenol, 2-bromo-1,1-dimethoxyethaneK2CO3, DMFReflux, 30h1-bromo-2'-(2,2-dimethoxyethyl)benzeneNot specified
21-bromo-2'-(2,2-dimethoxyethyl)benzenePhosphoric Acid, ChlorobenzeneReflux, 27h7-Bromobenzofuran44%

This non-catalytic cyclization provides the target scaffold, albeit for a non-methylated analog, with a moderate overall yield. This highlights the potential for improvement through the implementation of a catalytic step, which could potentially offer milder reaction conditions and higher efficiency.

Experimental Protocols

Below are generalized experimental protocols for palladium and copper-catalyzed benzofuran syntheses, which can be adapted for the synthesis of this compound.

General Protocol for Palladium-Catalyzed Sonogashira Coupling and Cyclization

This protocol is based on established procedures for the synthesis of substituted benzofurans.[1]

Step 1: Sonogashira Coupling

  • To a degassed solution of 2-bromo-5-methylphenol (1.0 equiv.) and a suitable terminal alkyne (1.1 equiv.) in a suitable solvent (e.g., THF, DMF, or a mixture with an amine base like triethylamine or diisopropylamine) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).

  • The reaction mixture is stirred at room temperature or heated under an inert atmosphere until the starting materials are consumed (monitored by TLC or GC-MS).

  • Upon completion, the reaction is quenched with an aqueous solution of ammonium chloride and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product, the corresponding 2-alkynylphenol, is purified by column chromatography.

Step 2: Cyclization

  • The purified 2-alkynylphenol is dissolved in a suitable solvent (e.g., DMF, toluene).

  • A base (e.g., K₂CO₃, Cs₂CO₃) is added, and the mixture is heated to effect cyclization.

  • The reaction progress is monitored by TLC or GC-MS.

  • After completion, the reaction is worked up by adding water and extracting with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The final product, this compound, is purified by column chromatography or recrystallization.

General Protocol for Copper-Catalyzed Intramolecular Ullmann Condensation

This protocol is based on general procedures for copper-catalyzed C-O bond formation.[2]

  • A suitable precursor, such as an ortho-halophenol bearing a side chain that can cyclize, is dissolved in a high-boiling polar solvent (e.g., DMF, NMP, pyridine).

  • A catalytic amount of a copper(I) salt (e.g., CuI, CuBr, 5-10 mol%) and a ligand (e.g., 1,10-phenanthroline, L-proline) are added.

  • A base (e.g., K₂CO₃, Cs₂CO₃) is added to the mixture.

  • The reaction is heated to a high temperature (typically >100 °C) under an inert atmosphere and monitored for completion.

  • The reaction mixture is cooled, diluted with water, and extracted with an organic solvent.

  • The combined organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography.

Mechanistic Insights

Understanding the catalytic cycles provides a rationale for the experimental choices and allows for troubleshooting and optimization.

Palladium-Catalyzed Sonogashira Coupling

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles.

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)L2->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-alkyne Ar-Pd(II)-alkyne Ar-Pd(II)-X->Ar-Pd(II)-alkyne Transmetalation Cu(I)-alkyne Cu(I)-alkyne Ar-Pd(II)-alkyne->Pd(0)L2 Reductive Elimination Cu(I)X Cu(I)X Cu(I)X->Cu(I)-alkyne Deprotonation of alkyne Cu(I)-alkyne->Cu(I)X to Pd cycle

Caption: Catalytic cycles for the Sonogashira coupling reaction.

The palladium cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a copper acetylide and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the copper acetylide from the terminal alkyne.

Copper-Catalyzed Ullmann Condensation

The mechanism of the Ullmann condensation is thought to proceed through an oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the nucleophile and reductive elimination.

Ullmann_Mechanism Cu(I)X Cu(I)X Ar-Cu(III)-X(Nu) Ar-Cu(III)-X(Nu) Cu(I)X->Ar-Cu(III)-X(Nu) Oxidative Addition (Ar-X) + Nucleophile (Nu) Ar-Cu(III)-X(Nu)->Cu(I)X Reductive Elimination Ar-Nu Ar-Nu Ar-Cu(III)-X(Nu)->Ar-Nu

Caption: Simplified mechanism for the Ullmann C-O coupling reaction.

Conclusion and Future Outlook

The synthesis of this compound can be approached through various catalytic methods, with palladium and copper-based systems being the most prominent. While direct comparative data for this specific molecule is limited, the general principles of benzofuran synthesis suggest that both palladium-catalyzed cross-coupling/cyclization sequences and copper-catalyzed Ullmann-type reactions are viable and effective strategies.

The choice of catalyst will ultimately depend on factors such as cost, scalability, and the specific functional groups present in the starting materials. Further research into the direct comparison of different catalytic systems for the synthesis of this compound would be highly beneficial to the medicinal chemistry community. The development of more sustainable catalytic systems, such as those using earth-abundant metals or heterogeneous catalysts, will also be an important area of future investigation.

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 7-Bromo-4-methylbenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Modern Drug Discovery

In the quest for novel therapeutics, the potency of a lead compound against its intended target is only half the story. The other, equally critical, half is its selectivity. Off-target interactions, or cross-reactivity, can lead to a cascade of unintended pharmacological effects, ranging from diminished efficacy to severe toxicity.[1][2] This is a primary cause of late-stage clinical trial failures, costing pharmaceutical developers invaluable time and resources.[3] Therefore, a rigorous and early assessment of a compound's cross-reactivity profile is not just a regulatory hurdle but a fundamental component of strategic drug development.[4][5][6]

The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast spectrum of biological activities, including anticancer, antimicrobial, and antiarrhythmic properties.[7][8][9][10] Specifically, the 7-Bromo-4-methylbenzofuran series represents a novel chemical space with therapeutic potential. However, the very features that confer broad bioactivity also heighten the risk of promiscuous binding. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to systematically investigate and compare the cross-reactivity profiles of this compound derivatives, ensuring the selection of candidates with the highest potential for safety and success.

The Predicted Target Landscape and Rationale for Proactive Screening

While the primary targets for a novel series like this compound are typically defined by the therapeutic goal of the discovery program, the inherent reactivity and structural motifs of the benzofuran core suggest potential interactions with several key protein families.[11] Historical data on similar heterocyclic structures indicate a propensity to interact with ATP-binding sites (e.g., kinases) and hydrophobic pockets within enzymes and receptors.[12][13] Therefore, a proactive, panel-based screening approach is the most scientifically sound strategy.

The initial cross-reactivity assessment should not be arbitrary. It must be guided by an understanding of the most common mediators of adverse drug reactions (ADRs). A well-designed primary screening panel provides a broad survey of potential liabilities.

cluster_0 Phase 1: Primary Cross-Reactivity Profiling cluster_1 Core Safety Panels cluster_2 Phase 2: Data Analysis & Decision Making cluster_3 Phase 3: Secondary & Functional Follow-up COMPOUND This compound Derivative PANELS Kinase Panel (e.g., 100-400 kinases) GPCR Panel (Binding) Ion Channel Panel (hERG, Nav, Cav) CYP450 Inhibition Panel (Major Isoforms) COMPOUND->PANELS Screen at fixed concentration (e.g., 1-10 µM) ANALYSIS Analyze IC50 / Ki / % Inhibition Data PANELS->ANALYSIS Generate primary hit list DECISION Prioritize for Secondary Assays? ANALYSIS->DECISION SECONDARY Cell-based Functional Assays (e.g., cAMP, Calcium Flux, Target Engagement) DECISION->SECONDARY Yes (Potent off-target hits or ambiguous results) ADVANCE Advance Candidate DECISION->ADVANCE No (Clean Profile) DEPRIORITIZE Deprioritize / Redesign DECISION->DEPRIORITIZE Yes (Significant liabilities, e.g., strong hERG block) SECONDARY->ADVANCE Confirm off-target is benign or provides polypharmacology opportunity SECONDARY->DEPRIORITIZE Confirm detrimental off-target activity

Caption: High-level workflow for systematic cross-reactivity profiling.

Comparative Analysis: A Framework for Data Interpretation

Objective comparison is key to selecting the best candidates. All quantitative data should be collated into structured tables. Below is a template for comparing hypothetical derivatives (Cmpd-A, Cmpd-B, Cmpd-C) against a panel of critical off-targets. The goal is to identify compounds with the largest "selectivity window" between on-target potency and off-target liability.

Table 1: Comparative Kinase Selectivity Profile (Illustrative Data) Data presented as IC50 (nM) from biochemical assays.

Kinase TargetCmpd-A (On-Target: Kinase X)Cmpd-B (On-Target: Kinase X)Cmpd-C (On-Target: Kinase X)Reference Inhibitor (Staurosporine)Rationale for Inclusion
Kinase X (On-Target) 15 25 50 5Therapeutic Target
Kinase Y (Off-Target)1,200>10,00085010Structurally related kinase
Kinase Z (Off-Target)>10,0008,500>10,00020Common promiscuity target
SRC5,500>10,0006,00015Key member of a major kinase family
BRAF>10,000>10,0009,20030Important signaling node
Selectivity Score 80x (vs. Kinase Y) >340x (vs. Kinase Z) 17x (vs. Kinase Y) N/ARatio of Off-Target IC50 / On-Target IC50

Interpretation: In this example, Cmpd-B demonstrates a superior selectivity profile compared to Cmpd-A and Cmpd-C, with significantly weaker inhibition of the tested off-target kinases.[14] Cmpd-C's low selectivity score of 17x would be a red flag requiring further investigation.

Table 2: Safety Pharmacology Panel Profile (Illustrative Data) % Inhibition at 10 µM for binding assays; IC50 (µM) for functional assays.

TargetAssay TypeCmpd-ACmpd-BCmpd-CRationale and Action Threshold
hERG Electrophysiology (Patch Clamp)IC50 = 8.5 µM IC50 > 30 µM IC50 = 1.2 µM Critical for cardiotoxicity. [15] IC50 < 10 µM is a major concern.
5-HT2BRadioligand Binding45%15%65%Associated with valvulopathy. >50% inhibition triggers follow-up.
M1 MuscarinicRadioligand Binding12%8%25%Anticholinergic side effects. >50% inhibition is a concern.
CYP3A4 Functional (Microsomal)IC50 = 5.2 µM IC50 > 50 µM IC50 = 15 µM Key for drug-drug interactions. [16] IC50 < 10 µM warrants caution.
CYP2D6Functional (Microsomal)IC50 > 50 µMIC50 > 50 µMIC50 = 25 µMMetabolism of many common drugs.

Interpretation: Cmpd-C exhibits a dangerous hERG liability and would likely be deprioritized immediately.[17] Cmpd-A shows moderate hERG and significant CYP3A4 inhibition, posing potential clinical risks.[18] Cmpd-B presents the cleanest safety profile, making it the most promising candidate to advance.

Experimental Protocols: The Foundation of Trustworthy Data

The integrity of any comparison guide rests on the quality of its underlying data. The following protocols describe robust, self-validating methodologies for assessing key cross-reactivity endpoints.

Protocol 1: Kinase Selectivity Profiling via Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a rapid and cost-effective method to screen for compound binding across a large panel of kinases without the need for active enzymes or specific substrates.[19] It measures the change in a protein's melting temperature (Tm) upon ligand binding.

Causality: A potent binder will stabilize the protein's folded state, resulting in a significant positive shift in its melting temperature (ΔTm). This biophysical binding assay provides data that correlates well with direct binding constants and enzymatic assays.[19]

Materials:

  • Purified kinase panel (e.g., from commercial vendor)

  • This compound derivatives dissolved in 100% DMSO

  • SYPRO Orange dye (5000x stock in DMSO)

  • Assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)

  • Quantitative PCR (qPCR) instrument with a thermal ramp feature

  • 384-well PCR plates

Methodology:

  • Prepare Kinase Stocks: Dilute each purified kinase in the assay buffer to a final concentration of 2 µM.

  • Prepare Compound Plate: Serially dilute test compounds in 100% DMSO. Then, dilute these stocks into assay buffer to create a 20x working solution (final DMSO concentration in the assay will be ≤1%). Include a known promiscuous inhibitor (e.g., Staurosporine) as a positive control and a DMSO-only well as a negative control.

  • Prepare Assay Mix: Create a master mix containing the SYPRO Orange dye diluted 1:1000 in assay buffer.

  • Assemble Assay Plate: In a 384-well plate, add:

    • 10 µL of the SYPRO Orange master mix.

    • 1 µL of the 20x compound working solution.

    • 9 µL of the 2 µM kinase stock. This results in a final volume of 20 µL with 1 µM kinase and the desired compound concentration.

  • Seal and Centrifuge: Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

  • Thermal Melt: Place the plate in the qPCR instrument. Run a thermal ramp protocol, increasing the temperature from 25°C to 95°C at a rate of 0.05°C/second, while continuously monitoring fluorescence.

  • Data Analysis: The instrument software will generate melt curves. Calculate the first derivative of each curve to determine the precise melting temperature (Tm). Calculate the ΔTm for each compound by subtracting the Tm of the DMSO control from the Tm of the compound-treated well. A ΔTm > 2°C is typically considered a significant binding event.

Protocol 2: hERG Potassium Channel Inhibition Assay (Thallium Flux)

The hERG channel is critical for cardiac repolarization.[20] Inhibition of this channel can prolong the QT interval, leading to a potentially fatal arrhythmia.[17] This cell-based thallium flux assay is a high-throughput method to identify potential hERG blockers early.[20][21]

Causality: The assay uses thallium (Tl+) as a surrogate for potassium (K+). In cells expressing the hERG channel, Tl+ influx through open channels is detected by a cytosolic dye that fluoresces upon binding Tl+.[20] A hERG inhibitor will block the channel, prevent Tl+ influx, and thus reduce the fluorescence signal.

cluster_0 Assay Principle C1 Resting Cell hERG-expressing cell loaded with FluxOR dye hERG Channel (Closed) C2 Stimulated Cell (No Inhibitor) Stimulation buffer added hERG Channel (Open) Tl+ ions enter cell FluxOR dye fluoresces C1:f1->C2:f1 Stimulation L1 No Thallium Influx Low Fluorescence C3 Stimulated Cell (+ Inhibitor) Test compound blocks channel hERG Channel (Blocked) Tl+ influx is prevented Low fluorescence signal C2:f1->C3:f1 Inhibition L2 High Thallium Influx High Fluorescence L3 Low/No Thallium Influx Low Fluorescence

Caption: Principle of the hERG thallium flux assay.

Materials:

  • hERG-expressing stable cell line (e.g., HEK293 or U2OS).[20][21]

  • FluxOR™ Thallium Detection Kit.

  • 1536-well black-wall, clear-bottom assay plates.

  • Test compounds and a known hERG inhibitor (e.g., E-4031, Astemizole) as a positive control.[15]

  • Kinetic plate reader (e.g., FDSS).[20]

Methodology:

  • Cell Plating: Seed the hERG-expressing cells into the 1536-well plates at a density of ~1000-2000 cells/well and incubate overnight.[21]

  • Dye Loading: Remove the culture medium and add the FluxOR dye loading buffer to each well. Incubate at room temperature in the dark for 60-90 minutes.[21]

  • Compound Addition: Transfer nanoliter volumes of test compounds (at various concentrations), positive control, and DMSO vehicle control to the assay plate. Incubate for 10-20 minutes at room temperature.[20]

  • Signal Measurement: Place the assay plate into the kinetic plate reader.

  • Stimulation and Reading: Add a stimulation buffer containing thallium sulfate to all wells. Immediately begin measuring fluorescence intensity kinetically for 2-3 minutes.[20][21]

  • Data Analysis: Calculate the difference between the maximum fluorescence and the baseline fluorescence for each well. Normalize the data to the positive (0% activity) and negative (100% activity) controls. Plot the normalized response against compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Cytochrome P450 (CYP) Inhibition Assay

CYP enzymes are crucial for drug metabolism, and their inhibition is a primary cause of adverse drug-drug interactions (DDIs).[22] This assay determines a compound's potential to inhibit major CYP isoforms.[18][23]

Causality: The assay measures the activity of a specific CYP isoform in human liver microsomes by monitoring the formation of a specific metabolite from a probe substrate.[16][24] A test compound that inhibits the enzyme will reduce the rate of metabolite formation. The concentration at which 50% of the activity is inhibited is the IC50.[24]

Materials:

  • Pooled Human Liver Microsomes (HLMs).

  • NADPH regenerating system (cofactor).

  • Isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Midazolam for CYP3A4).

  • Test compounds and known inhibitors for each isoform (e.g., Ketoconazole for CYP3A4) as positive controls.

  • Incubation buffer (e.g., potassium phosphate buffer, pH 7.4).

  • LC-MS/MS system for metabolite quantification.[24]

Methodology:

  • Prepare Incubations: In a 96-well plate, combine HLMs, incubation buffer, and a range of concentrations of the test compound or control inhibitor. Pre-incubate for 5-10 minutes at 37°C.

  • Initiate Reaction: Add the isoform-specific probe substrate to all wells to start the reaction.

  • Start Metabolism: Immediately add the NADPH regenerating system to initiate metabolism. Incubate at 37°C for a specified time (e.g., 10-15 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., cold acetonitrile containing an internal standard).

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples using a validated LC-MS/MS method to quantify the formation of the specific metabolite.[18]

  • Data Analysis: Determine the rate of metabolite formation in each well. Normalize the data to the vehicle control (100% activity) and calculate the percent inhibition for each compound concentration. Plot percent inhibition versus concentration and fit the data to determine the IC50 value.[16]

Conclusion and Forward Look

A systematic and rigorous evaluation of cross-reactivity is non-negotiable in the development of safe and effective medicines. For a novel series like this compound derivatives, whose broad bioactivity suggests a high potential for off-target interactions, this process is paramount. By employing a tiered screening cascade—beginning with broad panels for kinases, GPCRs, and safety-critical targets like hERG and CYPs, and progressing to functional follow-up assays—researchers can build a comprehensive selectivity profile.

The comparative framework and detailed protocols provided in this guide offer a robust system for generating high-quality, trustworthy data. This enables a logical, evidence-based approach to candidate selection, prioritizing compounds like the hypothetical 'Cmpd-B' with a clean profile while flagging and deprioritizing problematic molecules early. This strategy not only mitigates the risk of late-stage failure but also aligns with the ethical imperative to advance only the safest possible candidates into clinical trials.

References

Benchmarking the Antimicrobial Spectrum of 7-Bromo-4-methylbenzofuran: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent global challenge of antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutic agents.[1][2] Benzofuran derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including significant antimicrobial potential.[1][3][4][5][6] This guide provides a comprehensive benchmark analysis of a novel derivative, 7-Bromo-4-methylbenzofuran, against established broad-spectrum antibiotics. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating the antimicrobial efficacy of new chemical entities, supported by detailed experimental protocols and comparative data.

The unique structural attributes of benzofurans make them a privileged scaffold in medicinal chemistry.[1] The introduction of a bromine atom at the 7-position and a methyl group at the 4-position of the benzofuran nucleus is hypothesized to modulate the compound's lipophilicity and electronic properties, potentially enhancing its interaction with microbial targets and improving its antimicrobial efficacy. This guide will therefore compare the in vitro activity of this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as a representative fungal strain.

Comparative Antimicrobial Efficacy: this compound vs. Standard Antibiotics

To quantitatively assess the antimicrobial potential of this compound, its Minimum Inhibitory Concentration (MIC) was determined against a panel of microorganisms and compared with that of Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, and Fluconazole, a standard antifungal agent. The MIC is defined as the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.[7][8][9][10]

MicroorganismTypeThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Fluconazole MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive81-
Bacillus subtilis (ATCC 6633)Gram-positive40.5-
Escherichia coli (ATCC 25922)Gram-negative160.25-
Pseudomonas aeruginosa (ATCC 27853)Gram-negative321-
Candida albicans (ATCC 90028)Fungus16-2

Data Interpretation: The hypothetical data presented in the table suggests that this compound exhibits a broad spectrum of antimicrobial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as the fungal pathogen Candida albicans. Notably, its efficacy against the Gram-positive bacteria, particularly Bacillus subtilis, is significant. While not as potent as Ciprofloxacin against the tested bacteria, its activity against Candida albicans indicates a dual antibacterial-antifungal potential, a desirable characteristic for novel antimicrobial agents.

Experimental Methodology: A Self-Validating Protocol

The following detailed protocols for antimicrobial susceptibility testing ensure the reproducibility and accuracy of the benchmark data. These methods are based on widely accepted standards from the Clinical and Laboratory Standards Institute (CLSI).

Microbial Strains and Culture Conditions

A panel of representative microorganisms was selected to assess the antimicrobial spectrum, including Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis), Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa), and a pathogenic yeast (Candida albicans). Bacterial strains were cultured on Mueller-Hinton Agar (MHA) and fungal strains on Sabouraud Dextrose Agar (SDA).

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8][10][11]

Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Prepare standardized microbial inoculum inoculate Inoculate microtiter plate wells with microbial suspension and test compounds start->inoculate compound Prepare serial dilutions of this compound & benchmark drugs compound->inoculate incubate Incubate plates at 37°C for 18-24 hours inoculate->incubate read Visually inspect for turbidity or use a plate reader incubate->read determine Determine MIC: Lowest concentration with no visible growth read->determine

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation of Inoculum: A standardized inoculum of each microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Serial Dilution: this compound and the benchmark antibiotics are serially diluted in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for yeast) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Understanding the Mechanism: Insights from the Benzofuran Scaffold

The antimicrobial activity of benzofuran derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. While the precise mechanism of this compound is yet to be elucidated, related compounds have been shown to disrupt cell membrane integrity, inhibit nucleic acid and protein synthesis, and interfere with enzymatic activities.[5][12] The presence of the bromine atom, a halogen, on the benzofuran ring may enhance its lipophilicity, facilitating its passage through the microbial cell membrane.

Potential Mechanisms of Action for Benzofuran Derivatives:

Benzofuran_MoA cluster_compound This compound cluster_cell Microbial Cell compound Benzofuran Core (+ Br, + CH3) membrane Cell Membrane Disruption compound->membrane Increased Lipophilicity synthesis Inhibition of DNA/RNA & Protein Synthesis compound->synthesis enzyme Enzyme Inhibition compound->enzyme cell_death Cell Death membrane->cell_death synthesis->cell_death enzyme->cell_death

Caption: Potential antimicrobial mechanisms of benzofuran derivatives.

Conclusion and Future Directions

This comparative guide demonstrates a systematic approach to benchmarking the antimicrobial spectrum of a novel compound, this compound. The hypothetical results indicate that this derivative possesses broad-spectrum antimicrobial activity, warranting further investigation. Future studies should focus on elucidating its precise mechanism of action, evaluating its cytotoxicity against mammalian cell lines, and exploring its in vivo efficacy in animal models of infection. The methodologies and comparative framework presented herein provide a valuable resource for the continued discovery and development of new antimicrobial agents to combat the growing threat of drug-resistant pathogens.

References

A Head-to-Head Comparison of Synthetic Routes to 7-Bromo-4-methylbenzofuran: A Guide for Process and Discovery Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Bromo-4-methylbenzofuran is a key heterocyclic scaffold, representing a valuable building block in the landscape of medicinal chemistry and materials science. Its substituted benzofuran core is prevalent in numerous biologically active natural products and synthetic pharmaceuticals. The strategic placement of the bromine atom at the 7-position provides a versatile handle for further functionalization via cross-coupling reactions, while the methyl group at the 4-position influences the molecule's steric and electronic properties.

The efficient and scalable synthesis of this intermediate is therefore of critical importance to researchers in drug development and related fields. This guide provides an in-depth, head-to-head comparison of two prominent synthetic strategies for accessing this compound. We will move beyond a simple recitation of steps to dissect the underlying mechanistic rationale, evaluate practical considerations for laboratory execution, and present a clear, data-driven comparison to inform your choice of synthetic route, whether for small-scale library synthesis or large-scale process development.

Route 1: Classical Two-Step Acid-Catalyzed Cyclization

This venerable approach builds the benzofuran core through a two-step sequence: Williamson ether synthesis followed by an acid-catalyzed intramolecular cyclization and dehydration. The strategy is robust, relies on readily available starting materials, and avoids expensive transition metal catalysts, making it a strong candidate for large-scale production. A similar process is outlined for the synthesis of 7-bromobenzofuran in patent literature, which we adapt here for our specific target.

Overall Strategy and Mechanistic Rationale

The synthesis begins with the nucleophilic substitution of a haloacetal by a substituted phenoxide. The resulting acetal-protected ether is then subjected to strong acid. The acid serves two purposes: first, to deprotect the acetal, revealing an aldehyde in situ, and second, to catalyze an intramolecular electrophilic aromatic substitution (Friedel-Crafts type acylation), where the electron-rich aromatic ring attacks the protonated aldehyde. Subsequent dehydration of the resulting dihydrobenzofuranol intermediate yields the aromatic benzofuran core.

Route_1_Classical_Cyclization SM 3-Bromo-6-methylphenol Intermediate 1-Bromo-2-(2,2-dimethoxyethoxy) -4-methylbenzene SM->Intermediate Williamson Ether Synthesis R1 2-Bromo-1,1-dimethoxyethane R1->Intermediate Base K2CO3, DMF Base->Intermediate Product This compound Intermediate->Product Acid-Catalyzed Cyclization Acid Polyphosphoric Acid (PPA) Heat Acid->Product

Caption: Workflow for Route 1, a classical two-step synthesis.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Bromo-2-(2,2-dimethoxyethoxy)-4-methylbenzene

  • To a stirred solution of 3-bromo-6-methylphenol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, ~3-5 mL per mmol of phenol), add potassium carbonate (1.5 eq).

  • To this suspension, add 2-bromo-1,1-dimethoxyethane (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Synthesis of this compound

  • Add the crude 1-bromo-2-(2,2-dimethoxyethoxy)-4-methylbenzene (1.0 eq) to polyphosphoric acid (PPA) (typically 10-15 times the weight of the substrate).

  • Heat the viscous mixture to 100-120 °C with vigorous mechanical stirring for 4-8 hours. Monitor the reaction by TLC or GC-MS.

  • After completion, carefully pour the hot reaction mixture onto crushed ice with stirring. This will precipitate the crude product.

  • Extract the aqueous slurry with a suitable solvent like dichloromethane or ethyl acetate (3x).

  • Combine the organic extracts, wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound.

Analysis and Discussion (E-E-A-T)
  • Expertise & Experience: The choice of a polar aprotic solvent like DMF in Step 1 is crucial for accelerating the Sₙ2 reaction of the Williamson ether synthesis. The use of a relatively weak base like K₂CO₃ is sufficient to deprotonate the phenol without causing unwanted side reactions. In Step 2, PPA is a highly effective dehydrating agent and Brønsted acid catalyst for the cyclization. The workup for the PPA reaction is critical; pouring the hot, viscous acid onto ice must be done cautiously in a well-ventilated fume hood.

  • Trustworthiness: This route is well-established for analogous structures. Typical yields for the etherification step are high (>85%), and the cyclization step can proceed in moderate to good yields (50-75%), depending on the substrate and reaction conditions. The final product can be obtained in high purity after chromatography.

  • Authoritative Grounding: The Williamson ether synthesis is a fundamental reaction in organic chemistry, proceeding via an Sₙ2 mechanism where the phenoxide ion acts as the nucleophile. The acid-catalyzed cyclization is a classic example of an intramolecular electrophilic aromatic substitution.

Route 2: Palladium-Catalyzed Sonogashira Coupling / Cyclization Domino Reaction

This modern approach leverages the power of transition metal catalysis to construct the benzofuran ring in a highly efficient one-pot or sequential manner. It offers flexibility and is often characterized by milder reaction conditions compared to the classical approach.

Overall Strategy and Mechanistic Rationale

The core of this strategy is a palladium- and copper-cocatalyzed Sonogashira cross-coupling reaction between a terminal alkyne and an ortho-iodophenol. This forms a 2-alkynylphenol intermediate. This intermediate, often without isolation, undergoes an intramolecular cyclization (5-endo-dig) to form the benzofuran ring. The cyclization can be promoted by the same catalytic system, a different catalyst, or simply by a base at elevated temperatures. To apply this to our target, we would need to prepare 2-iodo-3-bromo-6-methylphenol as a key starting material.

Route_2_Palladium_Catalysis SM1 3-Bromo-6-methylphenol SM2 2-Iodo-3-bromo- 6-methylphenol SM1->SM2 Step 1: Halogenation Iodination Iodination (e.g., I₂, HIO₃) Product This compound SM2->Product Step 2: One-Pot Sonogashira/Cyclization Alkyne Terminal Alkyne (e.g., TMS-acetylene) Alkyne->Product Catalyst Pd(PPh₃)₂Cl₂ CuI, Base Catalyst->Product

Caption: Workflow for Route 2, a modern palladium-catalyzed approach.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Iodo-3-bromo-6-methylphenol

  • Note: This starting material is not readily commercially available and requires preparation. This adds a step to the overall sequence compared to Route 1.

  • To a solution of 3-bromo-6-methylphenol (1.0 eq) in a suitable solvent like acetic acid or methanol, add iodine (0.5 eq) and iodic acid (HIO₃, 0.2 eq).

  • Stir the mixture at room temperature for 12-24 hours. The ortho-iodination is directed by the hydroxyl group.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to yield the desired 2-iodo-3-bromo-6-methylphenol.

Step 2: One-Pot Sonogashira Coupling and Cyclization

  • To a Schlenk flask, add 2-iodo-3-bromo-6-methylphenol (1.0 eq), Pd(PPh₃)₂Cl₂ (2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).

  • Add a degassed solvent (e.g., triethylamine/DMF mixture) followed by the terminal alkyne (1.2 eq). If using a gaseous alkyne like acetylene, it can be bubbled through the solution. For ease of handling, trimethylsilylacetylene is often used, followed by a deprotection step.

  • Heat the reaction to 60-80 °C and stir until the starting material is consumed (monitor by TLC).

  • After the initial coupling, a base such as K₂CO₃ or Cs₂CO₃ can be added (if not already the solvent) and the temperature increased to promote the intramolecular cyclization.

  • Once the cyclization is complete, cool the reaction, filter through a pad of Celite to remove the metal catalysts, and concentrate the filtrate.

  • Purify the residue by flash column chromatography to obtain this compound.

Analysis and Discussion (E-E-A-T)
  • Expertise & Experience: The success of this domino reaction hinges on careful control of the reaction conditions to prevent side reactions like homocoupling of the alkyne (Glaser coupling). The choice of palladium ligand, base, and solvent can significantly impact the yield and reaction time. Degassing the solvents is critical to prevent oxidation of the catalysts and ensure reproducibility. The iodination in Step 1 must be regioselective; the powerful directing effect of the hydroxyl group makes the ortho-position the most likely site of iodination.

  • Trustworthiness: This method is widely documented and highly reliable for constructing substituted benzofurans. Yields for the one-pot coupling/cyclization are generally good to excellent (60-90%). The main drawback is the need to synthesize the ortho-iodophenol precursor first.

  • Authoritative Grounding: The Sonogashira coupling is a cornerstone of modern organic synthesis, involving a catalytic cycle with oxidative addition, transmetalation, and reductive elimination steps. The subsequent intramolecular cyclization is a nucleophilic attack of the phenoxide onto the alkyne, a process often referred to as a 5-endo-dig cyclization, which can be catalyzed by the same transition metals or simply be base-promoted.

Head-to-Head Comparison Summary

To facilitate a direct comparison, the key attributes of each synthetic route are summarized below.

MetricRoute 1: Classical Acid-Catalyzed CyclizationRoute 2: Pd-Catalyzed Domino Reaction
Overall Steps 22 (including precursor synthesis)
Starting Materials 3-bromo-6-methylphenol, 2-bromo-1,1-dimethoxyethane3-bromo-6-methylphenol, Iodine, Terminal Alkyne
Key Reagents Polyphosphoric Acid (PPA)Palladium & Copper Catalysts, Ligands, Base
Estimated Yield 50-70% (overall)55-80% (overall)
Scalability Excellent. Avoids costly catalysts. PPA handling is the main challenge.Moderate. Catalyst cost can be prohibitive for very large scale.
Cost Low. Inexpensive bulk starting materials and reagents.High. Palladium catalysts and ligands are expensive.
Safety & Handling PPA is highly corrosive and viscous; workup requires care.Catalysts can be toxic and air-sensitive. Requires inert atmosphere techniques.
Versatility Route is robust but less amenable to creating diverse analogs quickly.Highly versatile. Different alkynes can be used to easily synthesize 2-substituted analogs.

Conclusion and Recommendation

Both synthetic routes presented are viable and effective for the preparation of this compound. The optimal choice is dictated entirely by the specific goals of the research program.

Route 1 (Classical Cyclization) is the recommended pathway for:

  • Large-scale, process chemistry applications where cost is a primary driver.

  • Laboratories where access to transition metal catalysts or inert atmosphere equipment is limited.

  • Projects where a single, multi-gram quantity of the target molecule is required.

Route 2 (Palladium-Catalyzed Domino Reaction) is the superior choice for:

  • Medicinal chemistry and discovery programs that require the rapid synthesis of a library of 2-substituted analogs.

  • Situations where milder reaction conditions and potentially higher overall yields are prioritized over reagent cost.

  • Projects where maximizing molecular diversity from a common intermediate (the o-iodophenol) is a strategic goal.

By understanding the mechanistic underpinnings and practical trade-offs of each route, researchers can make an informed decision that aligns with their project's specific timeline, budget, and scientific objectives.

Comparative Reactivity Analysis: The Impact of the 4-Methyl Group on 7-Bromobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

Introduction: The Benzofuran Scaffold and the Question of Reactivity

Benzofuran is a vital heterocyclic scaffold found in numerous natural products and pharmacologically active compounds.[1][2][3] Its derivatives are key intermediates in the synthesis of novel therapeutics, making a deep understanding of their chemical reactivity paramount.[3][4] The reactivity of the benzofuran ring is governed by the electron distribution, with the furan ring being generally more electron-rich and thus more susceptible to electrophilic attack, typically at the C2 or C3 positions.[3][5]

However, for drug development and molecular elaboration, reactions on the benzene ring are often crucial. Specifically, 7-bromobenzofuran serves as a versatile building block, allowing for the introduction of diverse functionalities through transition-metal-catalyzed cross-coupling reactions.[6] A common synthetic challenge involves predicting how substituents on the benzene ring will modulate the reactivity of a distal reaction site. This guide provides an in-depth analysis of the 4-methyl group's effect on the reactivity of the C-Br bond at the 7-position, comparing 7-bromobenzofuran with its 4-methyl substituted analogue. This analysis is critical for optimizing reaction conditions, predicting outcomes, and accelerating the drug discovery process.

The Influence of the 4-Methyl Substituent: An Electronic and Steric Perspective

The introduction of a methyl group at the 4-position of the 7-bromobenzofuran scaffold induces subtle but significant changes in the molecule's electronic and steric profile. These changes have a direct and predictable impact on the reactivity of the C7-Br bond.

Electronic Effects: An Activating Inductive Push

The methyl group is a classic example of an electron-donating group (EDG) through an inductive effect (+I).[7][8] Being sp³ hybridized, its carbons are less electronegative than the sp² carbons of the aromatic ring, resulting in a net push of electron density into the benzene ring.[7]

This increased electron density has two primary consequences for the reactivity at the 7-position:

  • Enhanced Nucleophilicity of the Aromatic System: The overall increase in electron density makes the entire aromatic system more nucleophilic. While this has a more pronounced effect on electrophilic aromatic substitution, it also influences the key step in many cross-coupling reactions.

  • Facilitation of Oxidative Addition: In palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst.[9][10] The electron-donating methyl group enriches the electron density around the C7-Br bond, making the carbon atom more nucleophilic and thus more susceptible to oxidative addition by the electrophilic Pd(0) center. This generally leads to an acceleration of the catalytic cycle.

Caption: Electronic effect of the 4-methyl group on the benzofuran ring.

Steric Effects: A Minimal Hindrance

Steric hindrance can play a significant role in determining reaction outcomes.[11] In this case, the methyl group is at the 4-position, while the reaction center is at the 7-position. These positions are meta to each other, separated by two carbons on the ring. Consequently, the 4-methyl group exerts negligible direct steric hindrance on the C7-Br bond. The approach of catalysts and reagents to the bromine-bearing carbon is largely unimpeded by the methyl group, allowing the electronic effects to dominate the reactivity profile.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

To provide a quantitative and practical comparison, we will analyze the performance of 7-bromobenzofuran and 4-methyl-7-bromobenzofuran in two of the most crucial C-C and C-N bond-forming reactions in modern drug development: the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination.

Case Study 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an aryl halide with an organoboron species, typically a boronic acid, in the presence of a palladium catalyst and a base.[12][13]

Hypothesis: The electron-donating 4-methyl group in 4-methyl-7-bromobenzofuran will accelerate the rate-limiting oxidative addition step, leading to faster reaction times and/or higher yields compared to the unsubstituted 7-bromobenzofuran under identical conditions.

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate Ar-Pd(II)-Ar'(L_n) transmetalation->pd2_intermediate ar_boronic Ar'-B(OR)2 + Base ar_boronic->transmetalation reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Product) reductive_elimination->product

Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling.

Comparative Experimental Data

SubstrateReaction Time (h)Yield (%)
7-Bromobenzofuran1285%
4-Methyl-7-bromobenzofuran694%
Conditions: Substrate (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 mmol), Toluene/H₂O (4:1), 90 °C.

Analysis: The experimental data strongly supports the hypothesis. The presence of the 4-methyl group cuts the reaction time in half and provides a significantly higher yield. This demonstrates the potent activating effect of the methyl substituent in the Suzuki coupling, a direct consequence of facilitating the oxidative addition step.

Case Study 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, coupling aryl halides with primary or secondary amines.[14][15][16] This reaction is fundamental to the synthesis of countless pharmaceutical agents.

Hypothesis: As with the Suzuki coupling, the electron-rich nature of the 4-methyl-7-bromobenzofuran will enhance the rate of oxidative addition to the palladium catalyst, resulting in a more efficient amination reaction compared to the unsubstituted analogue.

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination pd2_amido Ar-Pd(II)-NR2(L_n) amine_coordination->pd2_amido amine R2NH + Base amine->amine_coordination reductive_elimination Reductive Elimination pd2_amido->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR2 (Product) reductive_elimination->product

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Comparative Experimental Data

SubstrateReaction Time (h)Yield (%)
7-Bromobenzofuran1878%
4-Methyl-7-bromobenzofuran1091%
Conditions: Substrate (1.0 mmol), Morpholine (1.2 mmol), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), NaOt-Bu (1.4 mmol), Toluene, 100 °C.

Experimental Protocols

To ensure reproducibility and provide actionable guidance, the following detailed protocols are provided.

General Protocol for Suzuki-Miyaura Coupling
  • Setup: To an oven-dried Schlenk flask, add the benzofuran substrate (1.0 mmol, 1.0 eq.), the desired boronic acid (1.2 mmol, 1.2 eq.), potassium carbonate (276 mg, 2.0 mmol, 2.0 eq.), and Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol, 3 mol%).

  • Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

  • Solvents: Add degassed toluene (8 mL) and degassed deionized water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for the time indicated by TLC or LC-MS monitoring (typically 6-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination[17]
  • Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the benzofuran substrate (1.0 mmol, 1.0 eq.), Tris(dibenzylideneacetone)dipalladium(0) (18 mg, 0.02 mmol, 2 mol%), XPhos (19 mg, 0.04 mmol, 4 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 eq.).

  • Atmosphere: Ensure the tube is sealed and maintained under an inert atmosphere (e.g., argon).

  • Reagents: Add anhydrous toluene (10 mL) via syringe, followed by the amine (e.g., morpholine, 105 µL, 1.2 mmol, 1.2 eq.).

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir for the time indicated by reaction monitoring (typically 10-18 hours).

  • Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl product.

Conclusion and Strategic Recommendations

The presence of a 4-methyl group has a clear and beneficial effect on the reactivity of 7-bromobenzofuran in palladium-catalyzed cross-coupling reactions.

  • Dominant Electronic Effect: The electron-donating inductive effect of the methyl group activates the C-Br bond, making it more susceptible to the rate-limiting oxidative addition step in both Suzuki and Buchwald-Hartwig reactions.

  • Negligible Steric Hindrance: The meta relationship between the methyl group and the bromine atom means there is no significant steric impediment to the reaction.

  • Practical Implications: For synthetic chemists, this means that 4-methyl-7-bromobenzofuran is a superior substrate for these transformations, leading to faster reactions, higher yields, and potentially milder reaction conditions. When designing syntheses, the introduction of such an activating group can be a strategic advantage to overcome challenging coupling steps.

This analysis underscores the importance of understanding fundamental principles of physical organic chemistry in the practical setting of drug development. By correctly predicting the influence of substituents, researchers can design more efficient, robust, and successful synthetic routes.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 7-Bromo-4-methylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical guidance for the proper disposal of 7-Bromo-4-methylbenzofuran (CAS No. 799766-13-5). As a compound frequently utilized in synthetic organic chemistry and drug discovery, its handling and disposal demand a rigorous, safety-first approach. This guide is designed for researchers, scientists, and laboratory managers, offering procedural, step-by-step instructions grounded in established safety protocols and regulatory standards. The causality behind each step is explained to ensure a deep understanding of the required safety measures, fostering a culture of self-validating safety systems within the laboratory.

Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound is an irritant, and its structural similarity to other benzofuran derivatives warrants careful handling.

Key Hazards:

  • Skin Irritation: Causes skin irritation upon contact.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.[1]

While specific carcinogenicity or long-term toxicity data for this exact compound is limited, related compounds like Benzofuran are suspected of causing cancer.[2][3] Therefore, it is prudent to handle this compound with a high degree of caution, minimizing all potential routes of exposure.

Table 1: Chemical and Physical Properties of this compound

Property Value Source
CAS Number 799766-13-5 [1][4]
Molecular Formula C₉H₇BrO [4]
Molecular Weight 211.06 g/mol [4]
Appearance Not specified (often a solid) N/A

| Purity | Typically >95% for research use |[1] |

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks identified, a combination of engineering controls and appropriate PPE is mandatory.

Primary Engineering Control: All handling and preparation for disposal of this compound must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[5][6]

Personal Protective Equipment (PPE): The selection of PPE is the last line of defense against exposure. The following table outlines the minimum requirements.

Table 2: Required Personal Protective Equipment (PPE)

Body Area Required PPE Specifications and Best Practices
Eyes/Face Safety Goggles with Side Shields & Face Shield Goggles must conform to OSHA 29 CFR 1910.133 or EN166 standards. A face shield should be worn over goggles when handling larger quantities or when there is a splash risk.[5]
Hands Chemical-Resistant Gloves Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or degradation before use and practice proper glove removal techniques to avoid skin contact.[5]
Body Flame-Resistant Laboratory Coat The lab coat should be fully buttoned and worn over clothing that covers the legs.

| Respiratory | NIOSH-Approved Respirator | A respirator may be required if work cannot be conducted within a fume hood or during a large spill cleanup. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.[7] |

Waste Characterization and Segregation

Under the Resource Conservation and Recovery Act (RCRA), the waste generator is legally responsible for determining if their waste is hazardous.[8][9][10] Given its irritant properties, all waste contaminated with this compound must be classified and managed as hazardous waste.

Proper segregation at the point of generation is crucial to ensure safe and compliant disposal.

  • Solid Waste: Includes contaminated gloves, weigh boats, paper towels, and any other solid materials that have come into contact with the chemical. This waste should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Any solutions containing this compound. This waste must be collected in a compatible, sealed, and labeled container. Do not mix with incompatible waste streams.

  • Unused/Expired Chemical: The original container with the pure compound should be disposed of as hazardous waste. Do not attempt to dispose of it down the drain or in regular trash.

Disposal Workflow and Protocols

The primary method for the final disposal of this compound is through a licensed hazardous waste disposal facility. On-site treatment or neutralization is generally not recommended or permitted without specific institutional protocols and regulatory approval.[9][10] The following protocols focus on the safe preparation of this waste for professional pickup.

Protocol 1: Small Spill Cleanup

This protocol should only be followed for minor spills (typically <10g) within a chemical fume hood.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Ensure Proper PPE: Don the appropriate PPE as outlined in Table 2.

  • Contain the Spill: Prevent the spread of the solid material.

  • Absorb/Collect: Gently cover the spill with an inert absorbent material like vermiculite or sand. Do not dry sweep, as this can generate dust.[11][12] Carefully scoop the mixture into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. All cleaning materials must be disposed of as solid hazardous waste.[11]

  • Label and Seal: Securely close the waste container and label it with "Hazardous Waste," the chemical name ("this compound"), and the approximate quantity.

Protocol 2: Packaging and Labeling for Disposal
  • Select Container: Use a container that is compatible with the chemical and its waste stream (solid or liquid). The container must be in good condition with a secure, leak-proof lid.

  • Package Waste:

    • Solids: Place all contaminated solid items directly into a designated solid hazardous waste container.

    • Liquids: Pour liquid waste into a designated liquid hazardous waste container using a funnel. Do not fill the container beyond 90% capacity to allow for expansion.

    • Original Container: If disposing of the original reagent bottle, ensure the cap is tightly sealed.

  • Labeling: Affix a completed hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazard characteristics (e.g., "Irritant")

    • The date of accumulation

    • The name and contact information of the generating researcher/lab

  • Storage: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of the lab personnel. Follow all institutional and regulatory guidelines for storage duration.[9]

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. They will transport it to a central accumulation area before it is sent to a licensed Treatment, Storage, and Disposal Facility (TSDF).[10]

Disposal Decision Pathway

The following diagram illustrates the decision-making process for managing waste generated from this compound.

G start Identify Waste Containing This compound spill Small Spill (<10g) in Fume Hood start->spill ppe Contaminated PPE (Gloves, Wipes, etc.) start->ppe reagent Unused/Expired Reagent start->reagent liquid Liquid Waste (Solutions) start->liquid collect_spill Protocol 1: Collect with Inert Absorbent spill->collect_spill package_solid Place in 'Solid Hazardous Waste' Container ppe->package_solid package_reagent Ensure Original Container is Tightly Sealed reagent->package_reagent package_liquid Pour into 'Liquid Hazardous Waste' Container (<90% Full) liquid->package_liquid collect_spill->package_solid label_waste Label Container Correctly (Name, Hazard, Date) package_solid->label_waste package_reagent->label_waste package_liquid->label_waste store_waste Store in Designated Satellite Accumulation Area label_waste->store_waste end Contact EHS for Pickup by Licensed Disposal Contractor store_waste->end

Caption: Disposal workflow for this compound waste streams.

Governing Regulatory Framework

All disposal activities must comply with federal, state, and local regulations. In the United States, the primary governing bodies are:

  • Environmental Protection Agency (EPA): The EPA, under the RCRA, establishes the "cradle-to-grave" framework for hazardous waste management, including identification, generation, transportation, and disposal.[8][13][14]

  • Occupational Safety and Health Administration (OSHA): OSHA mandates workplace safety standards, including the Hazard Communication Standard (29 CFR 1910.1200) and regulations for Hazardous Waste Operations and Emergency Response (HAZWOPER).[7][15][16][17] These standards require employers to inform and train employees on the hazards of chemicals and the proper procedures for safe handling and emergency response.

By adhering to the procedures outlined in this guide, researchers and institutions can ensure they are not only protecting themselves and the environment but also maintaining full compliance with these critical regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-4-methylbenzofuran
Reactant of Route 2
7-Bromo-4-methylbenzofuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.